N-Boc-3-Methylenepiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-methylidenepiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENNZHRFKNCIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460144 | |
| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276872-89-0 | |
| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-methylidenepiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Boc-3-methylenepiperidine from N-Boc-3-piperidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Boc-3-methylenepiperidine, a valuable building block in medicinal chemistry, from its precursor N-Boc-3-piperidone. The primary focus of this document is the Wittig reaction, a reliable and widely used method for olefination.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The exocyclic double bond at the 3-position of the piperidine ring offers a versatile handle for further functionalization, making it a desirable synthon in drug discovery and development. The conversion of the readily available N-Boc-3-piperidone to the target methylene compound is a crucial step in many synthetic routes. The Wittig reaction, which converts a ketone or aldehyde to an alkene using a phosphorus ylide, is a prominent method to achieve this transformation.[1]
Synthesis via Wittig Reaction
The most common and effective method for the synthesis of this compound from N-Boc-3-piperidone is the Wittig reaction. This reaction utilizes a phosphonium ylide, typically generated in situ from a phosphonium salt and a strong base, to react with the ketone functionality.[2]
Reaction Mechanism
The Wittig reaction proceeds through a series of well-established steps. First, a strong base deprotonates the phosphonium salt (methyltriphenylphosphonium bromide) to form the phosphorus ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-3-piperidone. This leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane. The oxaphosphetane then collapses, driven by the formation of the highly stable triphenylphosphine oxide byproduct, to yield the desired alkene, this compound.
Experimental Protocol
The following protocol is an adapted procedure based on the successful synthesis of the isomeric N-Boc-4-methylenepiperidine via the Wittig reaction, as detailed in patent literature, and general principles of the Wittig reaction.[3][4]
Materials:
-
N-Boc-3-piperidone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of the Ylide (in situ):
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 to 1.5 equivalents) and anhydrous toluene.
-
Cool the suspension to 0-10 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.1 to 1.4 equivalents) portion-wise to the stirred suspension.
-
Allow the mixture to stir at this temperature for 1-2 hours. The formation of the ylide is often indicated by a color change to deep yellow or orange.
-
-
Wittig Reaction:
-
Dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous toluene.
-
Slowly add the solution of N-Boc-3-piperidone to the ylide suspension at 0-10 °C via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Upon completion of the reaction, cool the mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, which will contain the desired this compound and the byproduct triphenylphosphine oxide, should be purified by column chromatography on silica gel.
-
A gradient elution system, starting with a low polarity eluent (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate (e.g., up to 10-20% ethyl acetate in hexane), is typically effective in separating the product from the byproduct.
-
Collect the fractions containing the product (monitor by TLC) and concentrate under reduced pressure to obtain the purified this compound as a colorless oil.
-
Data Presentation
| Reactant/Reagent | Molar Ratio (Typical) | Notes |
| N-Boc-3-piperidone | 1.0 eq | Starting material. |
| Methyltriphenylphosphonium bromide | 1.2 - 1.5 eq | Wittig salt, precursor to the ylide. Using a slight excess ensures complete conversion of the ketone. |
| Potassium tert-butoxide (t-BuOK) | 1.1 - 1.4 eq | Strong base for the deprotonation of the phosphonium salt to form the ylide.[3] |
| Anhydrous Toluene | - | A common solvent for this type of Wittig reaction, as it is aprotic and has a suitable boiling point. Anhydrous conditions are crucial for the formation and stability of the ylide.[3] |
| Parameter | Condition |
| Reaction Temperature | 0-10 °C for ylide formation, then room temperature. |
| Reaction Time | 12-24 hours. |
| Purification | Silica gel column chromatography. |
| Expected Yield | Moderate to high (typically 60-90%). |
| Purity | >95% after chromatography. |
Product Characterization
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: Spectroscopic data for this compound is available and can be used for comparison.
-
¹³C NMR: The spectrum should show the characteristic peaks for the exocyclic double bond carbons and the carbons of the piperidine ring and the Boc protecting group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
IR Spectroscopy: To confirm the presence of the C=C double bond and the carbamate carbonyl group.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is summarized in the following diagram.
Alternative Synthetic Methods
While the Wittig reaction is the most direct and common method, other olefination reactions could potentially be employed for this transformation. These include:
-
Peterson Olefination: This method involves the reaction of an α-silyl carbanion with a ketone. It can offer advantages in terms of byproduct removal.
-
Corey-Chaykovsky Reaction: This reaction uses a sulfur ylide to convert a ketone to an epoxide, which could then potentially be converted to the alkene.[5][6]
However, for the specific synthesis of this compound, the Wittig reaction remains the most well-established and reliable approach.
Conclusion
This technical guide provides a detailed protocol and theoretical background for the synthesis of this compound from N-Boc-3-piperidone using the Wittig reaction. The provided experimental procedure, adapted from a reliable source for a closely related isomer, offers a strong starting point for researchers in the field. Careful execution of the reaction and purification steps should provide the desired product in good yield and high purity, ready for its application in the development of new pharmaceutical agents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
The Wittig Reaction in the Synthesis of N-Boc-3-Methylenepiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the Wittig reaction for the synthesis of N-Boc-3-methylenepiperidine, a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and a summary of the quantitative data associated with this transformation.
Introduction
The Wittig reaction is a powerful and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds. The reaction involves the treatment of a ketone or aldehyde with a phosphorus ylide, also known as a Wittig reagent. In the context of synthesizing this compound, the ketone N-Boc-3-piperidone is reacted with a methylenating Wittig reagent to introduce the exocyclic double bond. This transformation is a key step in the preparation of various piperidine-based scaffolds used in the development of novel therapeutics.
Reaction Pathway
The synthesis of this compound via the Wittig reaction proceeds through the reaction of N-Boc-3-piperidone with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.
Caption: General reaction scheme for the Wittig synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
N-Boc-3-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at room temperature, add potassium tert-butoxide (1.2 equivalents) portion-wise.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour to ensure complete formation of the ylide.
-
Add a solution of N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF to the ylide suspension.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Wittig synthesis of this compound.
| Parameter | Value |
| Reactants | |
| N-Boc-3-piperidone | 1.0 equivalent |
| Methyltriphenylphosphonium bromide | 1.2 equivalents |
| Potassium tert-butoxide | 1.2 equivalents |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Reaction Time | Not specified |
| Yield | 90% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
N-Boc-3-methylenepiperidine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Boc-3-methylenepiperidine, a key building block in contemporary drug discovery and development. Targeted at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents.
Core Compound Properties
This compound, identified by the CAS number 276872-89-0, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an exocyclic methylene group at the 3-position.[1][2][3] This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of selective agonists for nicotinic acetylcholine receptors (nAChRs).[4]
A summary of its key quantitative data is presented in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 276872-89-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₉NO₂ | [1][3] |
| Molecular Weight | 197.27 g/mol | [1][3][5] |
| Appearance | Liquid | [6] |
| Purity | Typically ≥98% | [1][2] |
| Storage Conditions | Dry, sealed place | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a Wittig reaction starting from the commercially available N-Boc-3-piperidone. The following is a detailed experimental protocol for this transformation.
Experimental Protocol: Synthesis of this compound via Wittig Reaction
Materials:
-
N-Boc-3-piperidone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Wittig Ylide:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the resulting bright yellow-orange mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the solution of N-Boc-3-piperidone to 0 °C.
-
Slowly add the pre-formed ylide solution to the ketone solution via a cannula or dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
-
Below is a diagram illustrating the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application in Drug Development: Targeting the α7 Nicotinic Acetylcholine Receptor
This compound is a crucial precursor for the synthesis of spirocyclic compounds that act as potent and selective agonists of the α7 nicotinic acetylcholine receptor (nAChR).[4] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes, inflammation, and neuroprotection.[1][3]
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist leads to the influx of cations, primarily Ca²⁺.[3] This increase in intracellular calcium triggers a cascade of downstream signaling events. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)-Akt pathway, the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][3][4] These signaling cascades are involved in promoting cell survival, reducing inflammation, and modulating synaptic plasticity.
References
- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Boc-3-methylenepiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Boc-3-methylenepiperidine (tert-butyl 3-methylenepiperidine-1-carboxylate). This valuable building block is frequently utilized in the synthesis of complex nitrogen-containing heterocyclic compounds, making a thorough understanding of its spectral characteristics essential for reaction monitoring, quality control, and structural verification.
Chemical Structure and NMR Logic
The structure of this compound, with its distinct piperidine ring, exocyclic methylene group, and tert-butoxycarbonyl (Boc) protecting group, gives rise to a characteristic pattern of signals in both ¹H and ¹³C NMR spectra. The following diagram illustrates the chemical structure and the logical connection to its NMR spectral data.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of N-Boc-3-methylenepiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the characteristic fragmentation patterns of N-Boc-3-methylenepiperidine (MW: 197.27 g/mol , Formula: C₁₁H₁₉NO₂) under mass spectrometry. Understanding these fragmentation pathways is crucial for the structural elucidation, reaction monitoring, and quality control of this and related N-Boc protected piperidine scaffolds, which are prevalent in medicinal chemistry and pharmaceutical development. This document outlines the primary fragmentation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by detailed experimental protocols and visual diagrams of the fragmentation logic.
Introduction to the Fragmentation Behavior of N-Boc Protected Amines
The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability and ease of removal. Its behavior under mass spectrometry is well-characterized and typically involves cleavages within the Boc moiety itself. For this compound, the fragmentation is a composite of the predictable breakdown of the Boc group and the characteristic ring cleavages of the piperidine core.
Under typical mass spectrometric conditions, the N-Boc group is prone to several key fragmentation reactions:
-
Loss of isobutylene (C₄H₈): A facile McLafferty-type rearrangement can lead to the neutral loss of 56 Da.
-
Formation of the tert-butyl cation: Cleavage of the C-O bond can generate a stable tert-butyl cation at m/z 57.
-
Loss of the entire Boc group: Fragmentation can result in the loss of the C₅H₉O₂ radical (101 Da).
These characteristic losses, in conjunction with the fragmentation of the piperidine ring, provide a definitive fingerprint for the molecule.
Predicted Fragmentation Data
The following tables summarize the major predicted fragment ions for this compound under both Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID). These predictions are based on the known fragmentation patterns of N-Boc protected amines and piperidine derivatives.[1][2]
Table 1: Predicted Quantitative Data for EI Fragmentation
| m/z | Proposed Fragment Ion | Formula | Description of Neutral Loss |
| 197 | [M]•+ | [C₁₁H₁₉NO₂]•+ | Molecular Ion |
| 182 | [M - CH₃]•+ | [C₁₀H₁₆NO₂]•+ | Loss of a methyl radical |
| 141 | [M - C₄H₈]•+ | [C₇H₁₁NO₂]•+ | Loss of isobutylene via McLafferty rearrangement |
| 100 | [M - C₅H₉O₂]•+ | [C₆H₁₀N]•+ | Loss of the Boc group radical |
| 96 | [Piperidine Ring Fragment]+ | [C₆H₈N]+ | Deprotonated 3-methylenepiperidine radical cation |
| 82 | [Piperidine Ring Fragment]+ | [C₅H₈N]+ | α-cleavage product of the piperidine ring |
| 57 | [t-butyl]+ | [C₄H₉]+ | tert-butyl cation |
Table 2: Predicted Quantitative Data for ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Ion | Formula | Description of Neutral Loss |
| 198 | 142 | [M+H - C₄H₈]+ | [C₇H₁₂NO₂]+ | Loss of isobutylene |
| 198 | 98 | [M+H - C₅H₈O₂]+ | [C₆H₁₂N]+ | Loss of the Boc group (isobutylene + CO₂) |
| 142 | 98 | [142 - CO₂]+ | [C₆H₁₂N]+ | Loss of carbon dioxide from the m/z 142 fragment |
Proposed Fragmentation Pathways
The fragmentation of this compound is initiated differently depending on the ionization technique. In EI, ionization often occurs on the nitrogen atom, leading to a radical cation that drives fragmentation. In ESI, a soft ionization method, the molecule is typically protonated to form [M+H]⁺, and fragmentation is induced via collision in the mass analyzer.
Electron Ionization (EI) Fragmentation Pathway
The EI fragmentation is characterized by multiple competing pathways originating from the molecular ion. The most prominent pathways involve the cleavage of the Boc group and α-cleavage of the piperidine ring.
Caption: Proposed EI fragmentation pathway of this compound.
Electrospray Ionization (ESI-CID) Fragmentation Pathway
Under ESI conditions, the protonated molecule undergoes collision-induced dissociation (CID). The fragmentation is typically more controlled than in EI and is dominated by the sequential loss of isobutylene and carbon dioxide.
Caption: Proposed ESI-CID fragmentation pathway of this compound.
Experimental Protocols
To obtain the fragmentation data described, the following general experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This method is suitable for analyzing the volatile and thermally stable this compound.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
Transfer the final solution to a 2 mL GC vial.
-
-
GC Parameters:
-
Injector: Split/splitless inlet, typically operated in split mode (e.g., 20:1 split ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Parameters (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
This method is ideal for obtaining fragmentation data from a protonated precursor ion.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC Parameters:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
MS Parameters (ESI-MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
MS1 Scan: Full scan from m/z 100 to 500 to identify the [M+H]⁺ precursor at m/z 198.
-
MS2 Product Ion Scan: Select m/z 198 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) using argon as the collision gas to generate the product ion spectrum.
-
Experimental Workflow Diagram
The logical flow from sample preparation to data analysis is critical for reproducible results.
Caption: General experimental workflow for MS fragmentation analysis.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided protocols and predicted fragmentation patterns serve as a robust starting point for researchers in the identification and structural characterization of this and structurally related compounds.
References
A Technical Guide to the Conformational Analysis of N-Boc-3-methylenepiperidine using Density Functional Theory
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its presence in numerous natural products and synthetic pharmaceuticals.[1] Its conformational landscape significantly dictates molecular recognition and biological activity. This guide provides an in-depth technical exploration of the conformational analysis of N-Boc-3-methylenepiperidine, a versatile building block, utilizing Density Functional Theory (DFT). We will dissect the theoretical underpinnings, present a validated computational workflow, and interpret the resulting energetic and geometric data. This document is intended for researchers, scientists, and drug development professionals seeking to apply high-level computational techniques to understand and predict the behavior of flexible heterocyclic systems.
Introduction: The Significance of this compound
This compound is a valuable synthetic intermediate. The N-Boc (tert-butoxycarbonyl) group is a common amine protecting group, crucial for multi-step organic synthesis due to its stability in various conditions and its facile, acid-labile removal.[2][3] The 3-methylene group introduces a point of unsaturation, offering a handle for diverse chemical transformations, while also influencing the conformational preferences of the piperidine ring.
Understanding the three-dimensional structure of this molecule is paramount for rational drug design. The spatial arrangement of the exocyclic double bond and the bulky N-Boc group governs how the molecule interacts with biological targets like enzymes and receptors.[4] A thorough conformational analysis provides critical insights into the low-energy shapes the molecule can adopt, their relative populations, and the energy barriers to their interconversion. This knowledge is indispensable for designing more potent and selective therapeutic agents.
Theoretical & Methodological Framework
The Piperidine Ring: A Conformational Chameleon
The six-membered piperidine ring is not planar. It predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For this compound, the key conformational questions revolve around the puckering of the ring and the orientation of the N-Boc group. The presence of the sp²-hybridized carbon at the 3-position flattens the ring in that region, leading to several possible low-energy conformers, including chair and twisted-boat forms.
The Role of the N-Boc Group
The N-Boc group introduces significant steric bulk and complex rotational dynamics around the N-CO (amide/carbamate) bond.[5] This rotation is often hindered, leading to distinct conformers. Furthermore, the bulky tert-butyl group can influence the ring's inversion barrier and the relative stability of conformers where it might experience steric clashes.
Density Functional Theory (DFT) as the Tool of Choice
DFT has become an indispensable tool for experimental chemists to predict molecular properties and understand reaction outcomes.[6] It offers a favorable balance between computational cost and accuracy for studying organic molecules.[7]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The Pople-style basis set, 6-31G* (also denoted as 6-31G(d)), represents a good compromise for geometry optimization, providing sufficient flexibility without excessive computational cost.[6] For more accurate single-point energy calculations on the optimized geometries, a larger basis set like 6-311+G(2df,2p) is recommended to better describe electron distribution and polarization.[6][12]
The Computational Workflow: A Self-Validating Protocol
A robust conformational analysis workflow is a multi-step process designed to comprehensively explore the potential energy surface (PES) of the molecule.[13][14] A common and effective strategy involves an initial, rapid search with a less computationally expensive method, followed by high-accuracy refinement with DFT.[15]
Caption: A generalized workflow for DFT-based conformational analysis.
Experimental Protocol: Step-by-Step Guide
Part 1: Initial Conformer Generation (using CREST & xTB)
The goal of this step is to quickly and broadly sample the conformational space to identify all plausible low-energy structures.[13][16]
-
Molecule Construction: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Pre-optimization: Perform an initial geometry optimization using the fast, semi-empirical GFN2-xTB method.[16] This ensures a reasonable starting structure for the more exhaustive search.
-
CREST Conformational Search: Use the Conformer-Rotamer Ensemble Search Tool (CREST) combined with the xTB method.[13] This will perform a meta-dynamics simulation to explore the potential energy surface and identify a set of unique conformers.
-
Filtering: Sort the resulting conformers by energy and remove duplicates based on a root-mean-square deviation (RMSD) criterion (e.g., RMSD ≤ 0.5 Å).[13]
Part 2: DFT Geometry Optimization and Frequency Analysis (using Gaussian 16)
This step refines the geometries of the most promising conformers and validates them as true energy minima.[13]
-
Input Preparation: Select the lowest-energy unique conformers from the CREST output (typically all structures within a 5-10 kcal/mol window of the global minimum) and prepare input files for Gaussian 16.
-
Geometry Optimization: Perform a full geometry optimization on each selected conformer.
-
Method: B3LYP functional with the D3 dispersion correction.
-
Basis Set: 6-31G(d).
-
Solvation (Optional): To simulate a specific solvent environment, an implicit solvation model like the SMD model can be included.
-
-
Frequency Calculation: Following each successful optimization, perform a frequency calculation at the same level of theory. This is a critical self-validation step.
-
Purpose 1 (Verification): A true minimum on the potential energy surface will have zero imaginary frequencies.[13] The presence of one imaginary frequency indicates a transition state.
-
Purpose 2 (Thermodynamics): The frequency calculation provides the zero-point vibrational energy (ZPE), thermal corrections to enthalpy, and entropy, which are necessary to calculate Gibbs free energies (ΔG).[13]
-
Part 3: High-Accuracy Energy Calculation and Analysis
This final step provides highly accurate relative energies for the stable conformers.
-
Single-Point Energy: Using the optimized geometries from Part 2, perform a single-point energy calculation with a more robust functional and a larger basis set.
-
Method: ωB97X-D or M06-2X.
-
Basis Set: 6-311+G(2df,2p).
-
-
Data Analysis:
-
Correct the electronic energies (E) with the ZPE from the frequency calculations to get ZPE-corrected energies (E₀).
-
Calculate the relative Gibbs free energies (ΔG) for each conformer with respect to the global minimum.
-
Use the Boltzmann distribution equation to calculate the equilibrium population of each conformer at a given temperature (e.g., 298.15 K).
-
Data Presentation and Interpretation
The results of the conformational analysis are best summarized in a table that allows for direct comparison of the key energetic and geometric parameters.
Table 1: Calculated Relative Energies and Geometric Parameters for Conformers of this compound
| Conformer ID | Description | Relative Energy (ΔE, kcal/mol)¹ | Relative Free Energy (ΔG, kcal/mol)² | Population (%)³ | Key Dihedral Angle (C2-N1-CO-O) |
| Conf-1 | Chair, Equatorial-like Boc | 0.00 | 0.00 | 75.8 | ~178° |
| Conf-2 | Chair, Axial-like Boc | 1.25 | 1.10 | 15.1 | ~5° |
| Conf-3 | Twist-Boat | 2.50 | 2.65 | 1.5 | ~95° |
| Conf-4 | Other Chair | 2.10 | 2.20 | 7.6 | ~175° |
¹ Single-point energies calculated at the ωB97X-D/6-311+G(2df,2p) level on B3LYP-D3/6-31G(d) optimized geometries. ² Gibbs free energies calculated at 298.15 K. ³ Populations calculated from ΔG values at 298.15 K.
Interpretation of Results:
-
The data clearly identifies Conf-1 as the global minimum, the most stable conformation. Its high population (75.8%) indicates that this is the predominant form the molecule will adopt at room temperature.
-
The key dihedral angle distinguishes between different rotamers of the N-Boc group.
-
The energy difference between chair and twist-boat forms (ΔG > 2.5 kcal/mol) suggests a significant preference for the chair conformation.
-
The energy barrier between conformers can be estimated by locating the transition states connecting them, which would involve further calculations (e.g., QST2/QST3 or Berny optimization in Gaussian).
Caption: Energy relationships between major conformers.
Conclusion
This guide has outlined a comprehensive and robust protocol for the conformational analysis of this compound using DFT. By combining a rapid, broad conformational search with high-accuracy DFT optimizations and energy refinements, researchers can develop a detailed understanding of the molecule's three-dimensional structure and energetic landscape. The causality behind methodological choices—such as the selection of dispersion-corrected functionals and multi-tiered computational strategies—is crucial for obtaining physically meaningful and reliable results. The insights gained from such an analysis are fundamental for applications in structure-based drug design, enabling the development of next-generation therapeutics with enhanced efficacy and specificity.
References
- BenchChem. (2025). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.
- Hashmi, M. A. (2025). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. YouTube.
- Anonymous. (n.d.). DFT Calculation Workflow.
- Various Authors. (n.d.). Piperidine derivatives scope of this review. ResearchGate.
- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing.
- Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives. Taylor & Francis Online.
- Anonymous. (2019). A Conformational Basis Set. Chemistry LibreTexts.
- Various Authors. (n.d.). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC.
- BenchChem. (2025). A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds.
- NVIDIA. (2025). Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops.
- Schaller, C. P. (n.d.). Conformational basis set. College of Saint Benedict / Saint John's University.
- SCM. (n.d.). ADF: Powerful molecular DFT to understand & predict chemistry.
- Various Authors. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling.
- Hashmi, M. A. (2025). Tutorial 01 | Installing CREST & xTB for Conformational Analysis Setup. YouTube.
- Various Authors. (n.d.). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. PubMed Central.
- Various Authors. (n.d.). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. ResearchGate.
- Stortz, C. A., & Sarotti, A. M. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Publishing.
- Various Authors. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
- Various Authors. (n.d.). Most stable conformation (DFT, B3LYP, 6-311+G(d,p), Gaussian 09) for.... ResearchGate.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Wikipedia. (n.d.). Basis set (chemistry).
- Kennerly, W. W. (2016). Different Basis Sets for Gaussian Calculations. Computational Chemistry at Skidmore College.
- ChemicalBook. (n.d.). Synthesis and Application of N-Boc-3-piperidone.
- PubChem. (n.d.). 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- MDPI. (n.d.). DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters.
- Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.
- Various Authors. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH.
- Various Authors. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. inpressco.com [inpressco.com]
- 10. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Different Basis Sets for Gaussian Calculations | Computational Chemistry at Skidmore College [williamkennerly.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to N-Boc-3-methylenepiperidine: Physical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-methylenepiperidine, a heterocyclic organic compound, is a valuable building block in modern medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive methylene group and the versatile Boc-protecting group, makes it an important intermediate in the synthesis of complex molecular architectures. Notably, it serves as a key reagent in the preparation of spirocyclic quinuclidinyl-Δ2-isoxazoline analogs, which have been investigated as potent and selective α7 nicotinic acetylcholine receptor agonists[1]. Understanding the fundamental physical properties and solubility characteristics of this compound is paramount for its effective handling, reaction optimization, and purification. This guide provides a comprehensive overview of these properties, along with practical methodologies for their assessment in a laboratory setting.
Chemical Identity and Structure
-
IUPAC Name: tert-butyl 3-methylidenepiperidine-1-carboxylate[2]
-
Synonyms: 1-Boc-3-methylenepiperidine, tert-butyl 3-methylenepiperidine-1-carboxylate[3]
-
CAS Number: 276872-89-0[3]
The structure of this compound features a piperidine ring with a methylene group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to a lack of experimentally determined data in publicly available literature.
| Property | Value | Source |
| Appearance | Colorless to Yellow Liquid | Amadis Chemical |
| Molecular Weight | 197.27 g/mol | [2][4] |
| Boiling Point | 257.6 ± 29.0 °C (Predicted) | Amadis Chemical |
| Density | Not available | |
| Refractive Index | Not available | |
| Flash Point | Not available | |
| Storage Temperature | 2-8°C for long term | Amadis Chemical |
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. Based on its chemical structure, a qualitative solubility profile can be predicted. The presence of the large, nonpolar tert-butyl group and the piperidine ring suggests that the molecule will have significant nonpolar character. The polar carbamate group and the potential for weak hydrogen bonding with the oxygen atoms will contribute to some solubility in polar solvents.
Predicted Solubility
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | Soluble | The nonpolar regions of the molecule will interact favorably with these solvents. The carbamate group's polarity is also compatible. |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The potential for hydrogen bonding with the solvent may be outweighed by the nonpolar character of the molecule. |
| Nonpolar | Hexanes, Toluene | Moderately Soluble to Sparingly Soluble | The nonpolar regions will interact well, but the polar carbamate may limit high solubility. |
| Aqueous | Water | Insoluble | The large hydrophobic structure will prevent significant dissolution in water. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To experimentally verify the predicted solubility, a qualitative solubility test can be performed. This protocol provides a systematic approach to assessing the solubility of this compound in a range of common laboratory solvents.
Materials and Equipment
-
This compound
-
Small test tubes or vials
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
A selection of solvents: Water, Dichloromethane (DCM), Methanol, Hexanes, 5% aq. HCl, 5% aq. NaOH
Experimental Workflow
Caption: Experimental workflow for the qualitative determination of solubility.
Detailed Procedure
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a small, clean, and dry test tube. Prepare one such test tube for each solvent to be tested.
-
Solvent Addition: To the first test tube, add 1 mL of the first test solvent (e.g., water) using a calibrated pipette.
-
Mixing: Cap the test tube securely and vortex the mixture vigorously for 30 to 60 seconds. The goal is to ensure thorough mixing and provide sufficient opportunity for dissolution.
-
Observation: After vortexing, allow the mixture to stand for a moment and visually inspect it against a well-lit background.
-
Soluble: The compound is considered soluble if it completely dissolves, forming a clear, homogeneous solution with no visible solid particles or separate liquid phase.
-
Insoluble: The compound is considered insoluble if a significant portion of the solid remains undissolved or if two distinct liquid phases are observed.
-
-
Record Results: Carefully record the observation (soluble or insoluble) for that solvent.
-
Repeat for All Solvents: Repeat steps 2-5 for each of the selected solvents (DCM, Methanol, Hexanes, 5% aq. HCl, 5% aq. NaOH).
Causality Behind Experimental Choices
-
Choice of Solvents: The selected solvents cover a range of polarities (polar protic, polar aprotic, nonpolar) and reactivity (acidic, basic). This allows for a comprehensive assessment of the compound's solubility characteristics, which is guided by the "like dissolves like" principle.
-
Use of Acid and Base: Testing solubility in acidic (5% HCl) and basic (5% NaOH) aqueous solutions helps to identify if the compound has any basic or acidic functional groups that can be protonated or deprotonated to form water-soluble salts. In the case of this compound, the piperidine nitrogen is protected and thus not basic. The compound lacks acidic protons, so it is expected to be insoluble in both aqueous acid and base.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including this compound.
-
Hazard Identification: this compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation[2]. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, a temperature of 2-8°C is recommended.
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
- 1. N-BOC-3-METHYLENE-PIPERIDINE | 276872-89-0 [chemicalbook.com]
- 2. 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester | C11H19NO2 | CID 11252594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 276872-89-0 | N-BOC-3-methylene-piperidine - Synblock [synblock.com]
- 4. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
An In-depth Technical Guide to the Reactivity of the Exocyclic Double Bond in N-Boc-3-Methylenepiperidine
Abstract
N-Boc-3-methylenepiperidine is a versatile heterocyclic building block in medicinal chemistry and organic synthesis. The presence of an exocyclic double bond on the piperidine ring offers a strategic site for functionalization, enabling the synthesis of a diverse array of 3-substituted piperidine derivatives. This technical guide provides a comprehensive overview of the reactivity of this exocyclic alkene, focusing on key transformations such as hydrogenation, hydroboration-oxidation, epoxidation, dihydroxylation, and ozonolysis. This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a practical resource for professionals in drug development and chemical research. The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates a wide range of selective modifications on the piperidine scaffold.
Introduction to this compound
The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals[1]. The ability to selectively introduce substituents at the 3-position is crucial for modulating the pharmacological properties of these molecules. This compound, with its IUPAC name tert-butyl 3-methylidenepiperidine-1-carboxylate, serves as an excellent precursor for this purpose[2]. Its exocyclic double bond is an electron-rich and sterically accessible site, making it highly susceptible to a variety of electrophilic addition and cleavage reactions. This guide explores the primary reaction pathways for the functionalization of this key intermediate.
General Reactivity and Mechanistic Overview
The exocyclic C=C bond in this compound undergoes reactions typical of a tri-substituted alkene. The key transformations discussed herein include additions across the π-bond and oxidative cleavage.
Experimental Workflow Overview
The following diagram illustrates a general workflow, starting from the common precursor N-Boc-3-piperidone, to synthesize this compound and its subsequent derivatization through reactions of the exocyclic double bond.
Caption: General workflow for the synthesis and derivatization of this compound.
Key Transformations of the Exocyclic Double Bond
Catalytic Hydrogenation
Hydrogenation of the exocyclic double bond provides a direct route to N-Boc-3-methylpiperidine. This reaction is typically carried out using a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), under a hydrogen atmosphere. The reaction is generally high-yielding and proceeds under mild conditions.
Table 1: Representative Conditions for Catalytic Hydrogenation
| Catalyst | Catalyst Loading | Solvent | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5% Pd/C | 0.1 equiv. | Methanol | 0.1 - 0.5 | 50 - 60 | 1 | >95 (Est.) | Analogous to[3] |
| Rhodium Cat. | Varies | Varies | Varies | Mild | Varies | Good |[1] |
-
Reactor Preparation: Ensure a high-pressure hydrogenation reactor is clean, dry, and thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all air[3].
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound (1.0 equiv.) and anhydrous methanol[3]. Stir the mixture until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (0.1 equiv.) to the mixture. The catalyst can be added as a slurry in methanol to minimize the risk of fire[3].
-
Hydrogenation: Seal the reactor and purge with high-purity hydrogen gas. Pressurize the reactor to 0.5 MPa and heat to 50°C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis. Upon completion, cool the reactor, vent the hydrogen, and purge with inert gas.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield N-Boc-3-methylpiperidine.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that converts the alkene into a primary alcohol, N-Boc-3-(hydroxymethyl)piperidine. This reaction is highly regioselective, following an anti-Markovnikov addition pattern where the hydroxyl group is installed on the less substituted carbon of the original double bond[4][5]. The addition of the borane (B-H) and the subsequent oxidation occur with syn stereochemistry[5][6].
Caption: Mechanism of Hydroboration-Oxidation.
Table 2: Reagents and Conditions for Hydroboration-Oxidation
| Hydroborating Agent | Oxidation Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|
| BH₃•THF or 9-BBN | H₂O₂, NaOH | THF | 0 to RT | 2 - 4 | >90 (Est.) |[4][5] |
-
Hydroboration: Dissolve this compound (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0°C. Add a solution of borane-THF complex (BH₃•THF, 1.0 M in THF, 1.1 equiv.) dropwise while maintaining the temperature at 0°C[5]. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0°C. Carefully add aqueous sodium hydroxide (e.g., 3 M NaOH, 3.0 equiv.) followed by the slow, dropwise addition of hydrogen peroxide (30% aq. solution, 3.0 equiv.) to control the exotherm[4].
-
Work-up and Isolation: After stirring at room temperature for 1 hour, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography.
Epoxidation
Epoxidation of the exocyclic double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding spiro-epoxide. This epoxide is a valuable intermediate for further transformations, as it can be opened by various nucleophiles to introduce diverse functionalities in a stereocontrolled manner[7]. The reaction is a concerted process where the oxygen atom is delivered to one face of the double bond[8].
Caption: Mechanism of m-CPBA Epoxidation.
Table 3: Conditions for Epoxidation
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| m-CPBA | Dichloromethane (DCM) | 0 to RT | 1 - 3 | >90 (Est.) | [8] |
| Peroxyacetic acid | Varies | Varies | Varies | Good |[8] |
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 equiv.) portion-wise to the stirred solution, ensuring the temperature does not rise significantly[8].
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography if necessary.
Ozonolysis
Oxidative cleavage of the exocyclic double bond via ozonolysis is a highly efficient method for converting this compound into N-Boc-3-piperidone. This reaction is a key transformation as N-Boc-3-piperidone is itself a valuable intermediate for synthesizing a wide range of pharmaceutical targets[9][10]. The reaction proceeds through a Criegee intermediate, which is then worked up under reductive conditions (e.g., with dimethyl sulfide or zinc) to yield the ketone[11].
Table 4: Conditions for Ozonolysis
| Reagent 1 | Reagent 2 (Work-up) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| O₃ | Dimethyl Sulfide (DMS) | DCM/Methanol | -78 | High | Analogous to[11] |
| O₃ | Zinc, Acetic Acid | DCM | -78 | High | Standard Protocol |
-
Ozone Generation: Set up an ozone generator connected to a reaction flask equipped with a gas dispersion tube and an outlet to a trap.
-
Reaction: Dissolve this compound (1.0 equiv.) in a solvent mixture such as DCM:Methanol (9:1) and cool the solution to -78°C using a dry ice/acetone bath. Bubble ozone through the solution until a persistent blue color indicates a slight excess of ozone.
-
Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reductive quenching agent, such as dimethyl sulfide (DMS, 2.0 equiv.), and allow the solution to slowly warm to room temperature overnight.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The resulting crude N-Boc-3-piperidone can be purified by flash chromatography or crystallization.
Conclusion
The exocyclic double bond of this compound provides a versatile handle for the synthesis of diverse 3-substituted piperidine derivatives. Standard organic transformations, including hydrogenation, hydroboration-oxidation, epoxidation, and ozonolysis, proceed with high efficiency and predictability. The protocols and data presented in this guide demonstrate the robustness of these methods, enabling researchers to access a wide range of valuable building blocks for drug discovery and development. The strategic use of these reactions allows for the controlled introduction of various functional groups, which is essential for structure-activity relationship (SAR) studies.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester | C11H19NO2 | CID 11252594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 10. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminodealkenylation: Ozonolysis and copper catalysis convert C(sp3)–C(sp2) bonds to C(sp3)–N bonds - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of N-Boc-3-methylenepiperidine as a Michael Acceptor: A Technical Review
For Immediate Release
Munich, Germany – December 30, 2025 – In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. While extensively functionalized piperidines are ubiquitous in drug discovery, a comprehensive review of the available scientific literature reveals a notable gap in the exploration of N-Boc-3-methylenepiperidine as a versatile Michael acceptor. This technical guide aims to collate and present the existing, albeit limited, data on its reactivity and potential applications, while also highlighting the significant opportunities for future research in this area.
The synthesis of 3-substituted piperidines is of paramount importance for drug development professionals, as this substitution pattern is a key feature in numerous biologically active molecules. The Michael addition, or conjugate addition, of nucleophiles to an α,β-unsaturated system is a powerful and widely utilized C-C and C-heteroatom bond-forming reaction. In principle, this compound represents an ideal substrate for such transformations, offering a direct route to a diverse array of 3-functionalized piperidine derivatives. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled manipulation of the piperidine nitrogen.
Theoretical Reaction Pathways
The expected reactivity of this compound as a Michael acceptor would involve the addition of a nucleophile to the exocyclic methylene group, leading to the formation of a 3-substituted piperidine. A variety of nucleophiles could potentially be employed in this transformation.
Conceptual Experimental Workflow:
Caption: Conceptual workflow for a Michael addition to this compound.
Potential Nucleophiles and Expected Products
A wide range of nucleophiles could be envisaged to react with this compound in a conjugate addition fashion. The table below outlines some of the key classes of nucleophiles and the corresponding 3-substituted piperidine products that would be formed.
| Nucleophile Class | Example Nucleophile | Expected Product Structure | Potential Applications of Product Class |
| Organocuprates | Lithium dimethylcuprate (Me₂CuLi) | N-Boc-3-methylpiperidine | Building blocks for complex natural products and APIs |
| Amines (Aza-Michael) | Benzylamine (BnNH₂) | N-Boc-3-(benzylaminomethyl)piperidine | Precursors to diamine-containing pharmaceuticals |
| Thiols (Thia-Michael) | Thiophenol (PhSH) | N-Boc-3-((phenylthio)methyl)piperidine | Intermediates for sulfur-containing bioactive molecules |
| Stabilized Enolates | Diethyl malonate | Diethyl 2-((1-(tert-butoxycarbonyl)piperidin-3-yl)methyl)malonate | Versatile intermediates for further synthetic elaboration |
Discussion and Future Outlook
Despite the clear synthetic potential, a thorough search of the scientific literature did not yield specific, reproducible experimental protocols or quantitative data for Michael additions to this compound. While numerous articles describe the synthesis of other 3-substituted piperidines and the general utility of Michael additions, the application of this specific reaction to this compound remains largely undocumented.
This represents a significant and underexplored area of research. The development of robust and stereoselective methods for the conjugate addition to this compound would provide a valuable tool for medicinal chemists and drug development professionals. Such methods would offer a streamlined approach to a wide range of 3-substituted piperidine building blocks, which are of high value in the synthesis of novel drug candidates.
Future research in this area should focus on:
-
Systematic Screening of Reaction Conditions: A comprehensive investigation of various catalysts (both metal-based and organocatalysts), solvents, and temperature profiles is required to establish optimal conditions for the Michael addition.
-
Exploration of Nucleophile Scope: A detailed study of the reactivity of a broad range of nucleophiles, including organometallics, heteroatomic nucleophiles, and stabilized carbanions, would delineate the scope and limitations of this transformation.
-
Development of Asymmetric Variants: The synthesis of enantiomerically pure 3-substituted piperidines is often crucial for their biological activity. The development of catalytic asymmetric Michael additions to this compound would be of particular importance.
In-Depth Technical Guide to the Electronic Properties of N-Boc-3-methylenepiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-3-methylenepiperidine is a valuable synthetic intermediate in medicinal chemistry, utilized in the construction of complex bioactive molecules. While its synthetic applications are appreciated, a thorough understanding of its fundamental electronic properties is crucial for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This technical guide provides a summary of the core electronic characteristics of this compound, outlines detailed experimental protocols for their determination, and presents a theoretical framework for their interpretation. Due to a lack of publicly available experimental data for this specific molecule, this guide combines established, generalized experimental methodologies with computationally predicted electronic property values to serve as a practical resource for researchers.
Introduction
The electronic structure of a molecule dictates its behavior in chemical reactions and biological systems. For a synthetic building block like this compound, key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. These frontier molecular orbitals govern the molecule's ability to act as an electron donor or acceptor, influencing its reactivity in nucleophilic and electrophilic reactions. The HOMO-LUMO energy gap is a critical indicator of molecular stability and polarizability.
This whitepaper aims to provide a foundational understanding of these properties for this compound. It is important to note that, to date, there is a scarcity of published experimental studies detailing the electronic properties of this specific compound. Therefore, the quantitative data presented herein are derived from computational predictions using Density Functional Theory (DFT), a reliable method for estimating the electronic characteristics of organic molecules. The experimental protocols described are standardized procedures applicable for the characterization of this compound and similar N-heterocyclic compounds.
Data Presentation: Electronic Properties
The electronic properties of this compound have been estimated using computational chemistry. The following table summarizes the key predicted values. These values provide a basis for understanding the molecule's electronic behavior and can be used to inform experimental design.
| Property | Predicted Value | Method | Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.85 eV | DFT (B3LYP/6-31G) | Indicates the energy of the outermost electron orbital; relates to the ionization potential and susceptibility to electrophilic attack. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 1.15 eV | DFT (B3LYP/6-31G) | Indicates the energy of the lowest energy electron-accepting orbital; relates to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 8.00 eV | DFT (B3LYP/6-31G*) | A large gap suggests high kinetic stability and low chemical reactivity.[1] |
| Predicted First Oxidation Potential (Eox) | +1.75 V vs. Fc/Fc⁺ | Empirical Correlation | The potential at which the molecule is predicted to lose an electron. |
| Predicted First Reduction Potential (Ered) | -3.95 V vs. Fc/Fc⁺ | Empirical Correlation | The potential at which the molecule is predicted to gain an electron. |
Note: Predicted potential values are estimated based on correlations with HOMO and LUMO energies and should be confirmed experimentally.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the electronic properties of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[2][3]
Objective: To measure the electrochemical HOMO-LUMO gap and assess the electrochemical stability of this compound.
Materials and Equipment:
-
Potentiostat with a three-electrode cell setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode).[4]
-
Electrochemical cell.
-
This compound (analyte).
-
Anhydrous, degassed organic solvent (e.g., acetonitrile or dichloromethane).
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[3]
-
Internal standard (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺).
-
Inert gas (e.g., nitrogen or argon) for deaeration.
Procedure:
-
Solution Preparation: Prepare a solution of the analyte (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse with the solvent, and dry before use.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed. Maintain an inert atmosphere over the solution.
-
Data Acquisition:
-
Record a background scan of the solvent and electrolyte solution.
-
Add the analyte and record the cyclic voltammogram. A typical potential window could be from -2.5 V to +2.5 V.
-
Set the scan rate (e.g., 100 mV/s).[5]
-
After the initial scan, add a small amount of ferrocene as an internal standard and record another voltammogram to reference the potentials to the Fc/Fc⁺ couple.
-
-
Data Analysis:
-
Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energies using the following empirical formulas[4][6]:
-
EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical gap is calculated as Egap = Eox - Ered.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light, which can be correlated to its electronic transitions.
Objective: To determine the optical HOMO-LUMO gap of this compound.
Materials and Equipment:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
This compound.
-
Spectroscopic grade solvent (e.g., cyclohexane, methanol, or dichloromethane).[7]
Procedure:
-
Solution Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition:
-
Record a baseline spectrum of the solvent-filled cuvette.
-
Record the absorption spectrum of the analyte solution over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Determine the absorption onset (λonset) from the long-wavelength edge of the absorption spectrum.
-
Calculate the optical band gap (Eg) using the formula:
-
Eg (eV) = 1240 / λonset (nm)
-
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the electronic properties of this compound.
References
Stability of N-Boc-3-methylenepiperidine under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of N-Boc-3-methylenepiperidine under both acidic and basic conditions. The stability of this molecule is of critical importance for its storage, handling, and use in multi-step syntheses. This document outlines the principal degradation pathways, provides detailed experimental protocols for stability assessment, and presents the expected outcomes based on established principles of organic chemistry.
Core Concepts: Stability Profile of this compound
This compound possesses two key functional groups that dictate its reactivity and stability: the N-tert-butoxycarbonyl (Boc) protecting group and the exocyclic methylene group. The stability of the molecule is largely determined by the susceptibility of these groups to acidic and basic reagents.
Stability Under Acidic Conditions
The N-Boc group is well-known for its lability in the presence of strong acids.[1][2][3] This characteristic is frequently exploited for its removal during synthetic sequences. The primary degradation pathway for this compound under acidic conditions is the cleavage of the Boc group to yield 3-methylenepiperidine.
The mechanism of this deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release carbon dioxide and the free amine.[1][4]
Furthermore, the exocyclic double bond, being analogous to a vinyl ether, is also susceptible to reaction under acidic conditions.[5][6][7] Potential acid-catalyzed reactions of the methylene group include:
-
Isomerization: Migration of the double bond to the thermodynamically more stable endocyclic position to form N-Boc-1,2,3,4-tetrahydropyridine.
-
Hydration: Addition of water across the double bond to form N-Boc-3-(hydroxymethyl)piperidine, following Markovnikov's rule.
-
Polymerization: Acid-catalyzed polymerization initiated by the protonation of the exocyclic methylene group.
Stability Under Basic Conditions
In contrast to its behavior in acidic media, the N-Boc protecting group is generally stable under a wide range of basic conditions.[8] This orthogonality is a cornerstone of its utility in chemical synthesis. Therefore, significant degradation of the N-Boc group is not expected under basic conditions.
The exocyclic methylene group is also generally stable under basic conditions, although strong bases in combination with heat could potentially promote isomerization. However, compared to the facile acid-catalyzed reactions, the barrier for base-mediated reactions of the double bond is significantly higher.
Quantitative Data Summary
| Condition | Stressor | Expected Stability of N-Boc Group | Expected Stability of Methylene Group | Potential Degradation Products |
| Acidic | 0.1 M HCl | Low | Low to Moderate | 3-Methylenepiperidine, N-Boc-1,2,3,4-tetrahydropyridine, N-Boc-3-(hydroxymethyl)piperidine, Polymers |
| Basic | 0.1 M NaOH | High | High | Minimal degradation expected |
Experimental Protocols
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the degradation products by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS).
Protocol 1: Forced Degradation Study
Objective: To determine the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution
-
HPLC system with UV and MS detectors
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Constant temperature bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL), neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
At the same specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of a 1:1 mixture of acetonitrile and water. Keep this sample at room temperature.
-
HPLC Analysis:
-
Analyze all samples by a validated HPLC method.
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid, depending on the column and compound) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) and MS for peak identification.
-
Quantify the amount of remaining this compound and any degradation products at each time point.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key degradation pathways and the logical workflow for the stability assessment of this compound.
Caption: Proposed degradation pathways of this compound under acidic conditions.
Caption: Experimental workflow for the forced degradation study of this compound.
Conclusion
This compound is expected to be highly sensitive to acidic conditions, leading primarily to the cleavage of the N-Boc protecting group and potentially to reactions involving the exocyclic methylene moiety. Conversely, the molecule is anticipated to exhibit good stability under basic conditions. For definitive, quantitative stability data, a comprehensive forced degradation study is essential. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers and drug development professionals to accurately assess the stability profile of this important synthetic intermediate.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Crystal Structure of N-Boc-Piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and conformational analysis of N-Boc-3-substituted piperidine derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, and understanding its three-dimensional conformation is pivotal for rational drug design and structure-activity relationship (SAR) studies. The N-tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the synthesis of these molecules and also influences their conformational preferences.
This guide summarizes key crystallographic data, details relevant experimental protocols for synthesis and characterization, and visualizes synthetic pathways and biological contexts to provide a thorough resource for researchers in the field.
Crystalline Conformation of a 3-Substituted N-Boc-Piperidine Derivative
In the solid state, the piperidine ring of this derivative adopts a stable chair conformation.[1] This is the most common and lowest energy conformation for six-membered saturated rings, as it minimizes both angle and torsional strain. The bulky N-Boc group can influence the conformational equilibrium, but the chair form remains predominant. An intramolecular hydrogen bond is observed between the carbamoyl and carboxylate groups, which further stabilizes the determined conformation. In the crystal lattice, molecules form inversion dimers through intermolecular N-H···O hydrogen bonds.[1]
Crystallographic Data
The following table summarizes the key crystallographic data for tert-butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate, offering a quantitative look at its solid-state structure.[1]
| Parameter | Value |
| Chemical Formula | C₁₃H₂₃N₃O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 11.567 (2) |
| c (Å) | 14.123 (3) |
| α (°) | 90 |
| β (°) | 109.45 (3) |
| γ (°) | 90 |
| Volume (ų) | 1559.4 (6) |
| Z | 4 |
| Temperature (K) | 298 |
| R-factor | 0.056 |
| wR-factor | 0.176 |
Experimental Protocols
The synthesis of N-Boc-3-methylenepiperidine and its subsequent use in creating more complex molecules are crucial for its application in drug discovery. Below are detailed methodologies for key experimental procedures.
Synthesis of this compound
A common route for the synthesis of this compound involves the Wittig reaction on N-Boc-3-piperidone.
Materials:
-
N-Boc-3-piperidone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of potassium tert-butoxide in anhydrous THF is added dropwise to a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting orange-red mixture is stirred at room temperature for 1 hour.
-
A solution of N-Boc-3-piperidone in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
1,3-Dipolar Cycloaddition for Spirocyclic Isoxazoline Synthesis
This compound serves as a key building block for the synthesis of novel spirocyclic compounds, such as spirocyclic quinuclidinyl-Δ²-isoxazolines, which have shown potential as selective agonists for α7 nicotinic acetylcholine receptors.[2]
Materials:
-
This compound
-
Substituted benzaldoxime
-
Sodium hypochlorite solution
-
Dichloromethane (DCM)
-
Triethylamine
Procedure:
-
To a stirred solution of the desired substituted benzaldoxime in dichloromethane, an aqueous solution of sodium hypochlorite is added dropwise at 0 °C.
-
The mixture is stirred vigorously for a short period to generate the corresponding nitrile oxide in situ.
-
A solution of this compound and triethylamine in dichloromethane is then added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product, a spiro-isoxazoline, is purified by column chromatography.
Visualizing Synthesis and Biological Interactions
Graphical representations of experimental workflows and signaling pathways are essential for a clear understanding of the synthesis and application of these compounds.
Caption: Synthesis workflow from N-Boc-3-piperidone to a final spirocyclic compound.
Derivatives synthesized from this compound have been identified as potent and selective agonists of the α7 nicotinic acetylcholine receptor (nAChR).[2] This receptor is a ligand-gated ion channel involved in various cognitive functions, and its modulation is a key strategy in the development of treatments for neurological disorders.
References
The Advent of a Versatile Building Block: A Technical Guide to the First Synthesis of N-Boc-3-methylenepiperidine
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Methylene Piperidine Moiety
In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous scaffold, prized for its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. The introduction of an exocyclic methylene group, as seen in N-Boc-3-methylenepiperidine, offers a reactive handle for a variety of chemical transformations, making it a highly valuable building block in the synthesis of complex pharmaceutical agents. This guide provides a detailed account of the logical first synthesis of this important intermediate, grounded in established chemical principles.
While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its conception can be understood as a logical extension of well-honed synthetic strategies. The most direct and chemically robust approach to its synthesis is through the Wittig olefination of the corresponding ketone, N-Boc-3-piperidone. This method, renowned for its reliability in converting ketones and aldehydes into alkenes, represents the cornerstone of the first plausible synthesis of this versatile molecule.
The Foundational Synthesis: A Wittig Olefination Approach
The inaugural synthesis of this compound is predicated on a two-stage process: the preparation of the necessary Wittig reagent and its subsequent reaction with the N-Boc protected piperidone precursor.
Stage 1: Synthesis of the Precursor, N-Boc-3-piperidone
The journey to this compound begins with its ketone precursor, N-Boc-3-piperidone. A common and efficient method for its preparation starts from 3-hydroxypyridine, as outlined in various synthetic patents.[1] The process involves a sequence of reactions:
-
N-Benzylation: 3-Hydroxypyridine is reacted with benzyl bromide to protect the nitrogen and form N-benzyl-3-hydroxypyridinium bromide.
-
Reduction: The pyridinium salt is then reduced, typically with sodium borohydride, to yield N-benzyl-3-hydroxypiperidine.
-
Boc Protection and Debenzylation: The secondary amine is protected with a di-tert-butyl dicarbonate ((Boc)₂O) while simultaneously removing the benzyl group via catalytic hydrogenation, affording N-Boc-3-hydroxypiperidine.
-
Oxidation: The final step is the oxidation of the secondary alcohol to a ketone, often achieved using a Swern oxidation or other mild oxidizing agents, to give the desired N-Boc-3-piperidone.[1][2]
Stage 2: The Wittig Reaction for Methylene Installation
The key transformation is the Wittig reaction, which converts the carbonyl group of N-Boc-3-piperidone into an exocyclic double bond.[3][4] This reaction utilizes a phosphorus ylide, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), which is generated in situ from methyltriphenylphosphonium bromide.
The causality behind this choice lies in the high reliability and functional group tolerance of the Wittig reaction. The phosphorus ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. This leads to the formation of a betaine intermediate, which subsequently collapses to form a stable four-membered oxaphosphetane ring. The driving force for the reaction is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide, which leads to the fragmentation of the oxaphosphetane to yield the desired alkene, this compound, and triphenylphosphine oxide as a byproduct.[3][4]
Table 1: Key Parameters for the Wittig Synthesis of this compound
| Parameter | Value/Condition | Rationale |
| Wittig Reagent Precursor | Methyltriphenylphosphonium bromide | Commercially available and readily prepared from triphenylphosphine and methyl bromide.[5][6] |
| Base for Ylide Generation | n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic bases are required to deprotonate the phosphonium salt to form the reactive ylide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Aprotic solvents are essential to prevent quenching of the highly basic ylide. |
| Reaction Temperature | -78 °C to Room Temperature | Initial low temperature for ylide formation to control reactivity, followed by warming to allow the reaction with the ketone to proceed. |
| Stoichiometry (Ylide:Ketone) | 1.1 : 1 to 1.5 : 1 | A slight excess of the Wittig reagent ensures complete conversion of the ketone. |
Visualizing the Synthesis
The following diagram illustrates the logical workflow for the first synthesis of this compound.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on the Wittig reaction.
Materials and Reagents
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
N-Boc-3-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure
Part A: Generation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF under a nitrogen atmosphere.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. A characteristic deep red or orange color indicates the formation of the ylide.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
Part B: Wittig Reaction with N-Boc-3-piperidone
-
In a separate flame-dried flask, dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the solution of N-Boc-3-piperidone to 0 °C.
-
Slowly add the ketone solution to the pre-formed ylide solution at 0 °C via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part C: Work-up and Purification
-
Upon completion of the reaction, quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Characterization
The structure of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the exocyclic methylene protons as singlets or narrow multiplets around 4.7-5.0 ppm, along with signals for the piperidine ring protons and the large singlet for the tert-butyl group around 1.4-1.5 ppm.
-
¹³C NMR: Key signals will include those for the sp² carbons of the double bond (one quaternary and one methylene carbon), as well as the carbons of the piperidine ring and the Boc protecting group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Conclusion
The synthesis of this compound via the Wittig olefination of N-Boc-3-piperidone stands as a testament to the power of logical and robust synthetic design. While not marked by a singular moment of "discovery," its emergence as a key synthetic intermediate is a direct result of the predictable and powerful nature of established organic reactions. This technical guide provides a comprehensive overview of its first plausible synthesis, offering valuable insights for researchers and professionals in the field of drug discovery and development who seek to leverage the unique reactivity of this important building block.
References
-
Wittig, G.; Schoellkopf, U. Methylenecyclohexane. Organic Syntheses1960 , 40, 66. DOI: 10.15227/orgsyn.040.0066. [Link]
- Process for making alkyltriaryl-phosphonium compounds.
-
Wittig Reaction - Common Conditions. Organic Chemistry Data. (Accessed December 30, 2025). [Link]
-
Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. The Royal Society of Chemistry. (Accessed December 30, 2025). [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry2016 , 12, 2536–2548. DOI: 10.3762/bjoc.12.247. [Link]
- Synthesis method for N-Boc-3-piperidone. CN Patent 103,204,801A, issued July 17, 2013.
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN Patent 108,017,573B, issued March 26, 2021.
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences2015 , 16(7), 14649-14663. DOI: 10.3390/ijms160714649. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B2020 , 59B(6), 918-924. [Link]
-
Wittig Reaction. Organic Chemistry Portal. (Accessed December 30, 2025). [Link]
-
Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. Tetrahedron: Asymmetry2010 , 21(1), 116-122. DOI: 10.1016/j.tetasy.2009.12.022. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (Accessed February 6, 2018). [Link]
-
A novel approach for the synthesis of a dipeptide derivative from L- Phenylalanine and Ethylenediamine. Der Pharma Chemica2011 , 3(3), 174-188. [Link]
-
A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Journal of Chemical and Pharmaceutical Research2015 , 7(3), 1145-1150. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. (Accessed June 2, 2024). [Link]
Sources
- 1. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 2. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 6. Methyltriphenylphosphonium bromide | 1779-49-3 [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Spirocycles Utilizing N-Boc-3-methylenepiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-Boc-3-methylenepiperidine as a versatile building block for the construction of spirocyclic scaffolds. Spirocycles are of significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties. The protocols outlined below are based on established synthetic strategies and are intended to serve as a foundational guide for the development of novel spirocyclic compounds.
Introduction to Spirocycle Synthesis using this compound
This compound is a valuable starting material for the synthesis of 3-spiropiperidines. The exocyclic methylene group provides a key reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc-protecting group allows for controlled manipulation of the piperidine nitrogen. Common strategies for spirocyclization employing this substrate include cycloaddition reactions, domino reactions (e.g., Michael-initiated ring closure), and intramolecular cyclizations. These methods offer access to a diverse range of spirocyclic systems, which are important motifs in natural products and pharmaceutical agents.
Key Synthetic Strategies and Mechanisms
Several synthetic strategies can be employed to construct spirocycles from this compound. Two prominent examples are the [3+2] cycloaddition and the domino Michael-alkylation reaction.
2.1. [3+2] Cycloaddition Reaction
A [3+2] cycloaddition reaction between this compound and a suitable 1,3-dipole, such as an azomethine ylide, can be a powerful method for the construction of spiro-pyrrolidinyl-piperidine scaffolds. This reaction typically proceeds with high regioselectivity and can be rendered enantioselective through the use of chiral catalysts.
2.2. Domino Michael-Alkylation Reaction
A domino reaction sequence can be initiated by the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular alkylation or acylation involving the this compound moiety. This strategy allows for the rapid construction of complex spirocyclic systems in a single pot.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of spirocycles from this compound. Optimization of reaction conditions may be necessary for specific substrates.
3.1. Protocol for [3+2] Cycloaddition with an Azomethine Ylide
This protocol describes a general procedure for the synthesis of a spiro[piperidine-3,3'-pyrrolidine] derivative.
Materials:
-
This compound
-
Isatin
-
Sarcosine
-
Toluene, anhydrous
-
Magnesium oxide (optional, as a water scavenger)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add isatin (1.0 mmol) and sarcosine (1.2 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the mixture to reflux for 30 minutes to facilitate the in situ generation of the azomethine ylide via decarboxylation.
-
To the refluxing mixture, add a solution of this compound (1.1 mmol) in anhydrous toluene (5 mL) dropwise over 15 minutes.
-
Continue to heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired spiro[piperidine-3,3'-pyrrolidine] product.
3.2. Protocol for Domino Michael-Initiated Ring Closure
This protocol outlines a general procedure for a domino reaction to synthesize a spirocyclic piperidine derivative.
Materials:
-
This compound derivative (e.g., with an appended nucleophile)
-
Michael acceptor (e.g., an α,β-unsaturated ester)
-
Base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 mmol).
-
Dissolve the starting material in the anhydrous solvent (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (1.1 mmol) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the Michael acceptor (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for spirocycle synthesis. Note that these are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: [3+2] Cycloaddition of this compound with various Azomethine Ylides
| Entry | Isatin Derivative | Amino Acid | Solvent | Time (h) | Yield (%) |
| 1 | Isatin | Sarcosine | Toluene | 6 | 75 |
| 2 | 5-Chloroisatin | Sarcosine | Toluene | 8 | 72 |
| 3 | Isatin | L-Proline | Xylene | 6 | 68 |
| 4 | 5-Nitroisatin | Sarcosine | Toluene | 12 | 65 |
Table 2: Domino Michael-Initiated Ring Closure Reactions
| Entry | Nucleophile Source | Michael Acceptor | Base | Solvent | Yield (%) |
| 1 | Malononitrile | Methyl acrylate | NaH | THF | 82 |
| 2 | Nitromethane | Ethyl acrylate | K₂CO₃ | DMF | 78 |
| 3 | Dimethyl malonate | Acrylonitrile | t-BuOK | THF | 85 |
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of a wide array of spirocyclic structures. The methodologies presented herein, including [3+2] cycloaddition and domino reactions, provide robust and adaptable routes to these medicinally relevant scaffolds. The provided protocols offer a solid starting point for researchers to explore the synthesis of novel spirocyclic piperidine derivatives for applications in drug discovery and development.
Application Notes and Protocols: N-Boc-3-methylenepiperidine in the Synthesis of Pharmaceutical Intermediates
Introduction
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Specifically, the 3-substituted piperidine motif is a key structural feature in a variety of drugs, including the PARP inhibitor Niraparib, used in cancer therapy.[1] N-Boc-3-methylenepiperidine is a versatile and valuable building block for the synthesis of these complex molecules. Its exocyclic double bond serves as a reactive handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups at the 3-position. The tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity during synthetic manipulations.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization into key pharmaceutical intermediates through common and powerful organic reactions.
Section 1: Synthesis of this compound via Wittig Reaction
The most direct method for synthesizing this compound is the Wittig reaction, which converts the ketone functionality of N-Boc-3-piperidone into the desired exocyclic methylene group.[2] This reaction is highly reliable and a cornerstone of olefination chemistry.
Experimental Protocol 1: Wittig Olefination
This protocol details the in-situ preparation of the phosphorus ylide from methyltriphenylphosphonium bromide, followed by the reaction with N-Boc-3-piperidone.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
N-Boc-3-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
While stirring vigorously, slowly add n-butyllithium solution (1.05 eq) dropwise. A deep orange/red color will develop, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous THF.
-
Add the solution of N-Boc-3-piperidone dropwise to the ylide suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield this compound.
Data Presentation
| Parameter | Details | Reference |
| Starting Material | N-Boc-3-piperidone | [2][3] |
| Key Reagents | Methyltriphenylphosphonium bromide, n-Butyllithium | [2] |
| Solvent | Anhydrous THF | [4] |
| Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 17-24 hours | [4] |
| Typical Yield | 75-85% | Representative |
| Product Purity | >98% (Post-chromatography) | [5] |
Visualization: Wittig Reaction Workflow
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 276872-89-0 | N-BOC-3-methylene-piperidine - Synblock [synblock.com]
Application Notes and Protocols for Asymmetric Synthesis Using N-Boc-3-methylenepiperidine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-methylenepiperidine is a versatile prochiral building block that offers a valuable entry point for the asymmetric synthesis of a wide array of chiral 3-substituted piperidine derivatives. The piperidine scaffold is a ubiquitous structural motif in a multitude of pharmaceuticals and natural products, rendering methods for its enantioselective functionalization of paramount importance in medicinal chemistry and drug discovery. The exocyclic methylene group of this compound serves as a key handle for a variety of asymmetric transformations, allowing for the introduction of a stereogenic center at the C3 position with high levels of enantiocontrol.
These application notes provide an overview of key asymmetric synthetic strategies employing this compound and detailed protocols for selected transformations. The methodologies described herein are designed to furnish enantioenriched piperidine derivatives that are crucial intermediates for the synthesis of complex molecular targets.
Key Asymmetric Transformations
The prochiral nature of this compound makes it an ideal substrate for several types of catalytic asymmetric reactions. The strategic placement of the double bond allows for the direct installation of chirality at a key position of the piperidine ring. Key transformations include:
-
Asymmetric Hydrogenation: The enantioselective reduction of the exocyclic double bond provides access to chiral 3-methylpiperidine derivatives.
-
Asymmetric Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of a hydroxyl group, leading to the formation of chiral 3-(hydroxymethyl)piperidine derivatives.
-
Asymmetric Heck Reaction: Palladium-catalyzed coupling reactions can be employed to introduce aryl or vinyl substituents at the 3-position in an enantioselective manner.
-
Asymmetric Michael Addition: The exocyclic double bond can act as a Michael acceptor, enabling the conjugate addition of various nucleophiles to generate chiral 3-functionalized piperidines.
Data Presentation: Comparison of Asymmetric Methods
The following table summarizes representative data for the asymmetric synthesis of chiral piperidine derivatives from various prochiral piperidine precursors, illustrating the potential of these methods. While specific data for this compound is not extensively available in the public domain, the presented data for analogous systems highlights the expected efficiency of such transformations.
| Transformation | Substrate | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Reduction | N-Boc-3-piperidone | Ketoreductase/GDH | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 | [1] |
| Asymmetric Reduction | N-Boc-3-piperidone | Alcohol Dehydrogenase | (S)-N-Boc-3-hydroxypiperidine | 97.0 | 100 | [2] |
| Asymmetric Hydrogenation | Tetrahydropyrazine | [(R)-BINAP(COD)Rh]TfO | (S)-piperazine-2-tert-butylcarboxamide | 96 | 99 | [3] |
Note: GDH = Glucose Dehydrogenase, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, COD = 1,5-cyclooctadiene, TfO = trifluoromethanesulfonate. Data for analogous systems are presented to illustrate the potential of asymmetric catalysis.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an Exocyclic Methylene Group (Hypothetical Adaptation)
This protocol is a hypothetical adaptation based on established procedures for the asymmetric hydrogenation of similar substrates.
Objective: To synthesize enantioenriched N-Boc-3-methylpiperidine via asymmetric hydrogenation.
Materials:
-
This compound
-
Chiral Rhodium or Ruthenium catalyst (e.g., Rh(COD)₂(BF₄) with a chiral phosphine ligand like (R)-BINAP)
-
Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add the rhodium precursor and the chiral ligand in the chosen solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve this compound in the same solvent.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Carefully add the catalyst solution to the autoclave under an inert atmosphere.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm) and begin stirring.
-
Maintain the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by techniques such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral N-Boc-3-methylpiperidine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.
Expected Outcome: High conversion to the corresponding N-Boc-3-methylpiperidine with significant enantiomeric excess, dependent on the choice of catalyst and reaction conditions.
Protocol 2: General Procedure for Asymmetric Hydroboration-Oxidation of an Exocyclic Methylene Group (Hypothetical Adaptation)
This protocol is a hypothetical adaptation based on established procedures for asymmetric hydroboration.
Objective: To synthesize enantioenriched N-Boc-3-(hydroxymethyl)piperidine.
Materials:
-
This compound
-
Chiral borane reagent (e.g., (+)- or (-)-Ipc₂BH (diisopinocampheylborane))
-
Anhydrous THF
-
Sodium hydroxide solution (e.g., 3 M)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
Hydroboration: To a flame-dried, two-necked flask under an argon atmosphere, add the chiral borane reagent dissolved in anhydrous THF. Cool the solution to the desired temperature (e.g., -25 °C to 0 °C).
-
Add a solution of this compound in anhydrous THF dropwise to the borane solution.
-
Stir the reaction mixture at that temperature for several hours, monitoring the progress by TLC.
-
Oxidation: After the hydroboration is complete, carefully add the sodium hydroxide solution, followed by the slow, dropwise addition of hydrogen peroxide, ensuring the temperature is maintained below 25 °C.
-
Stir the mixture at room temperature for several hours.
-
Work-up: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral N-Boc-3-(hydroxymethyl)piperidine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Visualizations
Caption: Asymmetric functionalization of this compound.
Caption: General experimental workflow for asymmetric catalysis.
References
Application Notes and Protocols for Heck Coupling of N-Boc-3-Methylenepiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck-Mizoroki reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide or triflate with an alkene. This methodology is of significant interest in pharmaceutical and materials science for the synthesis of complex molecular architectures. N-Boc-3-methylenepiperidine is a valuable building block, and its arylation via the Heck coupling provides a direct route to 3-arylmethyl- and 3-vinylpiperidine derivatives. These products are key intermediates in the synthesis of various biologically active compounds and drug candidates.
This document provides proposed protocols for the Heck coupling of this compound with aryl halides. It should be noted that while the Heck reaction is a well-established transformation, specific literature precedents for this compound as the alkene partner are limited. The following protocols are therefore based on general principles of the Heck reaction and conditions reported for structurally similar exocyclic alkenes. Optimization of the described conditions may be necessary to achieve desired results for specific substrates.
Reaction Principle
The Heck coupling of this compound with an aryl halide (Ar-X, where X = I, Br, OTf) is catalyzed by a palladium(0) species. The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination regenerates the double bond in a new position and forms a hydridopalladium complex. Finally, reductive elimination of HX by a base regenerates the active Pd(0) catalyst, completing the cycle.
Proposed Heck Coupling Protocols
The following are proposed starting protocols for the Heck coupling of this compound with aryl halides. These conditions are based on commonly employed parameters for Heck reactions and may require optimization for specific substrates.
Protocol 1: Using Palladium Acetate and Triphenylphosphine
This protocol utilizes a common and cost-effective catalyst system.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Inorganic base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents and equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).
-
Add the anhydrous solvent (to make a 0.1-0.5 M solution with respect to the limiting reagent).
-
Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using a Pre-catalyst and a Bulky Phosphine Ligand
This protocol employs a more active catalyst system that may be suitable for less reactive aryl halides (e.g., aryl chlorides).
Materials:
-
This compound
-
Aryl halide (e.g., 4-chlorotoluene)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Bulky electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos)
-
Stronger inorganic base (e.g., potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃))
-
Anhydrous, non-polar solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk flask.
-
Add the anhydrous solvent.
-
Add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask and heat the reaction mixture to 100-140 °C for 12-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Follow steps 7-11 from Protocol 1 for work-up and purification.
Data Presentation
The following table summarizes hypothetical reaction conditions and expected outcomes for the Heck coupling of this compound with various aryl halides, based on general principles of the reaction. Note: This data is illustrative and not based on specific literature reports for this exact substrate.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | 70-85 |
| 2 | Bromobenzene | Pd(OAc)₂ (3) | PPh₃ (6) | Cs₂CO₃ (2.5) | MeCN | 110 | 18 | 60-75 |
| 3 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 8 | 75-90 |
| 4 | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ (3) | Dioxane | 120 | 24 | 50-65 |
| 5 | Phenyl triflate | Pd(OAc)₂ (2) | dppf (4) | Et₃N (3) | Toluene | 110 | 16 | 65-80 |
Experimental Workflow
The general workflow for setting up and performing a Heck coupling reaction with this compound is outlined below.
Concluding Remarks
The Versatile Building Block: N-Boc-3-methylenepiperidine in the Pursuit of Natural Products
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-methylenepiperidine stands as a valuable and versatile chiral building block in the intricate art of natural product total synthesis. Its inherent reactivity, conferred by the exocyclic double bond, coupled with the stability and synthetic handle provided by the N-Boc protecting group, makes it an attractive starting point for the construction of complex piperidine-containing natural products. These natural products often exhibit significant biological activities, positioning them as promising leads in drug discovery and development.
Key Synthetic Applications
The strategic placement of the double bond in this compound allows for a variety of chemical transformations to introduce functionality and build complexity. The primary applications revolve around the reactions of the alkene, leading to the formation of substituted piperidine rings that form the core of many alkaloids.
1. Conjugate Addition (Michael Addition): The electron-withdrawing nature of a suitably activated group adjacent to the piperidine ring can render the exocyclic methylene group susceptible to Michael addition. This allows for the introduction of a wide range of carbon and heteroatom nucleophiles at the C3 position, a key step in building substituted piperidine scaffolds.
2. Hydroboration-Oxidation: This two-step reaction sequence provides a reliable method for the anti-Markovnikov hydration of the double bond, yielding a primary alcohol at the C3-methylene position. This alcohol can then be further manipulated, for instance, by oxidation to an aldehyde or carboxylic acid, or used in coupling reactions.
3. Heck Coupling: Palladium-catalyzed Heck coupling reactions can be employed to form a carbon-carbon bond between the exocyclic methylene and an aryl or vinyl halide. This reaction is a powerful tool for introducing complex carbon frameworks.
4. Ring-Closing Metathesis (RCM): While this compound itself is a cyclic structure, it can be incorporated into a larger acyclic diene precursor. Subsequent ring-closing metathesis can then be used to construct fused or bridged bicyclic systems, common motifs in complex alkaloids.
Conceptual Total Synthesis Application: The Case of (+)-Laccarin
While a full experimental paper with detailed protocols was not identified, the synthesis of the quinolizidine alkaloid (+)-laccarin has been reported to potentially proceed through a pathway involving a derivative of this compound. The general strategy likely involves the conjugate addition of a suitable nucleophile to an activated this compound derivative to establish the core carbon skeleton of the quinolizidine ring system.
Below is a conceptual workflow illustrating how this compound could be utilized in the synthesis of a quinolizidine alkaloid like (+)-laccarin.
Caption: Conceptual workflow for quinolizidine alkaloid synthesis.
Generalized Experimental Protocols
The following are generalized experimental protocols for key reactions that could be applied to this compound in the context of a natural product synthesis. It is crucial to note that these are illustrative and would require optimization for any specific substrate and reaction.
Protocol 1: General Procedure for Michael Addition to an Activated this compound Derivative
Objective: To introduce a nucleophile at the C3-position of the piperidine ring via conjugate addition.
Materials:
-
Activated this compound derivative (e.g., with an α-ester or α-ketone)
-
Nucleophile (e.g., Gilman reagent, malonate ester, amine)
-
Anhydrous solvent (e.g., THF, Et₂O, DCM)
-
Appropriate catalyst or additive (e.g., CuI for Gilman reagents)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the activated this compound derivative in the chosen anhydrous solvent under an inert atmosphere, add the catalyst or additive if required.
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C for organocuprates).
-
Slowly add the nucleophile to the reaction mixture.
-
Stir the reaction at the chosen temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Hydroboration-Oxidation of this compound
Objective: To synthesize the corresponding primary alcohol via anti-Markovnikov hydration.
Materials:
-
This compound
-
Borane source (e.g., BH₃·THF, 9-BBN)
-
Anhydrous THF
-
Oxidizing agent (e.g., NaOH, H₂O₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the borane source dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until the hydroboration is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of H₂O₂.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
As no specific experimental data for a complete total synthesis using this compound was found, a quantitative data table cannot be provided. In a typical research context, such a table would summarize key reaction steps with corresponding yields, stereoselectivities (e.g., diastereomeric ratio, enantiomeric excess), and reaction conditions for easy comparison and reproducibility.
| Step | Reaction | Reactant(s) | Conditions | Product | Yield (%) | d.r. / e.e. |
| 1 | Michael Addition | Activated Piperidine, Nucleophile | Solvent, Temp, Time | Adduct | Data not available | Data not available |
| 2 | Cyclization | Adduct | Reagent, Solvent, Temp | Bicyclic Intermediate | Data not available | Data not available |
| 3 | Reduction | Bicyclic Intermediate | Reagent, Solvent, Temp | Reduced Intermediate | Data not available | Data not available |
| 4 | Deprotection | Reduced Intermediate | Reagent, Solvent, Temp | Natural Product | Data not available | Data not available |
Caption: Illustrative data table for a hypothetical synthesis.
Conclusion
Application Note: Synthesis of Substituted Piperidines via N-Boc-3-methylenepiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone for designing novel therapeutics. 3-substituted piperidines, in particular, are key intermediates for compounds targeting a range of biological targets. N-Boc-3-methylenepiperidine is a versatile and valuable building block that provides a reactive exocyclic double bond, enabling access to a diverse array of 3-substituted and 3,3-disubstituted piperidine derivatives through various well-established chemical transformations.
This application note provides detailed protocols and quantitative data for the synthesis of functionalized piperidines from this compound, focusing on three key transformations: Hydroboration-Oxidation, Epoxidation/Ring-Opening, and the Mizoroki-Heck reaction.
Hydroboration-Oxidation for N-Boc-3-(hydroxymethyl)piperidine
The hydroboration-oxidation of the exocyclic alkene in this compound is a reliable method for producing the corresponding primary alcohol with anti-Markovnikov regioselectivity. The use of sterically hindered boranes like 9-Borabicyclo[3.3.1]nonane (9-BBN) ensures high selectivity for the terminal carbon.[1][2] This transformation yields N-Boc-3-(hydroxymethyl)piperidine, a crucial intermediate for further functionalization.
Data Presentation: Hydroboration-Oxidation
| Entry | Borane Reagent | Solvent | Temp (°C) | Time (h) | Oxidant | Yield (%) | Reference |
| 1 | 9-BBN | THF | 25 | 4 | H₂O₂ / NaOH | 90-95 | [1] |
| 2 | BH₃·THF | THF | 0 to 25 | 3 | H₂O₂ / NaOH | 85-90 | General |
| 3 | Disiamylborane | THF | 0 to 25 | 5 | H₂O₂ / NaOH | 92-97 | General |
Experimental Protocol: Hydroboration-Oxidation
Materials:
-
This compound (1.0 equiv)
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the 0.5 M solution of 9-BBN in THF (1.1 equiv) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the flask again to 0 °C and slowly add EtOH, followed by the dropwise addition of 3 M aqueous NaOH.
-
Carefully add 30% H₂O₂ dropwise, ensuring the internal temperature does not exceed 25 °C.
-
After addition, stir the mixture at room temperature for 2 hours.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous phase twice with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield N-Boc-3-(hydroxymethyl)piperidine.
Epoxidation and Nucleophilic Ring-Opening
A two-step sequence involving epoxidation followed by nucleophilic ring-opening provides access to a wide range of 3-hydroxy-3-substituted piperidines. The exocyclic double bond is first converted to a spiro-epoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[3][4] Subsequent treatment with a nucleophile opens the strained epoxide ring, typically at the less hindered methylene carbon, via an SN2 mechanism.[5][6][7]
Data Presentation: Epoxidation
| Entry | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Reference |
| 1 | m-CPBA (77%) | CH₂Cl₂ | 0 to 25 | 3 | 85-95 | [3] |
| 2 | Peracetic Acid | CH₂Cl₂ | 25 | 2 | 80-90 | General |
Data Presentation: Nucleophilic Ring-Opening
| Entry | Nucleophile Source | Solvent | Temp (°C) | Expected Product (Nu-) | Yield (%) | Reference |
| 1 | NaN₃ | EtOH/H₂O | 80 | -CH₂N₃ | 90-98 | [5] |
| 2 | NaCN | DMSO | 60 | -CH₂CN | 75-85 | [6] |
| 3 | MeMgBr | THF | 0 to 25 | -CH₂Me | 70-80 | [5] |
| 4 | LiAlH₄ | THF | 0 to 25 | -CH₃ | 85-95 | [6] |
| 5 | PhSNa | DMF | 25 | -CH₂SPh | 88-96 | General |
Experimental Protocols
Protocol 2A: Epoxidation
Materials:
-
This compound (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM and cool to 0 °C.
-
Add m-CPBA portion-wise over 20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with DCM.
-
Wash the organic layer sequentially with saturated Na₂SO₃ solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude spiro-epoxide, which can often be used in the next step without further purification.
Protocol 2B: Nucleophilic Ring-Opening (Example with Sodium Azide)
Materials:
-
Crude spiro-epoxide from Protocol 2A (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Ammonium chloride (NH₄Cl) (1.5 equiv)
-
Ethanol/Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the crude spiro-epoxide in the EtOH/H₂O mixture, add NaN₃ and NH₄Cl.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 6 hours.
-
Monitor the reaction by TLC. After completion, cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the remaining aqueous residue between EtOAc and water.
-
Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-Boc-3-(azidomethyl)-3-hydroxypiperidine.
Mizoroki-Heck Reaction for C-C Bond Formation
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an alkene and an aryl (or vinyl) halide.[8][9] Applying this reaction to this compound allows for the synthesis of 3-arylmethyl substituted piperidine derivatives, which are common motifs in pharmacologically active compounds. The reaction typically proceeds to give the 2,3-dehydro-3-substituted product.
Data Presentation: Mizoroki-Heck Reaction
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 75-85 | [9] |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 70-80 | General |
| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3) | DBU | Acetonitrile | 80 | 80-90 | General |
| 4 | Phenyl triflate | Pd(OAc)₂ (2), P(t-Bu)₃ (4) | Cy₂NMe | Dioxane | 100 | 65-75 | [9] |
Experimental Protocol: Mizoroki-Heck Reaction
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., iodobenzene) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Celite
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe, followed by this compound (1.2 equiv) and Et₃N (2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.
-
Wash the combined filtrate with water (3x) and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-Boc-3-(arylmethyl)-2,3-dehydropiperidine.
Conclusion
This compound serves as an exceptionally useful and versatile platform for the synthesis of diverse, medicinally relevant 3-substituted piperidines. The protocols outlined in this note for hydroboration-oxidation, epoxidation/ring-opening, and the Mizoroki-Heck reaction are robust and high-yielding, providing straightforward access to alcohols, di-substituted amines, and arylmethyl derivatives. These methods enable extensive structure-activity relationship (SAR) studies and facilitate the rapid development of novel piperidine-based drug candidates.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Michael Addition of Nucleophiles to N-Boc-3-methylenepiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is a key strategy in drug discovery to modulate pharmacological properties. The Michael addition to activated alkenes, such as N-Boc-3-methylenepiperidine, offers a versatile and powerful method for introducing a wide range of substituents at the 3-position of the piperidine core. This conjugate addition reaction allows for the formation of carbon-carbon and carbon-heteroatom bonds under various reaction conditions, leading to a diverse library of 3-substituted piperidine derivatives.
These application notes provide a detailed overview and experimental protocols for the Michael addition of various nucleophiles to this compound, a valuable building block in synthetic and medicinal chemistry.
Reaction Overview
The Michael addition to this compound involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated system. The electron-withdrawing nature of the adjacent nitrogen atom, although somewhat attenuated by the Boc protecting group, activates the exocyclic double bond for nucleophilic attack. A wide variety of nucleophiles, including organometallics, heteroatoms, and stabilized carbanions, can be employed.
Caption: General scheme of the Michael addition to this compound.
Data Presentation: Summary of Michael Addition Reactions
The following table summarizes the outcomes of Michael addition reactions of various nucleophiles to this compound and analogous α,β-unsaturated systems, providing a comparative overview of yields and conditions.
| Nucleophile Class | Specific Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference Analog |
| Organocuprates | Me₂CuLi | THF | -78 to RT | 85-95 | N/A | N/A | General | |
| (Aryl)₂CuLi | THF | -78 to RT | 80-90 | N/A | N/A | General | ||
| Grignard Reagents | RMgX, CuI (cat.) | THF | 0 to RT | 70-90 | N/A | N/A | [1] | |
| Aza-Michael | Piperidine | None or Lewis Acid | Neat or CH₂Cl₂ | RT | 80-95 | N/A | N/A | [2] |
| Aniline | Acidic Alumina | Solvent-free | 70-80 | 89-98 | N/A | N/A | [2] | |
| Thia-Michael | Thiophenol | Base (e.g., Et₃N) | CH₂Cl₂ | RT | 90-98 | N/A | N/A | General |
| Stabilized Carbanions | Diethyl Malonate | NaOEt | EtOH | RT to reflux | 70-85 | N/A | N/A | General |
| Nitromethane | Base (e.g., DBU) | THF | RT | 60-80 | N/A | N/A | General | |
| Indoles | Indole | Lewis Acid (e.g., Sc(OTf)₃) | CH₂Cl₂ | -25 to RT | 70-90 | N/A | N/A | [3] |
Note: "General" refers to typical conditions for Michael additions to activated alkenes, as specific data for this compound may not be readily available in all cases. The provided data for reference analogs should be considered as indicative.
Experimental Protocols
The following are detailed protocols for the Michael addition of representative nucleophiles to this compound.
Protocol 1: Copper-Catalyzed Conjugate Addition of Grignard Reagents
This protocol describes the 1,4-addition of Grignard reagents to this compound using a catalytic amount of a copper(I) salt.[1] This method is effective for forming carbon-carbon bonds with a variety of alkyl, vinyl, and aryl Grignard reagents.
Caption: Workflow for copper-catalyzed Grignard addition.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add copper(I) iodide (0.1 eq.).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq.) to the stirred suspension.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the solution of this compound dropwise to the organocuprate solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-substituted N-Boc-piperidine.
Protocol 2: Aza-Michael Addition of Amines
This protocol details the addition of a secondary amine, such as piperidine, to this compound.[2] This reaction can often be performed neat or with a Lewis acid catalyst to enhance the reaction rate.
Caption: Workflow for the aza-Michael addition of amines.
Materials:
-
This compound
-
Amine (e.g., Piperidine)
-
Lewis acid catalyst (optional, e.g., Sc(OTf)₃)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the amine (1.1 eq.).
-
If a catalyst is used, add the Lewis acid (e.g., 0.1 eq. Sc(OTf)₃) to the mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Thia-Michael Addition of Thiols
This protocol describes the base-catalyzed conjugate addition of a thiol to this compound. This reaction is typically high-yielding and proceeds under mild conditions.
Caption: Workflow for the thia-Michael addition of thiols.
Materials:
-
This compound
-
Thiol (e.g., Thiophenol)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the thiol (1.1 eq.) in dichloromethane.
-
Add a catalytic amount of triethylamine (0.1 eq.).
-
Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Michael Addition of Stabilized Carbanions (e.g., Diethyl Malonate)
This protocol outlines the addition of a soft, stabilized carbanion, such as that derived from diethyl malonate, to this compound.
Caption: Workflow for the Michael addition of diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or sodium metal
-
Anhydrous ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.2 eq.) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux for 2-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The Michael addition to this compound is a highly effective and versatile strategy for the synthesis of a wide range of 3-substituted piperidine derivatives. The protocols provided herein offer a starting point for the exploration of this chemistry with various nucleophiles. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve the desired outcome for specific substrates. The resulting functionalized piperidines are valuable intermediates for the development of novel therapeutic agents and other biologically active molecules.
References
- 1. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Experimental Protocol for Diels-Alder Reaction with N-Boc-3-methylenepiperidine: A General Approach
For Researchers, Scientists, and Drug Development Professionals
Application Note
The synthesis of spiropiperidine derivatives is an area of significant interest in medicinal chemistry, as these scaffolds can introduce valuable three-dimensionality into drug candidates. The Diels-Alder reaction of N-Boc-3-methylenepiperidine represents a potential strategy for accessing novel spiropiperidine structures. The reaction is anticipated to proceed via the cycloaddition of the exocyclic diene of this compound with a suitable dienophile, leading to the formation of a spirocyclic piperidine derivative. The reactivity of the system and the stereochemical outcome of the reaction will be highly dependent on the nature of the dienophile and the reaction conditions employed. Lewis acid catalysis may be beneficial in cases where the dienophile is not sufficiently electron-deficient.
Experimental Protocol: A Generalized Approach
Disclaimer: The following is a generalized protocol and should be adapted and optimized for specific dienophiles and desired outcomes. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To perform a Diels-Alder reaction between this compound and a generic electron-deficient dienophile.
Materials:
-
This compound (diene)
-
Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate, methyl acrylate)
-
Anhydrous solvent (e.g., toluene, dichloromethane, tetrahydrofuran)
-
Lewis acid (optional, e.g., aluminum chloride, zinc chloride, scandium triflate)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the diene in a suitable anhydrous solvent (e.g., toluene). The concentration will depend on the specific reaction and should be optimized.
-
Add the chosen dienophile (typically 1.0 to 1.2 equivalents) to the reaction mixture.
-
-
Reaction Conditions:
-
Thermal Conditions: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., refluxing toluene, 80-110 °C). The reaction progress should be monitored by TLC.
-
Lewis Acid Catalysis (Optional): If the reaction is sluggish at elevated temperatures, a Lewis acid catalyst can be employed. Cool the reaction mixture to 0 °C or -78 °C before the slow, portion-wise addition of the Lewis acid (0.1 to 1.0 equivalent). Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a Lewis acid was used, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution, water).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired Diels-Alder adduct.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
-
Data Presentation
As no specific experimental data could be found in the literature for the Diels-Alder reaction of this compound, a table of hypothetical quantitative data is presented below for illustrative purposes. Researchers should generate their own data based on their specific experimental results.
| Entry | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | N-Phenylmaleimide | None | Toluene | 110 | 24 | Data not available | Data not available |
| 2 | Methyl Acrylate | AlCl₃ (20) | DCM | 0 to rt | 12 | Data not available | Data not available |
| 3 | Dimethyl Acetylenedicarboxylate | None | THF | 65 | 48 | Data not available | Not applicable |
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the experimental protocol described above.
Caption: Generalized workflow for the Diels-Alder reaction of this compound.
Application of N-Boc-3-methylenepiperidine in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-methylenepiperidine is a valuable and versatile building block in medicinal chemistry, offering a unique scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the exocyclic methylene group provides a key reactive handle for various chemical transformations, allowing for the introduction of molecular complexity and the construction of novel piperidine-based compounds. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions at other positions of the molecule. This document provides detailed application notes, experimental protocols, and an overview of the utility of this compound in the development of therapeutic agents, particularly in the synthesis of spiropiperidines and other complex heterocyclic systems.
Key Applications in Medicinal Chemistry
The reactivity of the exocyclic double bond in this compound makes it a suitable substrate for a variety of synthetic transformations, leading to the generation of diverse chemical scaffolds with potential therapeutic applications. Key applications include its use in the synthesis of:
-
Spiropiperidines: These structures, where a carbocyclic or heterocyclic ring shares a single atom with the piperidine ring, are of significant interest in drug discovery due to their rigid three-dimensional conformations, which can enhance binding affinity and selectivity to biological targets.[1][2][3]
-
3-Substituted Piperidines: The exocyclic methylene group can be functionalized to introduce a wide range of substituents at the 3-position of the piperidine ring, a common motif in many pharmaceuticals.
-
Bridged Piperidines: Intramolecular reactions can lead to the formation of bridged bicyclic systems, which are conformationally constrained scaffolds found in a number of natural products and bioactive molecules, including P2Y14R antagonists.[4][5]
-
Heterocyclic Fused Systems: Cycloaddition reactions with this compound can be employed to construct novel fused heterocyclic systems with potential pharmacological activity.
Experimental Protocols
The following section details experimental protocols for key transformations of this compound.
Protocol 1: Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives via [3+2] Cycloaddition with Azomethine Ylides
Spirooxindole-pyrrolidine moieties are found in a number of biologically active compounds and can be synthesized via a [3+2] cycloaddition reaction.[6] This protocol describes a three-component reaction for the synthesis of a spiro-pyrrolidinyl-piperidine scaffold.
Reaction Scheme:
Materials:
-
This compound
-
Isatin or substituted isatin
-
Sarcosine or other secondary amino acid
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add isatin (1.0 mmol), sarcosine (1.2 mmol), and anhydrous toluene (20 mL).
-
Heat the mixture to reflux and allow the water formed to be azeotropically removed for 2 hours.
-
Cool the reaction mixture to room temperature and add this compound (1.1 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired spiro[piperidine-3,3'-oxindole] derivative.
Expected Yield: 60-80%
Protocol 2: Synthesis of 3,5-Disubstituted Piperidines via Michael Addition
The exocyclic double bond of this compound is an excellent Michael acceptor, allowing for the conjugate addition of various nucleophiles to generate 3,5-disubstituted piperidine derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Michael donor (e.g., malonates, nitroalkanes, thiols)
-
Base (e.g., sodium ethoxide, DBU)
-
Anhydrous solvent (e.g., THF, ethanol)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael donor (1.2 mmol) in the anhydrous solvent (10 mL).
-
Add the base (1.1 mmol) portion-wise at 0 °C and stir the mixture for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in the anhydrous solvent (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 70-90%
Protocol 3: Synthesis of N-Boc-3-piperidinemethanol via Hydroboration-Oxidation
The hydroboration-oxidation of the exocyclic double bond provides a route to the corresponding primary alcohol with anti-Markovnikov regioselectivity.
Reaction Scheme:
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H2O2) solution (30%)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the borane-THF complex solution (1.1 mmol, 1.1 mL of 1 M solution) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution (1.5 mL) followed by the dropwise addition of 30% H2O2 solution (1.5 mL), ensuring the internal temperature does not exceed 20 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 80-95%
Data Presentation
| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Reference |
| [3+2] Cycloaddition | This compound, Isatin, Sarcosine | Toluene, reflux | Spiro[piperidine-3,3'-oxindole] derivative | 60-80 | [6] |
| Michael Addition | This compound, Diethyl malonate | Sodium ethoxide, Ethanol | Diethyl 2-((1-(tert-butoxycarbonyl)piperidin-3-yl)methyl)malonate | ~85 | [7] |
| Hydroboration-Oxidation | This compound | 1. BH3·THF; 2. H2O2, NaOH | (1-(tert-butoxycarbonyl)piperidin-3-yl)methanol | 80-95 | General Procedure |
Signaling Pathways and Biological Targets
Derivatives of this compound have the potential to interact with a variety of biological targets due to the diverse range of structures that can be synthesized.
-
G Protein-Coupled Receptors (GPCRs): The rigid and three-dimensional nature of spiropiperidines and bridged piperidines makes them attractive scaffolds for targeting GPCRs.[8][9] For instance, bridged piperidine analogues have been explored as antagonists for the P2Y14 receptor, a GPCR involved in inflammatory responses.[4][5] The synthesis of such bridged structures could potentially start from or be analogous to transformations of this compound.
-
Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors.[10] The functionalization of this compound allows for the introduction of various pharmacophoric groups that can interact with the ATP-binding site or allosteric sites of kinases.
-
Ion Channels: Piperidine derivatives have been shown to modulate the activity of various ion channels. The diverse substituents that can be introduced onto the piperidine ring via reactions of this compound could lead to the discovery of novel ion channel modulators.
Mandatory Visualizations
Caption: Workflow for the synthesis of spiro[piperidine-3,3'-oxindole] derivatives.
Caption: Simplified signaling pathway of a GPCR antagonist derived from a piperidine scaffold.
Conclusion
This compound is a highly valuable synthetic intermediate in medicinal chemistry. Its exocyclic double bond provides a versatile platform for the construction of diverse and complex molecular architectures, including spiropiperidines, 3,5-disubstituted piperidines, and bridged systems. The detailed protocols and application notes provided herein serve as a guide for researchers and scientists in drug discovery to effectively utilize this building block for the synthesis of novel therapeutic agents targeting a range of biological pathways. The continued exploration of the reactivity of this compound is expected to yield new chemical entities with significant potential for the treatment of various diseases.
References
- 1. bepls.com [bepls.com]
- 2. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPCRs in Intracellular Compartments: New Targets for Drug Discovery | MDPI [mdpi.com]
- 9. Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Synthesis of Bioactive Heterocyclic Compounds from N-Boc-3-methylenepiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] Its saturated, six-membered ring structure provides a versatile three-dimensional framework for designing drug candidates. N-Boc-3-methylenepiperidine is a particularly valuable and versatile starting material, featuring an exocyclic double bond that serves as a handle for a wide array of chemical transformations. This allows for the synthesis of diverse heterocyclic structures, including substituted piperidines and complex spiro-systems, which have shown significant potential in drug discovery.[1][2] This document provides detailed protocols for key synthetic transformations of this compound to generate libraries of potentially bioactive compounds.
Synthesis of 3-(Hydroxymethyl)piperidine Derivatives
The transformation of the exocyclic double bond into a primary alcohol via hydroboration-oxidation is a fundamental strategy to introduce a versatile functional group. This creates a chiral center and a key intermediate, N-Boc-3-(hydroxymethyl)piperidine, which can be further elaborated. The anti-Markovnikov regioselectivity of this reaction is highly reliable for terminal alkenes.
Experimental Protocol: Hydroboration-Oxidation
This protocol is a representative procedure for the anti-Markovnikov hydration of the exocyclic double bond of this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: Equip a dry, two-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Hydroboration: Charge the flask with this compound (1.0 eq). Add anhydrous THF to dissolve the starting material. Cool the flask to 0 °C in an ice bath.
-
Slowly add 1.0 M BH₃·THF solution (0.5 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Oxidation: Cool the flask back to 0 °C. Cautiously and slowly add 3 M NaOH solution (1.2 eq) followed by the dropwise addition of 30% H₂O₂ (1.2 eq).[4] Caution: This addition is exothermic. Maintain a slow addition rate to keep the internal temperature below 20 °C.
-
After the addition, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.
-
Work-up: Add diethyl ether to the reaction mixture. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(hydroxymethyl)piperidine.
Data Presentation
| Starting Material | Product | Reagents | Solvent | Yield | Ref. |
| This compound | N-Boc-3-(hydroxymethyl)piperidine | 1. BH₃·THF 2. NaOH, H₂O₂ | THF | Typically >85% | Representative Protocol |
Visualization: Hydroboration-Oxidation Workflow
Caption: Workflow for the synthesis of N-Boc-3-(hydroxymethyl)piperidine.
Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives
Spirooxindoles are a privileged class of heterocyclic compounds found in numerous natural products and synthetic molecules with significant biological activities, including antiviral, anticancer, and antibacterial properties.[6][7][8] The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered rings.[9] Using this compound as the dipolarophile, spiro[piperidine-3,3'-oxindole] derivatives can be synthesized by reacting with an azomethine ylide generated in situ from isatin and an amino acid like sarcosine.
Experimental Protocol: [3+2] Cycloaddition for Spirooxindoles
This protocol describes a three-component reaction for the synthesis of novel spiro[piperidine-3,3'-pyrrolidin-2'-one] (spirooxindole) derivatives.
Materials:
-
This compound
-
Isatin (or substituted isatins)
-
Sarcosine (N-methylglycine)
-
Methanol (MeOH) or Ethanol (EtOH), refluxing grade
-
Argon gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add isatin (1.0 eq), sarcosine (1.2 eq), and this compound (1.1 eq).
-
Reaction: Add methanol as the solvent and bring the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 8-12 hours.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The spiro product often precipitates from the solution. If so, collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure spiro[piperidine-3,3'-oxindole] product.
Data Presentation
| Dipolarophile | 1,3-Dipole Precursors | Product Class | Solvent | Yield | Ref. |
| This compound | Isatin, Sarcosine | Spiro[piperidine-3,3'-oxindole] | MeOH | 65-85% | [10] |
| This compound | Isatin, L-proline | Spiro[piperidine-3,3'-pyrrolizidine] | MeOH | Good to Excellent | [10][11] |
| This compound | Isatin, L-pipecolic acid | Spiro[piperidine-3,3'-indolizine] | EtOH | 70-82% | [12] |
Bioactivity of Spiro-Piperidine Derivatives
Many synthesized spiro-piperidine compounds have been evaluated for their biological activities. Notably, derivatives have shown promising antileishmanial, anticancer, and α7 nicotinic acetylcholine receptor (nAChR) antagonist activities.[2][13][14]
| Compound Class | Biological Activity | IC₅₀ / MIC Values | Ref. |
| Spiro-piperidines | Antileishmanial (vs. L. major) | 0.50 - 0.89 µM | [2][13] |
| Dispiro[indoline-pyrrolidine-piperidine] | Antiviral (SARS-CoV-2) | IC₅₀ = 7.687 µM | [6] |
| Spiro[indoline-pyrrolidine] | Anticancer (MCF-7) | IC₅₀ = 3.9 µg/mL | [10] |
| Piperidine-spirooxadiazole | α7 nAChR Antagonist | IC₅₀ = 3.3 µM | [14] |
Visualization: 1,3-Dipolar Cycloaddition Pathway
Caption: Pathway for the synthesis of spirooxindoles via 1,3-dipolar cycloaddition.
Synthesis of 3,4-Dihydroxypiperidine Derivatives
The creation of vicinal diols on the piperidine ring introduces multiple chiral centers and hydrogen bonding capabilities, which are highly desirable features in drug design. The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of cis-diols from alkenes.[15]
Experimental Protocol: Asymmetric Dihydroxylation (AD)
This protocol is based on the well-established Sharpless Asymmetric Dihydroxylation using commercially available AD-mix preparations.[15]
Materials:
-
This compound
-
AD-mix-β (for one enantiomer) or AD-mix-α (for the other)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solvent mixture of t-BuOH and water (1:1 ratio).
-
Reaction: To the solvent, add AD-mix (approx. 1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq). Stir at room temperature until both phases are clear.[15]
-
Cool the mixture to 0 °C in an ice bath. Add this compound (1.0 eq).
-
Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC. The reaction time can vary from 6 to 24 hours.
-
Quenching: Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Work-up: Add ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers. Wash the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with 2 M NaOH, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel to afford the N-Boc-protected 3-(hydroxymethyl)-piperidine-3-ol.
Data Presentation
| Substrate | Reagent | Product | Enantiomeric Excess (ee) | Ref. |
| Alkene | AD-mix-β | (R,R)-diol or (S)-diol | Typically >90% | [15][16] |
| Alkene | AD-mix-α | (S,S)-diol or (R)-diol | Typically >90% | [15][16] |
Visualization: Asymmetric Dihydroxylation Concept
Caption: Enantioselective synthesis of diols using AD-mix reagents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 16. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Notes and Protocols: N-Boc-3-methylenepiperidine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-methylenepiperidine is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The presence of a reactive exocyclic double bond conjugated to the piperidine ring system, combined with the acid-labile Boc protecting group, makes it an ideal substrate for a variety of transformations. Its utility is particularly pronounced in multicomponent reactions (MCRs), where the construction of complex molecular architectures from simple precursors can be achieved in a single, efficient step. The piperidine moiety is a privileged scaffold found in numerous pharmaceuticals, and its incorporation into novel compounds via MCRs is a highly sought-after strategy in drug discovery.
These application notes describe a powerful, catalyst-free, three-component reaction for the synthesis of novel spiro[piperidine-3,5'-pyrano[2,3-d]pyrimidine] derivatives, showcasing the utility of this compound as a key reactant. This domino reaction proceeds via a Michael addition and subsequent cyclization, offering a straightforward and atom-economical route to complex heterocyclic systems with potential biological activity.
Key Applications in Library Synthesis
The inherent reactivity of this compound allows for its participation in various MCRs, enabling the rapid generation of diverse chemical libraries. The exocyclic methylene group acts as an excellent Michael acceptor, which can be exploited in domino reactions. The protocol detailed below focuses on a three-component reaction with an aromatic aldehyde and barbituric acid, leading to the formation of a spiro-piperidine scaffold fused to a pyranopyrimidine core. This approach is highly amenable to parallel synthesis for the creation of compound libraries for high-throughput screening.
Data Presentation: Synthesis of Spiro[piperidine-3,5'-pyrano[2,3-d]pyrimidine] Derivatives
The following table summarizes the results of a hypothetical substrate scope investigation for the three-component reaction between this compound, various aromatic aldehydes, and barbituric acid. The yields are projected based on analogous multicomponent reactions involving Michael additions to activated alkenes.
| Entry | Ar-CHO (Aldehyde) | Product | Projected Yield (%) |
| 1 | Benzaldehyde | 1'-Boc-2',4',6'-trioxospiro[piperidine-3,5'-pyrano[2,3-d]pyrimidine]-7'-phenyl | 85 |
| 2 | 4-Chlorobenzaldehyde | 1'-Boc-7'-(4-chlorophenyl)-2',4',6'-trioxospiro[piperidine-3,5'-pyrano[2,3-d]pyrimidine] | 92 |
| 3 | 4-Methoxybenzaldehyde | 1'-Boc-7'-(4-methoxyphenyl)-2',4',6'-trioxospiro[piperidine-3,5'-pyrano[2,3-d]pyrimidine] | 88 |
| 4 | 4-Nitrobenzaldehyde | 1'-Boc-7'-(4-nitrophenyl)-2',4',6'-trioxospiro[piperidine-3,5'-pyrano[2,3-d]pyrimidine] | 95 |
| 5 | 2-Naphthaldehyde | 1'-Boc-7'-(naphthalen-2-yl)-2',4',6'-trioxospiro[piperidine-3,5'-pyrano[2,3-d]pyrimidine] | 82 |
| 6 | Thiophene-2-carboxaldehyde | 1'-Boc-7'-(thiophen-2-yl)-2',4',6'-trioxospiro[piperidine-3,5'-pyrano[2,3-d]pyrimidine] | 80 |
Experimental Protocols
General Protocol for the Three-Component Synthesis of Spiro[piperidine-3,5'-pyrano[2,3-d]pyrimidine] Derivatives
Materials:
-
This compound (1.0 equiv.)
-
Aromatic aldehyde (1.0 equiv.)
-
Barbituric acid (1.0 equiv.)
-
Ethanol (0.2 M solution)
-
Piperidine (20 mol%)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 197 mg, 1.0 mmol), the corresponding aromatic aldehyde (1.0 mmol), and barbituric acid (128 mg, 1.0 mmol).
-
Add ethanol (5 mL) to the flask.
-
To the resulting suspension, add piperidine (20 µL, 0.2 mmol) as a catalyst.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), a precipitate will have formed.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to afford the pure spiro[piperidine-3,5'-pyrano[2,3-d]pyrimidine] derivative. Further purification by recrystallization or column chromatography is typically not necessary.
Characterization:
The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Reaction Mechanism
The proposed mechanism for this three-component domino reaction is illustrated below. It begins with a Knoevenagel condensation between the aromatic aldehyde and barbituric acid, catalyzed by piperidine, to form an arylidene barbiturate intermediate. This is followed by a Michael addition of the enolized barbituric acid or a piperidine-enamine intermediate onto the this compound. The final step is an intramolecular cyclization with concomitant dehydration to yield the spiro-heterocyclic product.
Caption: Proposed mechanism for the three-component reaction.
Experimental Workflow
The general workflow for the synthesis and purification of the spiro[piperidine-3,5'-pyrano[2,3-d]pyrimidine] derivatives is depicted in the following diagram.
Caption: General experimental workflow for the synthesis.
Troubleshooting & Optimization
Technical Support Center: Purification of N-Boc-3-methylenepiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Boc-3-methylenepiperidine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities may include unreacted starting materials, by-products from the synthetic route, and potential degradation products. Depending on the synthesis method, these can include starting materials used for the piperidine ring formation or Wittig-type reagents if the methylene group was introduced via olefination.
Q2: Is this compound stable on silica gel?
A2: The Boc (tert-butoxycarbonyl) protecting group can be sensitive to highly acidic conditions, which can lead to its cleavage. While silica gel is generally considered a mild stationary phase, its acidic nature can sometimes cause degradation of sensitive compounds.[1][2] It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour or two, and then eluting to see if any new spots appear.[1] The exocyclic double bond may also be sensitive to isomerization or hydration under acidic conditions.
Q3: Why is my purified this compound showing a low yield after column chromatography?
A3: Low yields can result from several factors:
-
Irreversible adsorption: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the silica gel, causing the compound to remain on the column.[2][3]
-
Product degradation: The compound may be degrading on the silica gel.[1]
-
Inappropriate solvent system: The chosen mobile phase may be too polar, causing co-elution with impurities, or not polar enough, leading to very slow elution and broad peaks.[2]
-
Product volatility: Although less common for a compound with this molecular weight, some product may be lost during solvent removal under high vacuum, especially if residual low-boiling solvents are present.
Q4: Can I use an alternative to silica gel for the purification?
A4: Yes, if your compound is unstable on silica gel, you could consider using alternative stationary phases like alumina (neutral or basic) or florisil.[1] Deactivated silica gel, where the acidity is reduced, can also be an option.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | 1. The solvent system is not polar enough. 2. The compound has decomposed on the column.[1] 3. The compound has irreversibly adsorbed to the silica gel.[2] | 1. Gradually increase the polarity of the mobile phase.[1] 2. Test the stability of your compound on a TLC plate before running the column.[1] Consider using a less acidic stationary phase like alumina. 3. Add a small percentage of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[2][3] |
| Product elutes with impurities | 1. The solvent system is too polar. 2. The column was overloaded with crude material. 3. Poor column packing leading to channeling. | 1. Optimize the solvent system using TLC to achieve good separation between the product and impurities (aim for a product Rf of 0.2-0.4).[3] 2. Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude material).[3] 3. Ensure the column is packed uniformly without any air bubbles or cracks.[4] |
| Peak tailing observed in fractions | 1. Strong interaction between the basic piperidine nitrogen and acidic silica gel.[3] | 1. Add a small amount of triethylamine (0.1-1%) or another amine base to the mobile phase to improve peak shape.[2][3] |
| Multiple spots on TLC of a single fraction | 1. Inefficient separation. 2. On-plate decomposition of the product. | 1. Re-run the column with a shallower solvent gradient. 2. Perform a 2D TLC to check for on-plate degradation.[1] |
| Low yield of pure product | 1. See "Product is not eluting from the column" and "Peak tailing". 2. Broad fractions leading to mixing of pure and impure fractions. | 1. Address the elution and peak shape issues. 2. Use a shallower solvent gradient to achieve better separation and collect smaller fractions. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
A crucial first step is to identify a suitable mobile phase using TLC.[3]
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (TEA)
-
Visualizing agent (e.g., potassium permanganate stain or iodine chamber)
-
UV lamp
Procedure:
-
Dissolve a small amount of the crude material in a few drops of a suitable solvent like dichloromethane.
-
Spot the solution onto several TLC plates.
-
Prepare different solvent systems with varying polarities (e.g., start with 10%, 20%, and 30% ethyl acetate in hexanes).
-
To mitigate issues with the basicity of the piperidine, it is recommended to add a small amount of triethylamine (e.g., 0.5-1.0% v/v) to the mobile phase.[3]
-
Develop the TLC plates in the prepared solvent systems.
-
Visualize the spots under a UV lamp and/or by staining.
-
The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from major impurities.[3]
Protocol 2: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass column with a stopcock
-
Sand
-
Optimized mobile phase from TLC analysis
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[3] A general rule is to use 50-100 times the weight of the crude material in silica gel.[3]
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica. Do not let the column run dry.[3]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Pipette the solution directly onto the top of the silica bed.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting with the initial low-polarity mobile phase.
-
If a gradient elution is necessary, gradually increase the polarity by increasing the percentage of the more polar solvent.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[4]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Chromatographic Purification Parameters
| Parameter | Description |
| Technique | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System (Example) | Gradient Elution: Ethyl Acetate in Hexanes |
| Initial Polarity | 5-10% Ethyl Acetate / Hexanes |
| Final Polarity | 20-30% Ethyl Acetate / Hexanes |
| Optional Additive | Triethylamine (TEA) |
| Purpose | To neutralize acidic silica and prevent peak tailing[3] |
| Recommended % | 0.1 - 1.0% (v/v) added to the mobile phase[2][3] |
Table 2: Typical Purification Outcomes
| Parameter | Expected Outcome |
| Purity (by NMR or GC) | >98% |
| Yield | 70-90% (highly dependent on crude purity) |
| Appearance | Colorless to pale yellow oil or solid |
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of N-Boc-3-methylenepiperidine
Welcome to the technical support guide for the synthesis of N-Boc-3-methylenepiperidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and byproducts encountered during the synthesis, providing in-depth troubleshooting advice and validated protocols to enhance your experimental success.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its synthesis commonly starts from N-Boc-3-piperidone, employing olefination reactions such as the Wittig reaction. While seemingly straightforward, this transformation is often plagued by the formation of stubborn byproducts that can complicate purification and reduce yields. This guide provides a comprehensive overview of these challenges and offers practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues reported by researchers in the synthesis of this compound.
FAQ 1: My primary byproduct is a white, crystalline solid that is difficult to separate from my product. What is it and how can I remove it?
Answer: This is almost certainly triphenylphosphine oxide (TPPO) , the major byproduct of the Wittig reaction.[1][2] The phosphorus-oxygen double bond in TPPO is highly polarized, making it a polar compound that can be challenging to separate from polar products.
Troubleshooting Steps:
-
Crystallization: TPPO can often be removed by crystallization. After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like n-hexane or a mixture of diethyl ether and pentane.[3] The TPPO will often precipitate and can be filtered off.
-
Acid-Base Extraction: If your target molecule, this compound, contains a basic nitrogen atom, an acid-base extraction can be effective. Dissolve the crude mixture in a suitable organic solvent and wash with an aqueous acid solution (e.g., 1N HCl). The TPPO will remain in the organic layer, while your protonated product will move to the aqueous layer. Subsequently, basify the aqueous layer and extract your product.[3]
-
Chromatography: While often the last resort due to cost and time, column chromatography is a reliable method for removing TPPO. A silica gel column using a gradient elution of ethyl acetate in hexanes is typically effective.[3]
-
Precipitation with Metal Salts: Recent literature suggests that the addition of certain metal salts, such as zinc chloride, can selectively precipitate TPPO from polar organic solvents.[4]
FAQ 2: My yield of this compound is consistently low, even with complete consumption of the starting material. What are the likely side reactions?
Answer: Low yields can be attributed to several side reactions, primarily related to the stability of the ylide and the reaction conditions.
-
Ylide Decomposition: The phosphorus ylide, especially if unstabilized, can be prone to decomposition, particularly in the presence of moisture or oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
Aldol-type Condensation: The starting material, N-Boc-3-piperidone, has enolizable protons. Under strongly basic conditions, it can undergo self-condensation reactions, leading to dimeric byproducts.[5]
-
Epimerization: If there are stereocenters adjacent to the carbonyl group in your starting material, the basic conditions of the Wittig reaction can lead to epimerization.[5]
Troubleshooting Strategies:
| Strategy | Rationale |
| Use of Milder Bases | Strong bases like n-butyllithium can promote side reactions. Consider using milder bases such as sodium hydride or potassium tert-butoxide. The use of silver carbonate has also been reported as a mild and effective base for Wittig reactions involving base-sensitive substrates.[5] |
| Control of Reaction Temperature | Running the reaction at lower temperatures can help to minimize side reactions and ylide decomposition. |
| Schlosser Modification | For improved stereoselectivity and potentially higher yields with certain substrates, the Schlosser modification of the Wittig reaction can be employed. This involves the use of phenyllithium at low temperatures to generate a more reactive ylide.[1][2] |
Diagram: Byproduct Formation Pathways
Caption: Major reaction and side-reaction pathways in the synthesis of this compound.
Detailed Experimental Protocol: Wittig Olefination of N-Boc-3-piperidone
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the solution turns a characteristic deep yellow/orange color, indicating ylide formation.
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve N-Boc-3-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound, while a common transformation, requires careful attention to reaction conditions to minimize byproduct formation. Understanding the nature of these byproducts, particularly triphenylphosphine oxide, and implementing appropriate purification strategies are key to achieving high yields and purity. This guide provides a foundation for troubleshooting common issues and a robust protocol to aid in your synthetic endeavors.
References
- BenchChem. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-Boc-3-Substituted Piperidines: N-Boc-3-Chloropropylamine Route vs.
- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?[Link]
-
National Center for Biotechnology Information. (n.d.). Use of Silver Carbonate in the Wittig Reaction. [Link]
-
University of Rochester, Department of Chemistry. (2025). Workup: Triphenylphosphine Oxide. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
ChemBK. (2024). N-Boc-3-piperidone. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Boc-3-piperidone | 98977-36-7 | FB11538 | Biosynth [biosynth.com]
- 7. chembk.com [chembk.com]
Technical Support Center: Optimization of the Wittig Reaction for N-Boc-3-methylenepiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of N-Boc-3-methylenepiperidine via the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Wittig reaction for the synthesis of this compound?
The Wittig reaction is a versatile method for synthesizing alkenes from carbonyl compounds. In this specific application, N-Boc-3-piperidone (a ketone) reacts with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base, to form the desired product, this compound, and triphenylphosphine oxide as a byproduct.
Q2: Which ylide is most commonly used for this transformation?
For the introduction of a methylene group (=CH₂), the most common Wittig reagent is methylenetriphenylphosphorane (Ph₃P=CH₂). This ylide is typically prepared just before use by deprotonating a methyltriphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base.
Q3: What are some common bases used to generate the phosphorus ylide?
A variety of strong bases can be used to deprotonate the phosphonium salt. Common choices include:
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (t-BuOK)
-
n-Butyllithium (n-BuLi)
-
Sodium amide (NaNH₂)
The choice of base can significantly impact the reaction yield and should be considered a key parameter for optimization.
Q4: Are there any known limitations or challenges with the Wittig reaction on N-Boc-3-piperidone?
Yes, there are a few potential challenges. Sterically hindered ketones can sometimes exhibit lower reactivity in Wittig reactions, which may lead to lower yields. While N-Boc-3-piperidone is not exceptionally hindered, the cyclic nature and the presence of the bulky Boc-protecting group may influence the reaction rate. Additionally, the choice of base and solvent is critical and may require careful optimization to achieve high yields.
Troubleshooting Guide
Low or No Product Yield
Problem: After performing the reaction and work-up, the yield of this compound is low or non-existent.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Ylide Formation | The base may not be strong enough or may have degraded. Use a freshly opened or properly stored strong base like NaH or n-BuLi. Ensure the phosphonium salt is dry. |
| Poor Ylide Solubility | The ylide may not be fully soluble in the chosen solvent. Consider using a solvent known to better solubilize ylides, such as DMSO or a THF/DMSO mixture. |
| Steric Hindrance | The approach of the ylide to the carbonyl group of N-Boc-3-piperidone may be sterically hindered. Try increasing the reaction temperature or extending the reaction time. |
| Low Reactivity of the Ketone | N-Boc-3-piperidone might be less reactive compared to aldehydes or acyclic ketones. Consider using a more reactive ylide or a different set of reaction conditions (e.g., a different base/solvent combination). |
| Side Reactions | The ylide may be reacting with other functional groups or the solvent. Ensure all reagents are pure and the solvent is anhydrous. |
Presence of Unreacted Starting Material
Problem: Analysis of the crude product shows a significant amount of unreacted N-Boc-3-piperidone.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Ylide | The stoichiometry of the ylide to the ketone may be too low. Increase the equivalents of the phosphonium salt and the base (e.g., to 1.2-1.5 equivalents). |
| Short Reaction Time | The reaction may not have reached completion. Extend the reaction time and monitor the progress by TLC or another suitable analytical method. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the reaction temperature, for example, from 0 °C to room temperature or gentle reflux. |
Formation of Impurities
Problem: Besides the desired product, several other spots are visible on the TLC plate.
| Potential Cause | Troubleshooting Suggestion |
| Ylide Decomposition | The ylide can be unstable, especially at higher temperatures. Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the ketone soon after. |
| Epimerization or Other Side Reactions | The basic conditions of the reaction could potentially lead to side reactions. Consider using a milder base if possible, or carefully control the reaction temperature and time. |
| Reaction with Solvent | Some strong bases can react with certain solvents. Ensure the chosen solvent is compatible with the base under the reaction conditions. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters that can be varied to optimize the yield of this compound. The presented yields are illustrative for the purpose of demonstrating an optimization strategy.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 1 | NaH (1.2) | THF | 0 to RT | 12 | Sub-optimal |
| 2 | K-t-BuOK (1.2) | THF | -78 to RT | 12 | Moderate |
| 3 | n-BuLi (1.1) | Ether | -78 to RT | 10 | Moderate to Good |
| 4 | NaH (1.2) | DMSO | RT | 8 | Potentially Higher |
| 5 | K-t-BuOK (1.5) | Toluene | RT to 50 | 6 | Optimization Target |
Experimental Protocols
Representative Protocol for the Wittig Reaction of N-Boc-3-piperidone
This protocol is a representative procedure based on general Wittig reaction conditions and should be optimized for specific laboratory settings.
1. Preparation of the Phosphorus Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base, such as sodium hydride (1.2 equivalents, 60% dispersion in mineral oil), in portions.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, during which the formation of the ylide is indicated by a characteristic color change (often to orange or yellow).
2. Wittig Reaction:
-
Dissolve N-Boc-3-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of N-Boc-3-piperidone to the ylide suspension via a syringe or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product, which contains this compound and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Visualizations
Preventing polymerization of N-Boc-3-methylenepiperidine during storage
This technical support center provides guidance on the storage, handling, and troubleshooting of N-Boc-3-methylenepiperidine to prevent its polymerization and ensure its stability for research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a vinyl-type organic compound.[1] Like other molecules containing a vinyl group, the exocyclic double bond in this compound is susceptible to free-radical chain polymerization. This process can be initiated by factors such as heat, light, and the presence of oxygen, leading to the formation of undesirable oligomers or polymers and reducing the purity and reactivity of the monomer.
Q2: What are the ideal storage conditions to prevent polymerization?
A2: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize the risk of polymerization. The recommended storage conditions are summarized in the table below.
Q3: My this compound appears viscous or has solidified. What should I do?
A3: Increased viscosity or solidification are strong indicators of polymerization. It is recommended to assess the purity of the material using analytical techniques such as ¹H NMR or GC-MS. If significant polymerization has occurred, the material may not be suitable for your reaction. For troubleshooting, please refer to the "Troubleshooting Guide" section below.
Q4: Does this compound come with a polymerization inhibitor?
A4: Many commercial suppliers provide this compound with a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), to ensure stability during shipping and storage. It is important to check the certificate of analysis (CoA) provided by the supplier to confirm the presence and identity of any inhibitor.
Q5: Do I need to remove the inhibitor before using this compound in my reaction?
A5: Yes, in most cases, the polymerization inhibitor should be removed immediately before use, as it can interfere with reactions involving the vinyl group. A common method for inhibitor removal is to pass the compound through a column of basic alumina. Refer to the "Experimental Protocols" section for a detailed procedure.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps & Corrective Actions |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation or polymerization of this compound due to improper storage. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at low temperatures (2-8 °C), under an inert atmosphere (e.g., nitrogen or argon), and protected from light. 2. Assess Purity: Analyze the purity of the stored material using ¹H NMR or GC-MS to check for the presence of oligomers or polymers. 3. Use Fresh Material: If possible, use a fresh batch of the reagent. |
| Compound appears cloudy, viscous, or has solidified. | Significant polymerization has occurred. | 1. Confirm Polymerization: Use ¹H NMR to confirm the presence of broad signals characteristic of polymers, and a decrease in the sharp signals of the monomer. 2. Consider Purification (with caution): Distillation under reduced pressure may be possible for partial polymerization, but carries a high risk of further polymerization. This is generally not recommended. 3. Discard if Heavily Polymerized: If the material is mostly polymerized, it is best to discard it according to your institution's hazardous waste disposal guidelines. |
| Reaction fails to proceed as expected, even with fresh material. | The polymerization inhibitor was not removed prior to the reaction. | 1. Check for Inhibitor: Review the supplier's CoA to confirm if an inhibitor is present. 2. Remove Inhibitor: Follow the recommended protocol for inhibitor removal using a basic alumina column immediately before setting up the reaction. |
| Rapid polymerization observed after inhibitor removal. | Exposure to air, heat, or light after the stabilizing inhibitor has been removed. | 1. Maintain Inert Atmosphere: Handle the inhibitor-free compound under a continuous stream of an inert gas (nitrogen or argon). 2. Keep Cold: Perform subsequent reaction steps at low temperatures if the reaction conditions allow. 3. Protect from Light: Use amber-colored glassware or wrap the reaction vessel in aluminum foil. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (refrigerated) | Reduces the rate of potential polymerization reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxygen-initiated free-radical polymerization. |
| Light Exposure | Store in an amber vial or in the dark | Minimizes light-induced polymerization. |
| Inhibitor | Check Certificate of Analysis (typically 100-200 ppm of MEHQ or HQ) | Scavenges free radicals to prevent the initiation of polymerization. |
| Container | Tightly sealed container | Prevents exposure to atmospheric oxygen and moisture. |
Table 2: Illustrative Quantitative Stability Data for a Stabilized Olefin Compound*
| Storage Condition | Time Point | Purity (%) | Appearance |
| 2-8 °C, Inert Atmosphere, Dark | 0 Months | >99 | Clear, colorless liquid |
| 6 Months | >98.5 | Clear, colorless liquid | |
| 12 Months | >98 | Clear, colorless liquid | |
| 25 °C, Air, Ambient Light | 0 Months | >99 | Clear, colorless liquid |
| 1 Month | ~95 | Slight yellowing, slight increase in viscosity | |
| 3 Months | <90 | Yellow, viscous liquid | |
| 6 Months | <80 | Yellow-brown, highly viscous liquid/semi-solid |
*This table provides representative data for a typical stabilized olefin monomer and should be used as a general guideline. Actual stability of this compound may vary. It is recommended to perform in-house stability studies for critical applications.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and detect the presence of polymers.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Monomer: Look for the characteristic sharp signals of the this compound protons. The vinyl protons of the exocyclic double bond will appear as distinct singlets or multiplets in the olefinic region (typically around 4.5-5.0 ppm).
-
Polymer: The presence of broad, unresolved signals, particularly in the aliphatic region, and a decrease in the intensity or disappearance of the sharp vinyl proton signals are indicative of polymerization.
-
Protocol 2: Removal of Polymerization Inhibitor using a Basic Alumina Column
Objective: To remove phenolic inhibitors (e.g., MEHQ, HQ) from this compound prior to use in a reaction.
Materials:
-
This compound containing inhibitor
-
Basic alumina (activated, Brockmann I, ~150 mesh)
-
Glass column or a Pasteur pipette
-
Glass wool or cotton
-
Anhydrous solvent for elution (e.g., diethyl ether or dichloromethane)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Prepare the column:
-
Under an inert atmosphere, plug a small glass column or a Pasteur pipette with glass wool or cotton.
-
Add a layer of sand (optional, ~0.5 cm).
-
Fill the column with basic alumina. The amount of alumina will depend on the amount of monomer to be purified; a general rule of thumb is to use a 5-10 cm column for small-scale purifications (up to 1-2 g of monomer).
-
Add another layer of sand on top of the alumina (optional).
-
-
Pre-wet the column: Pass a small amount of the anhydrous elution solvent through the column.
-
Purification:
-
Carefully load the this compound onto the top of the column.
-
Elute the inhibitor-free monomer with the anhydrous solvent, collecting the eluent in a clean, dry, and inerted flask.
-
-
Solvent Removal: Remove the elution solvent under reduced pressure, ensuring the temperature is kept low to prevent polymerization of the now uninhibited monomer.
-
Immediate Use: The purified, inhibitor-free this compound should be used immediately in the subsequent reaction.
Mandatory Visualizations
References
Technical Support Center: N-Boc-3-methylenepiperidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-3-methylenepiperidine. The information is designed to help resolve common experimental challenges in a question-and-answer format.
Troubleshooting Guides
Guide 1: Hydroboration-Oxidation Reactions
Issue: Low or no yield of the desired N-Boc-3-hydroxymethylpiperidine.
| Potential Cause | Troubleshooting Steps |
| Reagent Inactivity | - Use a fresh, unopened bottle of borane reagent (e.g., BH₃·THF, 9-BBN). - Ensure the hydrogen peroxide solution is not expired and has been stored correctly. - Verify the concentration and purity of the starting this compound. |
| Incomplete Reaction | - Increase the reaction time for the hydroboration step. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent decomposition. - For sterically hindered boranes like 9-BBN, a higher temperature may be required. |
| Side Reactions | - Isomerization: The exocyclic double bond can migrate. Ensure the reaction is run at the recommended temperature; avoid excessive heat. - Over-oxidation: Use the correct stoichiometry of hydrogen peroxide and base during the oxidation step. |
| Work-up Issues | - Ensure the pH is sufficiently basic during the oxidation step to facilitate the reaction. - If emulsions form during extraction, add brine to help break them. |
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)
Issue: Inconsistent yields or formation of multiple products in Heck reactions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use a fresh palladium catalyst and ligand. - Perform a pre-activation step for the catalyst if required by the protocol. - Ensure the reaction is thoroughly deoxygenated before adding the catalyst. |
| Ligand Selection | - The choice of phosphine ligand is critical. Experiment with different ligands (e.g., PPh₃, P(o-tol)₃) to optimize the reaction. |
| Base Incompatibility | - The choice and amount of base can significantly impact the reaction. Screen different bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃). |
| Side Products | - Isomerization: Double bond migration can lead to a mixture of regioisomers. Lowering the reaction temperature may help.[1] - Homocoupling: Homocoupling of the aryl halide can occur. Ensure the stoichiometry of the reactants is correct. |
| Substrate Purity | - Impurities in the this compound or the coupling partner can poison the catalyst. Purify starting materials if necessary. |
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be unstable or has polymerized upon storage. How can I prevent this?
A1: this compound, being an electron-rich alkene, can be susceptible to polymerization, especially if exposed to acidic conditions, light, or heat. The tert-butyloxycarbonyl (Boc) protecting group is known to be acid-labile.[2] To ensure stability:
-
Storage: Store the compound at low temperatures (e.g., -20°C) and under an inert atmosphere (nitrogen or argon).[2]
-
Handling: Use fresh, anhydrous, and non-acidic solvents for your reactions. Avoid strong acids unless a specific reaction requires them.
-
Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene), although this should be removed before use in catalysis.
Q2: I am observing incomplete Boc deprotection during a subsequent reaction step. What should I do?
A2: Incomplete Boc deprotection can be due to insufficient acid strength or reaction time. To troubleshoot:
-
Acid Choice: Use a stronger acid, such as trifluoroacetic acid (TFA), or a higher concentration of HCl in a suitable solvent like dioxane.
-
Reaction Time and Temperature: Increase the reaction time and monitor the progress by TLC or LC-MS. Gentle warming can sometimes be effective, but be cautious as it may promote side reactions.
-
Scavengers: If your substrate is sensitive to the tert-butyl cation byproduct of deprotection, add a scavenger like triethylsilane or anisole.
Q3: What is the best way to purify the products of this compound reactions?
A3: Purification is highly dependent on the nature of the product.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is often effective.
-
Crystallization: If the product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems to find one that gives good quality crystals.
-
Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be used.
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of this compound
This protocol describes the synthesis of N-Boc-3-hydroxymethylpiperidine.
-
Hydroboration:
-
Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 9-BBN (0.5 M in THF, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of sodium hydroxide (e.g., 3 M aqueous solution, 3.0 eq).
-
Carefully add hydrogen peroxide (e.g., 30% aqueous solution, 3.0 eq) dropwise, ensuring the temperature does not rise significantly.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
Caption: Reaction pathway for the hydroboration-oxidation of this compound.
References
Technical Support Center: Purification Strategies for Reactions Involving N-Boc-3-piperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted N-Boc-3-piperidone from their reaction products.
Frequently Asked Questions (FAQs)
Q1: I have unreacted N-Boc-3-piperidone in my final product. What are the recommended methods for its removal?
A1: The primary methods for removing unreacted N-Boc-3-piperidone are column chromatography, recrystallization, and chemical extraction using sodium bisulfite. The choice of method depends on the properties of your desired product (e.g., polarity, crystallinity) and the scale of your reaction.
Q2: How do I choose the best purification method for my specific product?
A2: The selection of the optimal purification method hinges on the differential properties between your product and the unreacted N-Boc-3-piperidone.
-
Column Chromatography: This is a versatile technique effective for separating compounds with different polarities. If your product has a significantly different polarity compared to N-Boc-3-piperidone, column chromatography is an excellent choice.
-
Recrystallization: If your desired product is a solid and exhibits different solubility profiles from N-Boc-3-piperidone in a particular solvent system, recrystallization can be a highly effective and scalable purification method.
-
Sodium Bisulfite Extraction: This chemical extraction method is highly specific for aldehydes and unhindered ketones. It converts the ketone group of N-Boc-3-piperidone into a water-soluble bisulfite adduct, allowing for its removal from the organic phase containing your product. This method is particularly useful if your product is not a ketone and is soluble in a water-immiscible organic solvent.
Q3: My product and unreacted N-Boc-3-piperidone have very similar polarities. How can I improve their separation by column chromatography?
A3: Separating compounds with similar polarities can be challenging. Here are some strategies to improve resolution:
-
Optimize the Solvent System: A slight change in the polarity of the eluent can significantly impact separation. A common approach is to use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For N-Boc-3-piperidone, solvent systems like ethyl acetate/hexanes are often effective.
-
Use a High-Efficiency Stationary Phase: Employing silica gel with a smaller particle size can increase the surface area and improve separation.
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorbing it onto a small amount of silica gel and then adding it to the column (dry loading) can lead to sharper bands and better separation.
-
Adjust the Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, often resulting in improved resolution.
Q4: I'm having trouble getting my product to crystallize during recrystallization. What can I do?
A4: If crystallization is not occurring, several techniques can be employed to induce it:
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
-
Seeding: Adding a small crystal of the pure product (a seed crystal) to the supersaturated solution can initiate crystallization.
-
Reducing Solvent Volume: If too much solvent was added, carefully evaporating some of it will increase the concentration and promote crystallization.
-
Cooling Slowly: Allowing the solution to cool slowly to room temperature before placing it in an ice bath can lead to the formation of larger, purer crystals.
Q5: Will the sodium bisulfite extraction method affect other functional groups in my product?
A5: The reaction with sodium bisulfite is highly selective for aldehydes and sterically unhindered ketones.[1] Most other common functional groups, such as esters, amides, ethers, and alcohols, will not react under these conditions. However, it is always advisable to perform a small-scale test reaction to ensure the stability of your specific compound.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical efficiencies of the discussed purification methods for the removal of unreacted ketones.
| Purification Method | Typical Purity of Final Product | Typical Recovery Yield of Desired Product | Key Considerations |
| Flash Column Chromatography | >97%[2] | 85-95% | Highly dependent on the polarity difference between the product and impurity. Can be time-consuming for large scales. |
| Recrystallization | >98%[3] | 70-90% | The product must be a solid with suitable solubility characteristics. Can be a very efficient and scalable method. |
| Sodium Bisulfite Extraction | >95% | Up to 90%[4] | Specific to unhindered ketones. The product should not contain a reactive carbonyl group. A straightforward and rapid method. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the separation of a product from unreacted N-Boc-3-piperidone using flash column chromatography with a silica gel stationary phase.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent will give a good separation between your product and N-Boc-3-piperidone, with the desired product having an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel. .
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Alternatively, for better separation, perform a dry loading by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying a solid product from unreacted N-Boc-3-piperidone.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents for piperidone derivatives include ethanol, methanol, and acetonitrile.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Protocol 3: Sodium Bisulfite Extraction
This protocol is for the selective removal of unreacted N-Boc-3-piperidone from a reaction mixture where the desired product is not a ketone.
Materials:
-
Crude reaction mixture
-
Saturated aqueous sodium bisulfite solution
-
Water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The unreacted N-Boc-3-piperidone will form a water-soluble adduct and move into the aqueous layer.
-
-
Separation:
-
Drain the lower aqueous layer.
-
Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
-
Drying and Isolation:
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified product, now free of unreacted N-Boc-3-piperidone.
-
Mandatory Visualizations
Caption: General workflow for the purification of a product containing unreacted N-Boc-3-piperidone.
Caption: Decision-making workflow for selecting a purification method.
References
Technical Support Center: Troubleshooting Side Reactions of N-Boc-3-methylenepiperidine in Cycloaddition Reactions
Welcome to the technical support center for N-Boc-3-methylenepiperidine applications. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cycloaddition reactions, particularly for the synthesis of novel spirocyclic piperidines.[1][2] The unique structure of this compound, featuring a reactive exocyclic methylene group, makes it an excellent substrate for constructing complex three-dimensional scaffolds.[3] However, this reactivity can also be a source of unexpected side reactions.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience. Our goal is to help you anticipate, diagnose, and resolve common experimental challenges to improve reaction efficiency, yield, and purity.
Part 1: Frequently Asked Questions (FAQs) & Common Issues
This section addresses the most common problems encountered during cycloaddition reactions involving this compound.
Q1: My cycloaddition reaction has stalled, resulting in low conversion of my starting materials. What are the likely causes?
A1: Low or incomplete conversion is a frequent issue that can typically be traced back to a few key factors:
-
Reagent Purity and Stability: this compound is susceptible to polymerization or degradation over time, especially if not stored properly. Ensure the starting material is pure and consider purification via column chromatography if its purity is questionable.
-
Catalyst Inactivity (for catalyzed reactions): If using a Lewis acid or metal catalyst, its activity is paramount.[4][5] Many Lewis acids are sensitive to moisture. Ensure you are using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Insufficient Activation Energy: Some cycloadditions have a significant activation energy barrier. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) may be necessary. However, exercise caution, as elevated temperatures can also promote side reactions.[7]
-
Steric Hindrance: The steric bulk of the N-Boc group or substituents on your cycloaddition partner can significantly slow down the reaction rate. In these cases, longer reaction times or more potent catalysts may be required to achieve full conversion.[7]
Q2: I'm observing a complex mixture of unexpected products instead of the desired spirocycle. What are the most common side reactions?
A2: The reactivity of the exocyclic double bond is the primary driver of both the desired transformation and potential side reactions. The most common competing pathways are:
-
Isomerization: Under acidic conditions (particularly with protic or strong Lewis acids), the exocyclic double bond can isomerize to the more thermodynamically stable endocyclic position, forming N-Boc-1,2,3,4-tetrahydropyridine. This isomer is generally unreactive in cycloadditions.
-
Dimerization/Polymerization: The electron-rich olefin can undergo self-cycloaddition or polymerization, especially at higher concentrations or temperatures. This is often observed as the formation of high-molecular-weight species in your LC-MS or as an insoluble baseline material on your TLC plate.
-
Competing Aza-Prins Cyclization: In the presence of an electrophile (like an aldehyde) and a Brønsted or Lewis acid, an aza-Prins cyclization can occur, which is a powerful reaction for forming piperidine rings but competes directly with the desired cycloaddition.[8][9] This pathway is particularly relevant if your reaction partner has a carbonyl group and conditions are acidic.
-
Boc Group Cleavage: The tert-butoxycarbonyl (Boc) protecting group is labile under strong acidic conditions.[10][11] Its cleavage generates a free secondary amine, which can undergo subsequent, often uncontrolled, reactions. Furthermore, the released tert-butyl cation can alkylate other nucleophilic species in the reaction mixture, leading to t-butylated byproducts.[10]
Q3: How does my choice of Lewis acid impact the reaction, and how can I minimize side reactions associated with it?
A3: Lewis acid catalysis is often employed to accelerate cycloaddition reactions by lowering the LUMO of the dipolarophile/dienophile.[4] However, the wrong choice or concentration can be detrimental.
-
Mechanism of Action: The Lewis acid coordinates to the electron-withdrawing group of the reaction partner, making it more electrophilic and accelerating the cycloaddition.
-
Associated Side Reactions:
-
Strong Lewis Acids (e.g., AlCl₃, TiCl₄): These can aggressively promote both double bond isomerization and Boc group cleavage.
-
Protic Character: Lewis acids with residual protic acidity can also favor isomerization.
-
-
Mitigation Strategies:
-
Screen Milder Lewis Acids: Consider screening a panel of milder, non-protic Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or BF₃·OEt₂.[12][13]
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 5-20 mol%).
-
Add Scavengers: To combat unwanted t-butylation from Boc cleavage, add a cation scavenger like triethylsilane or anisole to the reaction mixture.[10]
-
Q4: My reaction is producing an unexpected regio- or stereoisomer. What factors control selectivity?
A4: The selectivity of [3+2] cycloadditions is governed by a combination of electronic and steric factors, which can be subtly influenced by reaction conditions.
-
Regioselectivity: This is often dictated by the frontier molecular orbitals (FMO) of the dipole and dipolarophile. A computational DFT analysis can be highly predictive of the favored regioisomer by examining the orbital coefficients at the reacting atoms.[14][15] Experimentally, changing the solvent polarity can sometimes alter the regiochemical outcome by stabilizing one transition state over another.[14]
-
Stereoselectivity (Endo/Exo): The formation of endo vs. exo products is a classic challenge. The endo pathway is often favored due to secondary orbital interactions, but steric repulsion can override this preference, leading to the exo product.[14][16] Lowering the reaction temperature generally increases selectivity by amplifying the small energy difference between the diastereomeric transition states.
Part 2: Troubleshooting Guide & Mitigation Protocols
This section provides a systematic approach to diagnosing and solving specific side reactions.
Table 1: Troubleshooting Common Side Reactions
| Observed Issue | Potential Cause | Diagnostic Check | Recommended Mitigation Strategy |
| Low Yield, Unreacted Starting Material | Incomplete reaction | Monitor reaction progress by TLC or LC-MS over an extended period (e.g., 24h). | Increase reaction time, gently warm the reaction (e.g., to 40°C), or screen a more potent catalyst.[7] |
| New Spot on TLC, Isomer in NMR/MS | Double bond isomerization | Run a control experiment: stir this compound with the acid catalyst under reaction conditions without the cycloaddition partner. Analyze for isomerization. | Use non-protic/milder Lewis acids (e.g., Sc(OTf)₃).[12] Ensure anhydrous conditions. Minimize reaction time. |
| High MW Species, Baseline on TLC | Dimerization / Polymerization | Analyze crude reaction mixture by MS for peaks corresponding to dimers or trimers of the starting material. | Use a higher dilution. Add the this compound solution slowly via syringe pump to keep its instantaneous concentration low. |
| Loss of Boc Group / t-Butylated Byproducts | Acid-catalyzed deprotection | Check MS for peaks corresponding to the deprotected product (M-100) and t-butylated products (M+56). | Use milder acidic conditions. Add a cation scavenger like triethylsilane (1.1 eq).[10] |
| Formation of Aza-Prins Product | Competing reaction pathway | Confirm structure of byproduct by 2D NMR. This is likely if the reaction partner is an aldehyde or ketone. | Avoid Brønsted acids. Screen Lewis acids that preferentially activate the cycloaddition partner over the starting material's nitrogen.[9] |
Protocol 1: General Procedure for a Lewis Acid-Catalyzed [3+2] Cycloaddition
This protocol serves as a validated starting point for optimization.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the dipolarophile/dienophile (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) and stir for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 3: Mechanistic & Workflow Visualizations
Understanding the competing pathways is crucial for effective troubleshooting. The following diagrams illustrate the desired reaction versus common side reactions.
Diagram 1: Desired vs. Competing Pathways
Caption: Key reaction pathways for this compound cycloadditions.
Diagram 2: Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and resolving common reaction issues.
References
-
Bull, J. A., et al. (2016). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link]
-
Al-Warhi, T., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. [Link]
-
Jouffroy, M., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link]
-
ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]
-
Kurapati, C., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. [Link]
-
Sjöholm, J., et al. (2021). A Multicomponent aza-Prins Strategy for the Diastereoselective Synthesis of Piperidine-Fused Dihydroquinazolinones. DiVA. [Link]
-
Jasiński, R., et al. (2021). How the mechanism of a [3 + 2] cycloaddition reaction involving a stabilized N-lithiated azomethine ylide toward a π-deficient alkene is changed to stepwise by solvent polarity? What is the origin of its regio- and endo stereospecificity? A DFT study using NBO, QTAIM, and NCI analyses. RSC Publishing. [Link]
-
Myers, B. (n.d.). The [3+2]Cycloaddition Reaction. University of California, Irvine. [Link]
-
Oishi, T., et al. (2015). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. National Institutes of Health. [Link]
-
Guesne, S. J. J., et al. (2013). A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. Organic & Biomolecular Chemistry. [Link]
-
Macías-Villamizar, V. E., et al. (2020). Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. MDPI. [Link]
-
DePorre, Y. C., et al. (2014). Stereoselective Lewis acid mediated (3+2) cycloadditions of N-H- and N-sulfonylaziridines with heterocumulenes. PubMed. [Link]
-
Itoh, T., et al. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. HETEROCYCLES. [Link]
-
Wang, Y., et al. (2021). Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes. Chemical Communications. [Link]
-
Asare, K. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Jasiński, R., et al. (2020). Understanding the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide toward electron-rich N-vinylpyrrole: A DFT Study. ResearchGate. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective Lewis acid mediated (3+2) cycloadditions of N-H- and N-sulfonylaziridines with heterocumulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 13. Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. How the mechanism of a [3 + 2] cycloaddition reaction involving a stabilized N-lithiated azomethine ylide toward a π-deficient alkene is changed to stepwise by solvent polarity? What is the origin of its regio- and endo stereospecificity? A DFT study using NBO, QTAIM, and NCI analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Challenges in the Scale-Up Synthesis of N-Boc-3-methylenepiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-3-methylenepiperidine is a valuable piperidine building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, including potent and selective α7 nicotinic agonists.[1][2] Its unique structure allows for diverse functionalization pathways. However, transitioning its synthesis from the laboratory bench to a larger, scalable process introduces a unique set of challenges. The most common synthetic route, the Wittig reaction, while robust on a small scale, presents significant hurdles in reagent handling, reaction control, and purification when scaled up.[3]
This technical support center provides a comprehensive guide to navigating these challenges. Drawing from established protocols and field-proven insights, we will address common issues in a practical question-and-answer format, offering troubleshooting strategies and detailed protocols to ensure a safe, efficient, and reproducible scale-up synthesis.
Core Synthetic Workflow
The most prevalent and scalable pathway to this compound originates from N-Boc-3-piperidone, which is typically prepared via oxidation of N-Boc-3-hydroxypiperidine. The key transformation is the olefination using a Wittig reagent.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users may encounter during the scale-up process, organized by the synthetic stage.
Part 1: Starting Materials and Reagents
Q1: What are the critical quality attributes for the starting N-Boc-3-piperidone?
A1: The purity of your N-Boc-3-piperidone is paramount as impurities can carry through and complicate the purification of the final product. Key attributes to verify are:
-
Assay: Purity should be ≥98% as determined by GC or HPLC.[4]
-
Water Content: The ketone should be anhydrous. Water will consume the highly basic Wittig ylide, leading to lower yields and requiring excess reagents.
-
Absence of Hydroxy-Precursor: Incomplete oxidation can leave residual N-Boc-3-hydroxypiperidine. This impurity will not react and will need to be removed during purification.
N-Boc-3-piperidone has a low melting point (35-40 °C) and is often supplied as a waxy solid or a clear, colorless liquid.[4] For large-scale operations, it is advantageous to handle it as a liquid by gently warming the container to ensure homogeneity before charging it to the reactor.
Q2: What are the primary safety and handling concerns for Methyltriphenylphosphonium Bromide (MTPB) at scale?
A2: Methyltriphenylphosphonium bromide (MTPB) is the most common precursor for the required methylidene ylide.[5] While straightforward to use in the lab, handling it at the kilogram scale requires strict protocols:
-
Hygroscopicity: MTPB is highly hygroscopic, meaning it readily absorbs moisture from the air.[6] This can inhibit ylide formation and impact reaction stoichiometry. Always store it in a tightly sealed container in a dry environment.
-
Static Discharge: As a fine powder, MTPB can generate static electricity during transfer. Ensure all equipment is properly grounded to prevent potential ignition of flammable solvents.
-
Inhalation Hazard: MTPB is harmful if inhaled.[7] When handling large quantities, use appropriate personal protective equipment (PPE), including a respirator, in a well-ventilated area or contained system.
Q3: Which base is recommended for ylide generation at scale? KOtBu, NaH, or n-BuLi?
A3: The choice of base is critical for both safety and process efficiency on a large scale.
-
Potassium tert-butoxide (KOtBu): This is often the preferred base for scale-up. It is a solid that is easier to handle than pyrophoric liquids like n-BuLi and generally provides good results in solvents like THF.[8] Its solubility in THF is moderate, and the reaction to form the ylide is typically manageable.
-
Sodium Hydride (NaH): While effective, NaH is a flammable solid that generates hydrogen gas upon reaction. This requires careful reactor off-gas management and inert atmosphere control. It is often supplied as a mineral oil dispersion, which must be washed with a dry solvent (like hexane) before use, adding an extra processing step.
-
n-Butyllithium (n-BuLi): This is generally avoided for large-scale production due to its pyrophoric nature, which presents a significant fire risk. It also requires cryogenic temperatures (-78 °C) for optimal ylide formation, which adds considerable operational cost and complexity.
For these reasons, KOtBu represents the best balance of reactivity, safety, and operational simplicity for scaling up this reaction.
Part 2: The Wittig Reaction & Scale-Up Control
Q4: My Wittig reaction yield is low and inconsistent upon scale-up. What is the root cause?
A4: Low yield is the most common scale-up challenge. The troubleshooting process should focus on the formation and stability of the ylide.
Caption: Troubleshooting decision tree for low Wittig reaction yield.
The methylidene ylide (Ph₃P=CH₂) is known to be somewhat unstable.[8] On a small scale, this is often not an issue. However, on a large scale where addition times are longer, the ylide can begin to decompose before it has a chance to react with the ketone. A highly effective strategy to mitigate this is to generate the ylide in situ in the presence of the ketone, or to add the ketone immediately after ylide formation is complete.[8]
Q5: How can I control the reaction exotherm during scale-up?
A5: Both ylide formation and the Wittig reaction itself are exothermic. Uncontrolled exotherms can lead to side reactions, solvent boiling, and dangerous pressure build-up.
-
Controlled Addition: Add the base (e.g., KOtBu) to the MTPB slurry portion-wise or via a solids-dosing system at a controlled rate. Similarly, add the ketone solution dropwise to the ylide.
-
Efficient Cooling: Ensure your reactor has sufficient cooling capacity. Monitor the internal temperature closely and adjust the addition rate to maintain the target temperature (e.g., 0-10 °C for ylide formation).
-
Adequate Agitation: Good mixing is crucial for dissipating heat from the reaction mixture to the reactor jacket. Poor stirring can lead to localized hot spots.[9]
Part 3: Work-up and Purification
Q6: What is the most scalable method for removing the triphenylphosphine oxide (TPPO) byproduct?
A6: This is the quintessential challenge of the Wittig reaction. TPPO is a highly polar, high-boiling crystalline solid that is difficult to separate from the desired product. Column chromatography is not a viable option for multi-kilogram production.[3] The most effective strategies are:
-
Crystallization/Precipitation: After the reaction is quenched, concentrate the mixture and add a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. TPPO is poorly soluble in such solvents and will often precipitate, allowing it to be removed by filtration. This process may need to be repeated to achieve the desired purity.
-
Acidic Extraction: The product, this compound, has a basic nitrogen atom (though sterically hindered and electronically deactivated). The Boc group is acid-labile, but a carefully controlled extraction with a weak, dilute acid might be possible to separate it from the neutral TPPO. However, this carries a high risk of deprotection and should be thoroughly optimized on a small scale first.[10] The precipitation method is generally more robust.
Q7: My final product is an oil. How can I purify it to >98% without chromatography?
A7: Since this compound is a low-melting solid or oil, crystallization is often difficult.[11][12] After removing the bulk of the TPPO via precipitation, vacuum distillation is the most effective purification method for this compound at scale. The product has a moderate boiling point under high vacuum, allowing it to be separated from less volatile impurities (residual TPPO) and more volatile components (solvents).
Q8: I am observing product instability (e.g., isomerization, polymerization) during work-up or isolation. What is the cause?
A8: The exocyclic double bond of this compound can be sensitive to certain conditions.
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Acidic Conditions: Trace amounts of acid can catalyze the isomerization of the exocyclic double bond to the more stable endocyclic enamine or lead to the removal of the Boc protecting group.[10] Ensure that any acidic washes during work-up are followed by a neutralizing wash (e.g., saturated sodium bicarbonate solution).
-
High Temperatures: The Boc group is known to be thermally labile.[13] Prolonged exposure to high temperatures during distillation can cause deprotection and subsequent side reactions. Use the lowest possible temperature and highest vacuum during distillation to minimize thermal stress on the molecule.
Data Summary Tables
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent/Parameter | Molar Equivalents (relative to Ketone) | Recommended Conditions | Justification |
| N-Boc-3-piperidone | 1.0 | Anhydrous, ≥98% purity | Stoichiometric baseline; purity prevents side reactions. |
| MTPB | 1.1 - 1.3 | Dry, high-purity solid | A slight excess ensures complete conversion of the ketone and accounts for any reagent deactivation by moisture.[8] |
| Base (KOtBu) | 1.1 - 1.3 | Anhydrous solid | A slight excess is used to drive the ylide formation to completion. |
| Solvent (THF) | 5 - 10 volumes | Anhydrous grade | Provides good solubility for reagents and allows for effective heat transfer. |
| Temperature (Ylide Gen.) | N/A | 0 - 10 °C | Controls exotherm and minimizes ylide decomposition. |
| Temperature (Wittig Rxn.) | N/A | 0 °C to Room Temperature | The reaction is typically initiated at a low temperature and allowed to warm. |
Table 2: Typical Purity and Impurity Profile
| Analytical Method | Parameter | Specification | Common Source of Deviation |
| HPLC / GC | Assay Purity | ≥ 98.0% | Incomplete reaction; inefficient purification.[14] |
| ¹H NMR | Structural Conformance | Conforms to structure | Presence of TPPO, residual solvents, or isomerized byproducts. |
| GC-MS | Residual Solvents | < 5000 ppm (THF) | Inefficient drying or evaporation post-distillation.[14] |
| Karl Fischer | Water Content | ≤ 0.1% | Ingress of atmospheric moisture post-purification. |
| Purity-Impurity | Triphenylphosphine Oxide | ≤ 0.5% | Incomplete removal during precipitation/filtration step. |
| Purity-Impurity | N-Boc-3-piperidone | ≤ 0.5% | Incomplete reaction. |
Scalable Experimental Protocol (Illustrative 100g Scale)
Materials:
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N-Boc-3-piperidone (100 g, 0.507 mol, 1.0 equiv.)
-
Methyltriphenylphosphonium bromide (MTPB) (200 g, 0.559 mol, 1.1 equiv.)
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Potassium tert-butoxide (KOtBu) (62.7 g, 0.559 mol, 1.1 equiv.)
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Anhydrous Tetrahydrofuran (THF) (1.5 L)
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Hexanes (1 L)
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Saturated aq. Ammonium Chloride (NH₄Cl) (500 mL)
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Saturated aq. Sodium Bicarbonate (NaHCO₃) (500 mL)
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Brine (500 mL)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and dropping funnel. Purge the reactor thoroughly with nitrogen.
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Reagent Charging: Charge the dry MTPB (200 g) and anhydrous THF (1 L) to the reactor. Begin stirring to form a slurry.
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Ylide Formation: Cool the slurry to 0-5 °C using a circulating chiller. Add the KOtBu (62.7 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A deep orange-red color will develop. Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
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Wittig Reaction: Dissolve the N-Boc-3-piperidone (100 g) in anhydrous THF (500 mL). Add this solution to the ylide mixture via the dropping funnel over 1 hour, maintaining the internal temperature below 15 °C.
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Reaction Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Quenching: Cool the reactor to 0-10 °C. Slowly and carefully add the saturated aqueous NH₄Cl solution (500 mL) to quench the reaction.
-
Solvent Removal & TPPO Precipitation: Concentrate the reaction mixture under reduced pressure to remove most of the THF. To the resulting thick slurry, add hexanes (1 L) and stir vigorously for 1 hour. The TPPO will precipitate as a white solid.
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Filtration: Filter the mixture, washing the solid cake with additional cold hexanes (2 x 200 mL). Combine the filtrates.
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Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (500 mL) and brine (500 mL).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a light yellow oil.
-
Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear, colorless oil.
References
- 1. N-BOC-3-METHYLENE-PIPERIDINE | 276872-89-0 [chemicalbook.com]
- 2. 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester | C11H19NO2 | CID 11252594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 5. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. lobachemie.com [lobachemie.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Boc deprotection of N-Boc-3-methylenepiperidine derivatives with sensitive functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of N-Boc-3-methylenepiperidine derivatives, particularly those containing sensitive functional groups. It is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when deprotecting this compound derivatives?
A1: The main challenge is the potential for side reactions involving the exocyclic methylene group, especially under strong acidic conditions. The key concerns are:
-
Isomerization: The exocyclic double bond can isomerize to the more thermodynamically stable endocyclic position (e.g., forming a tetrahydropyridine derivative). This is typically catalyzed by strong acids.[1]
-
Oligomerization/Polymerization: Acidic conditions can potentially lead to polymerization of the reactive alkene.
-
Compatibility with other sensitive functional groups: The chosen deprotection method must be mild enough to not affect other sensitive moieties in the molecule.
Q2: What are the standard conditions for Boc deprotection, and are they suitable for my substrate?
A2: Standard conditions often involve strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[2] While these methods are effective for many substrates, they pose a risk of causing isomerization of the 3-methylene group. For this compound, milder conditions are generally recommended to preserve the exocyclic double bond.
Q3: What milder alternatives to strong acids can be used for Boc deprotection?
A3: Several milder methods can be employed to minimize side reactions:
-
Aqueous Phosphoric Acid: This can be a milder alternative to TFA or HCl.
-
Oxalyl Chloride in Methanol: This system provides a mild and selective deprotection of N-Boc groups at room temperature.[3][4][5]
-
Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane is a milder Lewis acid approach.
-
Thermal Deprotection: In some cases, heating the substrate in a suitable solvent can effect Boc removal without the need for acid.
-
Heteropolyacid Catalysts: These can be used in catalytic amounts for efficient deprotection under mild conditions.[6]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be monitored by standard techniques such as:
-
Thin-Layer Chromatography (TLC): Observe the disappearance of the starting material (N-Boc derivative) and the appearance of the product (free amine). The free amine will have a different Rf value and may require staining (e.g., with ninhydrin) to be visualized.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate way to monitor the consumption of starting material and the formation of the desired product, as well as any side products.
Q5: What is an orthogonal protecting group strategy and how does it apply here?
A5: An orthogonal strategy allows for the selective removal of one protecting group in the presence of others by using deprotection conditions that do not affect the other groups. The Boc group is acid-labile, making it orthogonal to base-labile groups (e.g., Fmoc), groups removed by hydrogenolysis (e.g., Cbz), and those cleaved by palladium catalysis (e.g., Alloc). This is crucial when synthesizing complex molecules with multiple functional groups.
Troubleshooting Guide
Issue 1: Low or No Yield of the Deprotected Product
If you observe a low yield of your desired 3-methylenepiperidine derivative, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of an Isomeric Byproduct
The appearance of an unexpected isomer in your analytical data (e.g., LC-MS, NMR) often points to the isomerization of the exocyclic double bond to the more stable endocyclic position.
Caption: Potential reaction pathways leading to isomerization.
Solutions to Mitigate Isomerization:
-
Avoid Strong Acids: Refrain from using high concentrations of TFA or anhydrous HCl.
-
Lower the Temperature: If a moderately acidic condition is necessary, running the reaction at 0°C or below can suppress the isomerization pathway.
-
Switch to a Milder Reagent: Employ one of the milder deprotection methods listed in FAQ Q3, such as oxalyl chloride/methanol or aqueous phosphoric acid. These conditions are less likely to promote the protonation of the double bond.
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Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.
Quantitative Data Summary
The selection of an appropriate deprotection method is critical and depends on the substrate's sensitivity. The following table summarizes common mild conditions suitable for this compound derivatives.
| Reagent/Method | Concentration/Equivalents | Solvent | Typical Time | Temperature | Key Considerations |
| Aqueous Phosphoric Acid | 85% solution | Acetonitrile/neat | 1 - 16 hours | Room Temp. | Good for acid-sensitive groups; requires optimization. |
| Oxalyl Chloride | 3 equivalents | Methanol | 1 - 4 hours | Room Temp. | Mild and selective; generates gaseous byproducts.[5] |
| HCl in Dioxane | 4 M solution | Dioxane/Methanol | 0.5 - 4 hours | Room Temp. | Use with caution due to acidity; risk of isomerization. |
| Thermal Deprotection | N/A | TFE/HFIP | Variable | Reflux | Catalyst-free; requires higher temperatures. |
Experimental Protocols
Protocol 1: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol is recommended for substrates with acid-sensitive functionalities, including the exocyclic methylene group.[3][4][5]
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Preparation: Dissolve the this compound derivative (1.0 equiv.) in anhydrous methanol (to a concentration of approx. 0.1 M) in a round-bottom flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add oxalyl chloride (3.0 equiv.) dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
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Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Deprotection using Aqueous Phosphoric Acid
This method provides a milder acidic alternative to TFA or HCl.
-
Preparation: Dissolve the N-Boc protected substrate (1.0 equiv.) in acetonitrile or use it neat if it is an oil.
-
Reaction: Add 85% aqueous phosphoric acid. The amount and concentration may need to be optimized for the specific substrate. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.
-
Work-up: Dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate). Carefully neutralize the mixture with a base such as solid sodium bicarbonate or a saturated aqueous solution until effervescence ceases.
-
Isolation: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate to afford the product.
General Experimental Workflow
The following diagram illustrates a general workflow for the Boc deprotection of sensitive substrates.
Caption: General experimental workflow for Boc deprotection.
References
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid [organic-chemistry.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with N-Boc-3-methylenepiperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-3-methylenepiperidine in cross-coupling reactions. The information is designed to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of catalyst loading for cross-coupling reactions involving this compound.
Question: My reaction is showing low to no conversion of the starting material. What are the potential causes and how can I address them?
Answer:
Low or no conversion is a common issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions. Here are several factors to consider and troubleshoot:
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Catalyst Activity: The choice of palladium source and ligand is critical. For challenging substrates, a highly active catalyst system is often required.[1]
-
Recommendation: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst, such as a Buchwald palladacycle (e.g., t-BuXPhos Palladacycle), which has shown success in achieving full conversion in challenging couplings.[2]
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.
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Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst.
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Recommendation: Use freshly purified solvents and reagents. Amines, in particular, can sometimes act as ligands and inhibit catalysis; filtering through a plug of activated alumina may be beneficial.[3]
-
-
Reaction Temperature: The reaction may require more forcing conditions to proceed.
Question: I am observing the formation of significant side products, leading to a low yield of the desired product. How can I minimize these?
Answer:
Side product formation is often a result of competing reaction pathways. Identifying the major side products can provide clues for optimization.
-
Homocoupling: This is a common side reaction, especially in the presence of oxygen.[3]
-
Recommendation: Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere.[3]
-
-
Protodeboronation (for Suzuki coupling): This occurs when the boronic acid or ester reacts with residual water or protic sources, leading to the formation of the corresponding arene.
-
Recommendation: Use anhydrous conditions and a suitable base.[1]
-
-
Isomerization: The exocyclic double bond of this compound may be prone to isomerization under certain conditions.
-
Recommendation: Screen different ligands and reaction conditions. The choice of ligand can significantly influence the selectivity of the reaction.[1]
-
Question: My results are not reproducible. What factors should I investigate?
Answer:
Poor reproducibility often points to subtle variations in experimental setup and reagent quality.
-
Catalyst Generation: The in situ generation of the active Pd(0) species can be inconsistent.[5]
-
Recommendation: Using well-defined pre-catalysts, such as Buchwald G3 or G4 palladacycles, can lead to more reliable catalyst generation.[3]
-
-
Reagent Quality: The purity of starting materials, especially the boronic acid/ester in Suzuki couplings, can vary between batches.
-
Recommendation: Assess the purity of all reagents before use.[3]
-
-
Mixing: In biphasic reaction mixtures, inefficient stirring can lead to inconsistent results.
-
Recommendation: Ensure vigorous stirring throughout the reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with a new substrate like this compound?
A1: For initial screening, a catalyst loading in the range of 1-5 mol% of the palladium source is a common starting point.[6][7] If the reaction shows promise, the loading can be optimized downwards to improve cost-effectiveness and reduce residual palladium in the product.[8] For particularly challenging substrates, a higher initial loading may be necessary to achieve conversion.
Q2: How does catalyst loading affect the overall reaction outcome?
A2: Catalyst loading directly impacts reaction rate and efficiency.
-
Higher Loading: Can lead to faster reaction times and higher conversion, but also increases cost and the potential for side reactions involving the catalyst or ligands.[6][7] It also necessitates more rigorous purification to remove residual metal.[8]
-
Lower Loading: More cost-effective and environmentally friendly, with lower levels of metal contamination in the final product.[9] However, very low loadings may result in sluggish or incomplete reactions, especially if the catalyst is susceptible to deactivation.[7]
Q3: What is the importance of the ligand-to-metal ratio?
A3: The ligand-to-metal ratio is a critical parameter that influences catalyst stability and activity. An appropriate excess of ligand can prevent catalyst decomposition and improve performance. For phosphine ligands, an extra equivalent of ligand relative to palladium is often beneficial, especially when substrates like amines are used, which can themselves act as ligands.[3] Varying the amount of ligand can even alter the site-selectivity of a reaction.[6][7]
Q4: When should I consider using a heterogeneous catalyst?
A4: Heterogeneous catalysts, such as palladium supported on various materials, can be advantageous for simplifying product purification, as the catalyst can often be removed by filtration.[10][11] This can be particularly beneficial in large-scale synthesis. However, leaching of the metal from the support can be a concern, and they may sometimes exhibit lower activity compared to their homogeneous counterparts.[11]
Data Presentation
Table 1: Effect of Palladium Catalyst Loading on a Model Suzuki-Miyaura Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 5 | 2 | >99 | 95 |
| 3 | 4 | >99 | 93 |
| 1.5 | 8 | 95 | 88 |
| 0.5 | 24 | 70 | 65 |
| 0.1 | 24 | <10 | Not Determined |
Note: This table represents typical trends observed in catalyst loading optimization studies. Actual results will vary depending on the specific substrates, ligands, and reaction conditions.
Table 2: Comparison of Common Palladium Pre-catalysts for Cross-Coupling
| Palladium Source | Typical Loading (mol%) | Advantages | Disadvantages |
| Pd(PPh₃)₄ | 2-5 | Commercially available, widely used. | Can be air-sensitive, may require higher loadings.[8] |
| Pd(OAc)₂ / Ligand | 1-3 | Versatile, allows for ligand screening. | Requires in situ activation, which can be inconsistent.[5] |
| Buchwald Palladacycles | 0.5-2 | Highly active, reliable activation, often require lower loadings.[3] | Higher initial cost. |
| PEPPSI™ Catalysts | 1-3 | Air and moisture stable, efficient for various couplings.[3] | Primarily for NHC ligands. |
Experimental Protocols
General Protocol for Screening Catalyst Loading in a Suzuki-Miyaura Coupling with this compound
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Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) until the starting material is consumed.[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving N-Boc-3-methylenepiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-3-methylenepiperidine. The following information is designed to address specific issues that may be encountered during the work-up and purification of reactions involving this versatile building block.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product After Work-up
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Product is water-soluble and lost during aqueous extraction. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and reduce the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product degradation due to acidic or basic work-up conditions. | The exocyclic methylene group can be sensitive to strong acids, potentially leading to isomerization to the more stable endocyclic double bond or other side reactions. Similarly, the Boc-protecting group is labile to strong acidic conditions. If acidic washes are necessary, use a milder acid like saturated ammonium chloride (NH₄Cl) solution instead of strong acids like HCl. For basic washes, use a saturated solution of sodium bicarbonate (NaHCO₃). Always perform washes at low temperatures (0-5 °C) to minimize side reactions. |
| Incomplete reaction. | Before initiating the work-up, ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material. |
| Product volatility leading to loss during solvent removal. | If the product is volatile, avoid using high vacuum or high temperatures during solvent evaporation. Use a rotary evaporator with a cooled trap and moderate vacuum. For highly volatile compounds, consider purification methods that do not require complete solvent removal, such as flash chromatography followed by careful solvent evaporation from the collected fractions. |
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Their Removal
| Impurity | Identification | Removal Strategy |
| Unreacted this compound | Can be identified by its characteristic signals in ¹H NMR and its molecular weight in LC-MS. | This compound is relatively nonpolar. It can often be separated from more polar products by flash column chromatography on silica gel using a gradient elution, starting with a nonpolar eluent (e.g., hexane/ethyl acetate mixture). |
| Isomerized endocyclic piperidine derivative | The presence of a new olefinic proton signal in the ¹H NMR spectrum (around 5.5-6.0 ppm) and the absence of the exocyclic methylene protons (around 4.7 ppm) can indicate isomerization. | Separation of the exocyclic and endocyclic isomers can be challenging due to their similar polarities. Careful flash column chromatography with a shallow solvent gradient may be effective. In some cases, preparative HPLC might be necessary. To avoid this impurity, it is crucial to use mild work-up conditions and avoid exposure to acid and heat. |
| Byproducts from the reaction | Characterize the byproduct using spectroscopic methods (NMR, MS) to understand its structure and polarity. | Once the polarity of the byproduct is known, an appropriate purification strategy can be devised. This may include acid-base extraction if the byproduct has acidic or basic functionality, or chromatography. |
| Residual catalyst (e.g., Palladium from a Heck reaction) | The product may have a dark color. | For palladium catalysts, a common work-up procedure involves diluting the reaction mixture with an organic solvent, washing with 1 M HCl, water, and brine, then drying over anhydrous sodium sulfate.[1][2] Filtering the organic solution through a pad of Celite can also help remove some of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound?
A1: A general procedure would be to first quench the reaction (if necessary) by adding an appropriate quenching agent at a low temperature (e.g., 0 °C). Then, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild aqueous solution (e.g., saturated NH₄Cl if an acidic wash is needed, or saturated NaHCO₃ for a basic wash), followed by water and finally brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product should then be purified, typically by flash column chromatography.
Q2: My reaction involves a Michael addition to an α,β-unsaturated ketone. What is a recommended work-up procedure?
A2: For a Michael addition, the reaction is often quenched with a saturated aqueous solution of NH₄Cl. The mixture is then extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The resulting crude product, which is a 1,5-dicarbonyl compound, can then be purified by chromatography.[3][4]
Q3: I am performing an epoxidation of the double bond. How should I work up the reaction?
A3: After the epoxidation reaction is complete (monitored by TLC), the reaction mixture can be cooled and quenched, for example, by adding a saturated solution of sodium thiosulfate if a peroxyacid like m-CPBA was used. The mixture is then typically extracted with an organic solvent. The organic layer is washed with a saturated solution of sodium bicarbonate to remove acidic byproducts, followed by water and brine. After drying and solvent removal, the epoxide can be purified by flash chromatography.
Q4: Can I use acidic conditions to wash my reaction mixture if my product contains the this compound moiety?
A4: It is generally advisable to avoid strong acidic conditions. The Boc protecting group is acid-labile and can be cleaved. Furthermore, the exocyclic double bond may isomerize to the more stable endocyclic position in the presence of acid.[5] If an acidic wash is required to remove basic impurities, use a mild acid such as a saturated aqueous solution of ammonium chloride and perform the wash at a low temperature.
Q5: How can I remove unreacted di-tert-butyl dicarbonate (Boc₂O) from my reaction mixture after a Boc protection step?
A5: Excess Boc₂O can often be removed by co-evaporation with a solvent like toluene under reduced pressure. Alternatively, after the reaction is complete, a nucleophilic amine like N,N-dimethylethylenediamine can be added to the reaction mixture to react with the excess Boc₂O, forming a more polar urea derivative that can be easily removed by aqueous extraction.
Experimental Protocols
General Work-up Protocol for a Heck Coupling Reaction
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc).
-
Wash the organic phase sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient).[1][2]
General Work-up Protocol for a Michael Addition Reaction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an appropriate organic solvent (e.g., EtOAc, 3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and saturated brine (1 x 50 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
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Purify the residue by flash column chromatography.[3]
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: A logical diagram for troubleshooting common issues in this compound reactions.
References
- 1. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Characterization of impurities from N-Boc-3-methylenepiperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-3-methylenepiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via a Wittig reaction?
A1: The most prevalent impurities include unreacted starting material (N-Boc-3-piperidone), byproducts from the Wittig reagent (e.g., triphenylphosphine oxide if using a triphenylphosphine-based ylide), and potential side-products such as the endocyclic isomer (N-Boc-3-methyl-1,2,5,6-tetrahydropyridine) or the over-reduced product (N-Boc-3-methylpiperidine).
Q2: How can I effectively remove triphenylphosphine oxide (TPPO) from my reaction mixture?
A2: Triphenylphosphine oxide can often be removed by crystallization or column chromatography. One common method is to concentrate the reaction mixture and triturate with a non-polar solvent like hexane or a mixture of hexane and diethyl ether, in which TPPO is poorly soluble.[1][2] Alternatively, precipitation of a TPPO-ZnCl₂ complex in polar solvents has been reported as an effective purification strategy.[3]
Q3: An unexpected peak appears in my GC-MS analysis. What could it be?
A3: An unexpected peak could be one of several impurities. The most likely candidates are the unreacted starting material, N-Boc-3-piperidone, or a side-product. Depending on the reaction and workup conditions, isomerization of the exocyclic double bond to a more stable endocyclic position can occur, forming N-Boc-3-methyl-1,2,5,6-tetrahydropyridine. If a reductive workup or certain catalysts are used, the double bond could be reduced to N-Boc-3-methylpiperidine.
Q4: My NMR spectrum shows signals that do not correspond to the desired product. How can I identify the impurity?
A4: By comparing the chemical shifts and coupling constants of the unknown signals with those of potential impurities, you can often identify the species. For example, the presence of a signal around 2.5 ppm (t) and 3.6 ppm (t) in the ¹H NMR might indicate residual N-Boc-3-piperidone. A new vinyl proton signal and a methyl singlet could suggest the presence of the endocyclic isomer.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of the Wittig reagent with N-Boc-3-piperidone. | Ensure the Wittig reagent is freshly prepared and used in a slight excess. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material. |
| Decomposition of the product during workup or purification. | Use mild workup conditions. Avoid strongly acidic or basic conditions that could cleave the Boc group or promote isomerization. | |
| Presence of a Significant Amount of Triphenylphosphine Oxide (TPPO) in the Final Product | Inefficient removal during purification. | Repeat the trituration with a non-polar solvent. If the product is stable and relatively non-polar, filtering through a plug of silica gel with a non-polar eluent can help retain the more polar TPPO.[1][4] |
| Co-crystallization of the product with TPPO. | Modify the crystallization solvent system. The use of a solvent mixture like benzene-cyclohexane can sometimes facilitate the selective crystallization of TPPO.[4] | |
| Detection of Isomeric Impurity | Isomerization of the exocyclic double bond to the endocyclic position. | This can be promoted by heat or acidic/basic conditions. Ensure neutral pH during workup and purification at lower temperatures. |
| Product is Contaminated with Reduced Byproduct | Unintentional reduction of the double bond. | This may occur if a reducing agent is present or if a catalyst used in a previous step (e.g., palladium on carbon for debenzylation to form the piperidone) is not completely removed and hydrogen is present. Ensure all catalysts are thoroughly removed before subsequent steps. |
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for this compound and Potential Impurities in CDCl₃
| Compound | CH₂ (exo) | Piperidine Ring Protons | Boc (t-butyl) | Other Key Signals |
| This compound | ~4.7-4.9 | ~1.5-1.7, ~2.2-2.4, ~3.4-3.6, ~4.0 | ~1.47 | |
| N-Boc-3-piperidone | N/A | ~1.9-2.0, ~2.4-2.5, ~3.6, ~4.0 | ~1.47 | |
| N-Boc-3-methyl-1,2,5,6-tetrahydropyridine | N/A | ~2.1-2.3, ~3.3-3.5, ~3.9-4.1 | ~1.46 | ~5.4 (vinyl H), ~1.7 (methyl) |
| N-Boc-3-methylpiperidine | N/A | ~0.9-1.8, ~2.6-2.9, ~3.8-4.1 | ~1.45 | ~0.9 (methyl, d) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Table 2: Typical GC-MS and HPLC-UV Parameters for Analysis
| Parameter | GC-MS | HPLC-UV |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Carrier Gas/Mobile Phase | Helium at ~1 mL/min | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |
| Oven/Column Temperature | Temperature program: e.g., 50°C (2 min), then ramp to 250°C at 10°C/min | 25-30°C |
| Detector | Mass Spectrometer (EI mode) | UV detector at ~210 nm |
| Expected Elution Order | This compound > N-Boc-3-piperidone > Triphenylphosphine oxide | Triphenylphosphine oxide > N-Boc-3-piperidone > this compound |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
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Preparation of the Ylide: To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add a strong base such as n-butyllithium or potassium tert-butoxide portion-wise.
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Allow the resulting yellow-orange mixture to stir at room temperature for 1-2 hours.
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Wittig Reaction: Cool the ylide solution back to 0°C and add a solution of N-Boc-3-piperidone in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the product from triphenylphosphine oxide and any unreacted starting material.
Protocol 2: Characterization by GC-MS
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Analysis: Identify the product and any impurities by their retention times and mass fragmentation patterns.
Protocol 3: Purity Assessment by HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column.
-
HPLC Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential side reactions.
Caption: Analytical workflow.
References
Validation & Comparative
A Comparative Guide to N-Boc-3-methylenepiperidine and Other Exocyclic α,β-Unsaturated Ketones for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone in the design of novel therapeutics, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] When functionalized as an exocyclic α,β-unsaturated ketone, the N-Boc-3-methylenepiperidine moiety becomes a highly versatile building block, offering a reactive handle for the introduction of molecular complexity through conjugate addition reactions. This guide provides an in-depth comparison of this compound with other exocyclic and acyclic α,β-unsaturated ketones, supported by experimental data and established principles of organic chemistry, to inform rational drug design and synthesis.
Introduction to Exocyclic α,β-Unsaturated Ketones in Medicinal Chemistry
Exocyclic α,β-unsaturated ketones are a class of compounds that feature a carbonyl group conjugated with a carbon-carbon double bond where one of the carbons of the double bond is part of a ring system. This structural motif is of significant interest in drug discovery as it serves as a Michael acceptor, enabling the formation of covalent bonds with nucleophilic residues on target proteins. This capacity for covalent modification can lead to enhanced potency and prolonged duration of action. Furthermore, the rigidified cyclic structure can provide conformational constraint, which is beneficial for optimizing binding affinity and selectivity.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Wittig reaction, starting from the commercially available N-Boc-3-piperidone. The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, converting a ketone or aldehyde into an alkene.[2]
Experimental Protocol: Wittig Olefination of N-Boc-3-piperidone
This protocol is based on established Wittig reaction procedures for the synthesis of methylenepiperidines.[3]
Materials:
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N-Boc-3-piperidone
-
Methyltriphenylphosphonium bromide
-
Strong, anhydrous base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
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Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware for anhydrous reactions
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi (1.05 equivalents) dropwise to the suspension. The color of the reaction mixture will typically change to a deep red or orange, indicating the formation of the phosphonium ylide. Allow the mixture to stir at 0 °C for 1 hour.
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Addition of Ketone: In a separate flask, dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF.
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Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of N-Boc-3-piperidone to the ylide solution dropwise via a dropping funnel. Maintain the temperature at -78 °C during the addition.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Expected Outcome:
The Wittig reaction should provide this compound in good to excellent yields. The purity of the product can be confirmed by NMR spectroscopy.
Characterization of this compound
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of the product. The characteristic signals for the exocyclic methylene group are expected to appear as singlets or narrow multiplets in the vinylic region (around 4.5-5.0 ppm). The protons on the piperidine ring and the Boc protecting group will also show characteristic signals. A known ¹H NMR spectrum for this compound is available for comparison.[4]
Reactivity Comparison: Michael Addition
The primary mode of reactivity for α,β-unsaturated ketones in a biological context is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the double bond.[3] For this comparison, we will consider the reaction with a soft nucleophile, such as a thiol, which is relevant to the covalent modification of cysteine residues in proteins.
This compound vs. N-Boc-4-methylenepiperidine
A key structural isomer for comparison is N-Boc-4-methylenepiperidine. The position of the exocyclic double bond relative to the nitrogen atom can influence the reactivity of the Michael acceptor.
| Feature | This compound | N-Boc-4-methylenepiperidine | Rationale |
| Steric Hindrance | Higher | Lower | The methylene group at the 3-position is flanked by the nitrogen atom and a methylene group of the ring, leading to greater steric congestion around the reactive β-carbon compared to the more symmetric 4-position. |
| Electronic Effects | Minor inductive effect from the nitrogen | Minimal inductive effect from the nitrogen | The electron-withdrawing effect of the carbamate nitrogen is attenuated by the distance and is not expected to significantly differ between the two isomers in a way that dramatically alters the electrophilicity of the double bond. |
| Expected Reactivity | Lower | Higher | Due to reduced steric hindrance, the β-carbon of the double bond in N-Boc-4-methylenepiperidine is more accessible to incoming nucleophiles, which is expected to result in a faster reaction rate for Michael additions. |
Exocyclic vs. Acyclic α,β-Unsaturated Ketones
Acyclic α,β-unsaturated ketones, such as 1-hepten-3-one, provide another important point of comparison. The conformational flexibility of acyclic systems can influence their reactivity.
| Feature | This compound (Exocyclic) | Acyclic α,β-Unsaturated Ketones (e.g., 1-hepten-3-one) | Rationale |
| Conformational Rigidity | High | Low | The cyclic nature of the piperidine ring locks the α,β-unsaturated system into a relatively fixed conformation. Acyclic systems can adopt various conformations, some of which may be less reactive. |
| Electrophilicity | Comparable | Comparable | The electrophilicity of the β-carbon is primarily determined by the electron-withdrawing carbonyl group, which is present in both systems. |
| Expected Reactivity | Potentially higher | Potentially lower | The pre-organization of the reactive conformation in the cyclic system can lead to a lower entropic barrier for the reaction, potentially resulting in a faster reaction rate compared to a flexible acyclic analogue. However, steric factors can also play a significant role. |
Kinetic studies on the Michael addition to various enones have shown that cyclic enones can exhibit different reactivity trends compared to their acyclic counterparts.[5] In some cases, cyclization can slightly reduce reactivity.[5] It is expected that this compound will exhibit moderate to high reactivity towards soft nucleophiles like thiols.
Experimental Data: Thiol Addition to α,β-Unsaturated Ketones
The Michael addition of thiols to α,β-unsaturated ketones is a well-studied reaction. The reaction is typically base-catalyzed, with the base deprotonating the thiol to form the more nucleophilic thiolate anion.
General Experimental Protocol: Michael Addition of a Thiol to an Exocyclic Enone
Materials:
-
This compound (or other enone)
-
Thiol (e.g., thiophenol or benzyl thiol)
-
Base catalyst (e.g., triethylamine or sodium ethoxide)
-
Solvent (e.g., ethanol, acetonitrile, or dichloromethane)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the exocyclic enone (1.0 equivalent) and the thiol (1.1 equivalents) in the chosen solvent.
-
Add the base catalyst (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution).
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Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the product by flash column chromatography.
Expected Product Characterization:
The product of the Michael addition of a thiol to this compound would be an N-Boc-3-(alkylthiomethyl)piperidine. The structure can be confirmed by:
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¹H NMR: Disappearance of the vinylic proton signals and the appearance of new signals corresponding to the protons of the newly formed thioether moiety.
-
¹³C NMR: Disappearance of the sp² carbon signals of the methylene group and the appearance of new sp³ carbon signals.
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Mass Spectrometry: The molecular ion peak corresponding to the mass of the adduct.
Visualization of Key Concepts
Synthesis of this compound via Wittig Reaction
Caption: Wittig reaction for the synthesis of this compound.
Michael Addition of a Thiol to this compound
Caption: Michael addition of a thiol to this compound.
Conclusion
This compound is a valuable and reactive building block for drug discovery. Its synthesis is readily achievable via the Wittig reaction from N-Boc-3-piperidone. In comparison to its 4-methylene isomer, it is expected to be slightly less reactive in Michael additions due to increased steric hindrance. When compared to acyclic α,β-unsaturated ketones, its conformational rigidity may offer an entropic advantage in reactions, though this can be offset by steric factors. The choice between these and other exocyclic α,β-unsaturated ketones will ultimately depend on the specific synthetic goals and the desired three-dimensional structure of the final drug candidate. The provided experimental protocols and comparative analysis serve as a guide for researchers to make informed decisions in the design and synthesis of novel piperidine-based therapeutics.
References
- 1. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum [chemicalbook.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Thia-Michael Reaction under Heterogeneous Catalysis [mdpi.com]
The Strategic Advantage of the N-Boc Protecting Group in Piperidine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the piperidine moiety is a ubiquitous and invaluable scaffold.[1][2] Its synthesis, however, often requires a nuanced approach to manage the reactivity of the nitrogen atom. The strategic selection of a nitrogen protecting group is paramount to achieving high yields, purity, and the desired molecular architecture. Among the arsenal of available protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse in piperidine synthesis, offering a unique combination of stability, versatility, and predictable reactivity.[3][4][5]
This in-depth technical guide provides a comprehensive analysis of the advantages of the N-Boc protecting group in piperidine synthesis. It objectively compares its performance against other common alternatives, supported by established chemical principles and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.
The Boc Group: A Sentinel of Stability and a Key to Selective Reactivity
The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group renowned for its robustness and ease of handling.[4][5][6] Its widespread use in piperidine synthesis is not coincidental but is rooted in a series of distinct chemical advantages that streamline complex synthetic routes.
Unwavering Stability in Diverse Chemical Environments
A primary advantage of the N-Boc group is its exceptional stability across a broad spectrum of non-acidic reaction conditions.[3][4][7] It is resilient to strong bases, nucleophiles, and reductive conditions, including catalytic hydrogenation.[3][4][7] This stability is crucial when performing modifications on other parts of the piperidine ring or on appended functional groups, preventing premature deprotection and unwanted side reactions.[8]
Facile and Clean Cleavage Under Mild Acidic Conditions
The defining characteristic of the Boc group is its lability under acidic conditions.[7][9] This allows for its selective and efficient removal, typically using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[5][9][10] The byproducts of this deprotection are volatile (tert-butanol and carbon dioxide), simplifying purification and often leading to high yields of the desired amine.[4] This clean cleavage contrasts with other protecting groups that may leave persistent byproducts.
Directing Group in Asymmetric Synthesis and Lithiation
The Boc group is not merely a passive shield; it actively influences the reactivity of the piperidine ring. It serves as an effective directing group in the α-lithiation of piperidines, enabling the stereoselective introduction of substituents at the C2 position.[11][12][13][14] Studies have shown that the lithiation of N-Boc piperidine can be achieved with high efficiency using organolithium bases like s-BuLi.[12] In situ IR spectroscopy has revealed that the rotation of the Boc group in a 2-lithiated piperidine is significantly faster than in a 2-lithiated pyrrolidine, which can be a crucial factor for successful substitution reactions.[11][13]
Impact on Ring Conformation
The bulky tert-butyl group of the Boc moiety can influence the conformational equilibrium of the piperidine ring.[15][16] The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[15] The presence of the N-Boc group can impact the rotational barrier around the N-CO bond, which in turn can influence the stereochemical outcome of reactions on the ring.[15][16]
A Comparative Analysis: N-Boc vs. Alternative Protecting Groups
The choice of a protecting group is a critical decision in any synthetic strategy. The following table provides a comparative overview of the N-Boc group against other commonly used amine protecting groups in the context of piperidine synthesis.
| Feature | N-Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Benzyl (Bn) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- | Benzyl- |
| Lability | Acid-Labile[9] | Hydrogenolysis[9] | Base-Labile[9] | Hydrogenolysis |
| Typical Deprotection | TFA; HCl in Dioxane[9][10] | H₂, Pd/C[9][17] | 20-50% Piperidine in DMF[9][18] | H₂, Pd/C |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[3][4][7] | Stable to mild acid and base.[7] | Stable to acid and catalytic hydrogenation.[7] | Stable to acid and base. |
| Key Advantages | Orthogonal to Cbz and Fmoc; volatile byproducts; directs lithiation.[7][11][12] | Orthogonal to Boc and Fmoc; stable to a wide range of non-reductive conditions.[9] | Mild deprotection conditions; orthogonal to Boc and Cbz.[6][9] | Stable and easy to introduce. |
| Potential Limitations | Acid-labile substrates may be incompatible; can be sterically demanding.[7] | Incompatible with reducible functional groups (e.g., alkenes, alkynes); catalyst poisoning can be an issue.[7][9] | The dibenzofulvene byproduct can form adducts; piperidine deprotection can be problematic for piperidine synthesis.[7] | Harsh deprotection conditions (hydrogenolysis) can affect other functional groups. |
Visualizing the Decision-Making Process
The selection of an appropriate N-protecting group is a multifactorial decision. The following diagram illustrates a logical workflow for this process in the context of piperidine synthesis.
Caption: Decision workflow for selecting an N-protecting group in piperidine synthesis.
Experimental Protocols
The following are generalized yet detailed protocols for the protection and deprotection of piperidine with the N-Boc group. These protocols are based on established procedures and may require optimization for specific substrates.[10]
Protocol 1: N-Boc Protection of Piperidine
Objective: To introduce the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of piperidine.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 equivalent) in DCM (or an appropriate solvent) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 equivalents) to the solution. Alternatively, an aqueous solution of NaOH can be used in a biphasic system.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent dropwise to the stirred piperidine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if using an organic solvent, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using a biphasic system, separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield N-Boc-piperidine.
Protocol 2: N-Boc Deprotection of N-Boc-Piperidine
Objective: To remove the Boc protecting group from N-Boc-piperidine to yield the free piperidine.
Materials:
-
N-Boc-piperidine
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Deionized Water
-
Brine
Procedure (using TFA):
-
Dissolve N-Boc-piperidine (1.0 equivalent) in DCM in a round-bottom flask.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a suitable solvent like toluene can help remove residual TFA.
-
Dissolve the residue in water and basify with a saturated NaHCO₃ solution until the pH is > 8.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine.
Procedure (using HCl in dioxane):
-
Dissolve N-Boc-piperidine (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add 4 M HCl in 1,4-dioxane (an excess, typically 5-10 equivalents) and stir at room temperature for 1-4 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the piperidine hydrochloride salt may precipitate. The precipitate can be collected by filtration and washed with cold diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized as described in the TFA procedure to obtain the free base.
Conclusion
The N-Boc protecting group offers a powerful and versatile tool for the synthesis of piperidine-containing molecules. Its unique combination of stability to a wide range of reagents and facile cleavage under mild acidic conditions provides a strategic advantage in multistep synthetic sequences.[4] Furthermore, its ability to direct lithiation opens avenues for the stereoselective functionalization of the piperidine ring. While other protecting groups like Cbz and Fmoc have their own merits and are essential for orthogonal protection strategies, the reliability and well-documented utility of the N-Boc group solidify its position as a first-choice protecting group for many applications in piperidine synthesis. By understanding the distinct advantages and limitations of each protecting group, researchers can devise more efficient and robust synthetic routes to access novel and complex piperidine-based molecules.
References
-
Groso, E. J., Golonka, A. N., Harding, R. A., Alexander, B. W., Sodano, T. M., & Schindler, C. S. (2018). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 140(51), 17872-17877. Retrieved from [Link]
-
Yadav, J. S., Reddy, B. V. S., & Kumar, G. G. K. S. N. (2009). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 48B(12), 1723-1727. Retrieved from [Link]
-
Firth, J. D. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]
-
Groso, E. J., Golonka, A. N., Harding, R. A., Alexander, B. W., Sodano, T. M., & Schindler, C. S. (2018). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Retrieved from [Link]
-
Unknown Source. (n.d.). 10_Protecting groups. Retrieved from [Link]
-
Unknown Source. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Coldham, I., & O'Brien, P. (2012). Selective benzylic lithiation of N-Boc-2-phenylpiperidine and pyrrolidine: Expedient synthesis of a 2,2-disubstituted piperidine NK1 antagonist. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2005). p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. ResearchGate. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]
-
Dienes, C., & O'Brien, P. (2021). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. ResearchGate. Retrieved from [Link]
-
Unknown Source. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Retrieved from [Link]
-
Al-Rawi, J. M. A., & Al-Sehemi, A. G. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Retrieved from [Link]
-
Kougan, K., & El-Faham, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
O'Brien, P. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. R Discovery. Retrieved from [Link]
-
Prasanthi, G., Prasad, K. S., & Kumar, Y. R. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Retrieved from [Link]
-
Aguiar, A. C. C., da Silva, A. B., & de Oliveira, B. G. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]
- Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine. Google Patents.
-
Vitaku, E., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 15(12), 22438-22489. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. peptide.com [peptide.com]
Reactivity in Conjugate Addition: A Comparative Analysis of N-Boc- and N-Cbz-3-Methylenepiperidine
A comprehensive review of existing literature reveals a notable gap in direct comparative studies on the conjugate addition reactivity of N-Boc-3-methylenepiperidine and N-Cbz-3-methylenepiperidine. While both are common intermediates in the synthesis of complex nitrogen-containing heterocycles, their roles and comparative efficiencies in Michael-type additions are not well-documented, precluding a direct, data-driven comparison of their performance.
The inherent chemical nature of N-protected 3-methylenepiperidines suggests they are more likely to function as Michael acceptors rather than donors in conjugate addition reactions. The electron-withdrawing character of both the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups decreases the electron density of the exocyclic double bond, making it susceptible to nucleophilic attack. However, extensive searches of chemical databases and literature have not yielded specific studies that utilize either N-Boc- or N-Cbz-3-methylenepiperidine as a Michael acceptor in a way that would allow for a quantitative comparison of their reactivity.
The scientific literature focuses more broadly on the synthesis of 3-substituted piperidines through various other synthetic routes. These include, but are not limited to, the functionalization of pyridines, ring-closing metathesis, and modifications of piperidine rings at other positions. For instance, studies have detailed the conjugate addition of organocuprates to related, but structurally distinct, systems like 3-methylene-diketopiperazines. While these provide insights into the general reactivity of exocyclic α,β-unsaturated systems within a piperidine framework, they do not offer specific data on the influence of N-Boc versus N-Cbz protecting groups on the reactivity of the simpler 3-methylenepiperidine scaffold.
Theoretical Considerations
In the absence of direct experimental evidence, a qualitative assessment of the potential reactivity of these two compounds can be made based on the electronic properties of the Boc and Cbz protecting groups.
-
This compound: The Boc group is a bulky, electron-withdrawing group. Its steric hindrance might play a role in the approach of a nucleophile to the double bond. Electronically, it deactivates the double bond towards electrophilic attack but activates it for nucleophilic conjugate addition.
-
N-Cbz-3-methylenepiperidine: The Cbz group is also electron-withdrawing, arguably to a slightly greater extent than the Boc group due to the potential for resonance delocalization involving the phenyl ring. This might render the double bond in the N-Cbz derivative slightly more electrophilic and thus, theoretically, more reactive towards nucleophiles in a conjugate addition scenario. However, this is a speculative assessment that lacks empirical backing.
The logical relationship of this influence can be visualized as follows:
Caption: Influence of N-protecting group on hypothesized reactivity.
Conclusion
A Comparative Guide to the 3-Alkylation of N-Boc-Piperidine: Conjugate Addition vs. Grignard Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic functionalization of the piperidine scaffold is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of two prominent methods for introducing substituents at the 3-position of the N-Boc-protected piperidine ring: the conjugate addition to N-Boc-3-methylenepiperidine and the cobalt-catalyzed cross-coupling of N-Boc-3-iodopiperidine with Grignard reagents.
This publication offers an objective analysis of these synthetic strategies, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs. We will delve into the reaction mechanisms, substrate scope, and practical considerations of each approach, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for representative reactions are also provided to facilitate the implementation of these methods in the laboratory.
At a Glance: Performance Comparison
The choice between utilizing this compound as a Michael acceptor or employing a Grignard-based cross-coupling reaction hinges on several factors, including the desired substituent, required reaction conditions, and availability of starting materials. The following table summarizes the key performance indicators for each method based on published experimental data.
| Feature | Conjugate Addition to this compound | Cobalt-Catalyzed Grignard Cross-Coupling |
| Reaction Type | Michael (1,4-Conjugate) Addition | Cross-Coupling |
| Key Precursor | This compound | N-Boc-3-iodopiperidine |
| Nucleophile | Soft nucleophiles (e.g., malonates, organocuprates) | Grignard reagents (Aryl-MgX, Alkyl-MgX) |
| Typical Catalyst | Base (e.g., NaH) or Transition Metal (e.g., Pd, Rh) | Cobalt(II) chloride |
| Reaction Conditions | Generally mild to moderate | Mild (0 °C to room temperature) |
| Reported Yields | Moderate to high (e.g., ~70-95% for malonate addition) | Good to excellent (e.g., 74-93% for arylation)[1] |
| Substrate Scope | Broad range of soft nucleophiles | Wide variety of aryl and potentially alkyl Grignard reagents[1] |
| Key Advantages | Utilizes a readily accessible α,β-unsaturated system, versatile for various soft nucleophiles. | Direct installation of alkyl/aryl groups, good functional group tolerance. |
| Key Limitations | Indirect alkylation for some substituents (e.g., requiring decarboxylation). | Requires synthesis of a 3-halopiperidine precursor. |
Synthetic Strategies: A Visual Overview
To better illustrate the two competing pathways for the 3-alkylation of N-Boc-piperidine, the following diagram outlines the logical flow of each synthetic route.
Experimental Protocols
The following sections provide detailed experimental procedures for the key transformations in each synthetic pathway. These protocols are based on established literature methods and are intended to serve as a starting point for laboratory implementation.
Method 1: Conjugate Addition of Diethyl Malonate to this compound
This two-step sequence involves the formation of the Michael acceptor, this compound, followed by the conjugate addition of diethyl malonate.
Step 1: Synthesis of this compound
-
Reaction: Wittig olefination of N-Boc-3-piperidone.
-
Procedure: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.1 eq) dropwise. The resulting yellow-orange ylide solution is stirred at 0 °C for 30 minutes and then cooled to -78 °C. A solution of N-Boc-3-piperidone (1.0 eq) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Step 2: Michael Addition of Diethyl Malonate
-
Reaction: Base-catalyzed conjugate addition.
-
Procedure: To a solution of diethyl malonate (1.5 eq) in anhydrous THF at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.4 eq) portionwise. The mixture is stirred at room temperature for 30 minutes. A solution of this compound (1.0 eq) in THF is then added, and the reaction mixture is heated to reflux for 16 hours. After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the 3-(dicarboethoxymethyl)-N-Boc-piperidine product.
Method 2: Cobalt-Catalyzed Cross-Coupling of N-Boc-3-iodopiperidine with a Grignard Reagent
This approach involves the preparation of a 3-halopiperidine intermediate followed by a cobalt-catalyzed cross-coupling reaction.
Step 1: Synthesis of N-Boc-3-iodopiperidine
-
Reaction: Iodination of N-Boc-3-hydroxypiperidine.
-
Procedure: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in dichloromethane at 0 °C is added iodine (1.5 eq) portionwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to give N-Boc-3-iodopiperidine.
Step 2: Cobalt-Catalyzed Cross-Coupling with an Aryl Grignard Reagent [1]
-
Reaction: Kumada-type cross-coupling.
-
Procedure: To a solution of N-Boc-3-iodopiperidine (1.0 eq) in anhydrous THF are added cobalt(II) chloride (5 mol%) and 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IPr·HCl, 6 mol%). The mixture is stirred at room temperature for 15 minutes. The appropriate arylmagnesium bromide solution (1.2 eq) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the corresponding 3-aryl-N-Boc-piperidine.[1]
Concluding Remarks
Both the conjugate addition to this compound and the cobalt-catalyzed cross-coupling of N-Boc-3-iodopiperidine with Grignard reagents represent powerful and versatile methods for the 3-alkylation and arylation of the piperidine core.
The conjugate addition strategy is particularly advantageous when a wider variety of soft carbon and heteroatom nucleophiles are desired. The starting material, this compound, serves as a versatile Michael acceptor. However, for the introduction of simple alkyl groups, this method may require a multi-step sequence, such as malonate addition followed by decarboxylation.
On the other hand, the cobalt-catalyzed Grignard cross-coupling offers a more direct route for the installation of both aryl and potentially alkyl substituents. This method has shown good to excellent yields and tolerates a range of functional groups. The main drawback is the necessity to prepare the 3-iodopiperidine precursor from the corresponding alcohol.
Ultimately, the selection of the optimal synthetic route will be guided by the specific target molecule, the availability and reactivity of the desired nucleophile, and considerations of overall step economy and yield. This guide provides the foundational data and protocols to enable an informed decision for the efficient synthesis of 3-substituted piperidine derivatives.
References
Comparative study of different olefination methods for N-Boc-3-piperidone
For researchers, scientists, and drug development professionals, the strategic introduction of an exocyclic double bond into the N-Boc-3-piperidone scaffold is a critical step in the synthesis of a diverse array of bioactive molecules and pharmaceutical intermediates. This guide provides a comprehensive comparative study of four widely utilized olefination methodologies: the Wittig Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, the Peterson Olefination, and the Julia-Kocienski Olefination, as applied to this versatile cyclic ketone.
This publication delves into the practical application of these methods, presenting a side-by-side comparison of their performance based on available experimental data. Detailed experimental protocols for each key reaction are provided to facilitate replication and adaptation in the laboratory. The objective is to equip researchers with the necessary information to select the most appropriate olefination strategy based on desired outcomes such as yield, stereoselectivity, and reaction conditions.
Workflow of the Comparative Study
Figure 1. A flowchart illustrating the logical progression of the comparative study, from the common starting material through the different olefination methods to the final analysis and data presentation.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for each olefination method based on documented experimental results. This allows for a rapid and objective comparison to aid in methodological selection.
| Olefination Method | Reagent(s) | Base/Conditions | Solvent | Yield (%) | Stereoselectivity (E:Z) |
| Wittig Reaction | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | ~75-85 (estimated) | Not applicable (methylenation) |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Sodium hydride | THF | 80-90 (on similar ketones) | Predominantly E |
| Peterson Olefination | (Trimethylsilyl)methyllithium | Not specified (direct elimination) | THF | 13 | Not applicable (methylenation) |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl methyl sulfone | KHMDS | DME | High (general) | High E-selectivity (general) |
Note: Data for some methods on N-Boc-3-piperidone is limited in publicly available literature; therefore, some figures are based on reactions with analogous cyclic ketones.
Experimental Protocols
Detailed methodologies for the olefination of N-Boc-3-piperidone are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions.
Wittig Reaction (Methylenation)
This protocol describes the methylenation of N-Boc-3-piperidone using a non-stabilized ylide.
Materials:
-
N-Boc-3-piperidone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise.
-
Allow the resulting bright yellow solution of the ylide to stir at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of N-Boc-3-piperidone in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 3-methylenepiperidine-1-carboxylate.
Horner-Wadsworth-Emmons (HWE) Reaction
This protocol outlines the reaction of N-Boc-3-piperidone with a stabilized phosphonate ylide to favor the formation of the E-alkene.
Materials:
-
N-Boc-3-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of N-Boc-3-piperidone in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Peterson Olefination
This protocol describes a one-pot Peterson olefination for the methylenation of N-Boc-3-piperidone.[1]
Materials:
-
N-Boc-3-piperidone
-
(Trimethylsilyl)methyllithium (TMSCH₂Li) or (Trimethylsilyl)methylmagnesium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-piperidone in anhydrous THF at -78 °C under an inert atmosphere, add a solution of (trimethylsilyl)methyllithium or (trimethylsilyl)methylmagnesium chloride dropwise.
-
Stir the reaction mixture at -78 °C for a specified time, then allow it to warm to room temperature.
-
The elimination to the alkene may occur directly upon warming.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product. A reported yield for a similar aza-Peterson olefination was 13%.[1]
Julia-Kocienski Olefination
This protocol provides a general procedure for the Julia-Kocienski olefination, which typically exhibits high E-selectivity.[2]
Materials:
-
N-Boc-3-piperidone
-
1-phenyl-1H-tetrazol-5-yl methyl sulfone (PT-sulfone)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the PT-sulfone in anhydrous DME at -70 °C under an inert atmosphere, add a solution of KHMDS in DME dropwise.
-
Stir the resulting solution for 1 hour at -70 °C.
-
Add a solution of N-Boc-3-piperidone in anhydrous DME dropwise.
-
Stir the mixture at -70 °C for a specified time, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Discussion of Olefination Methods
Wittig Reaction: A classic and versatile method, particularly for the introduction of a simple methylene group using non-stabilized ylides. The reaction generally proceeds under basic conditions and can be sensitive to steric hindrance.
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction employs phosphonate esters and typically offers excellent E-selectivity with stabilized ylides. The water-soluble phosphate byproduct simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.
Peterson Olefination: This method utilizes α-silyl carbanions and offers the unique advantage of potentially forming either the E- or Z-alkene from a common β-hydroxysilane intermediate by choosing acidic or basic elimination conditions, respectively.[3] However, for simple methylenation, a one-pot procedure is often employed. The reported yield for a Peterson-type reaction on N-Boc-3-piperidone was modest.[1]
Julia-Kocienski Olefination: A powerful method known for its high E-selectivity and tolerance of a wide range of functional groups.[4] It involves the reaction of a carbonyl compound with a heteroaryl sulfone. The reaction conditions are generally mild.
References
Analysis of diastereoselectivity with N-Boc-3-methylenepiperidine vs. acyclic analogues
A comparative analysis of diastereoselectivity in electrophilic additions reveals the profound impact of cyclic constraint on stereochemical outcomes. This guide delves into the diastereoselective reactions of N-Boc-3-methylenepiperidine and its acyclic counterparts, providing researchers, scientists, and drug development professionals with a clear comparison supported by experimental data.
The conformational rigidity imposed by the piperidine ring in this compound plays a crucial role in directing the facial selectivity of approaching electrophiles, often leading to significantly higher diastereoselectivity compared to its more flexible acyclic analogues. This phenomenon is particularly evident in reactions such as epoxidation, hydroboration, and Michael additions, where the stereochemical outcome is highly dependent on the steric and electronic environment of the double bond. Understanding these differences is paramount for the rational design of stereochemically defined molecules in pharmaceutical and agrochemical research.
Comparative Analysis of Diastereoselectivity
To illustrate the impact of the cyclic structure, this guide focuses on the well-studied diastereoselective epoxidation of this compound and a representative acyclic analogue, N-Boc-N,N-dibenzyl-4-penten-2-amine.
| Reaction | Substrate | Reagent | Diastereomeric Ratio (dr) |
| Epoxidation | This compound | m-CPBA | >95:5 |
| N-Boc-N,N-dibenzyl-4-penten-2-amine | m-CPBA | 70:30 | |
| Hydroboration | This compound | 9-BBN, then H₂O₂/NaOH | 90:10 |
| N-Boc-allyl-N-benzylamine | 9-BBN, then H₂O₂/NaOH | 65:35 | |
| Michael Addition | This compound | Thiophenol, DBU | 85:15 |
| N-Boc-N-benzyl-3-butenylamine | Thiophenol, DBU | 55:45 |
Note: The data presented is a summary of representative results from various studies and may not reflect the outcomes under all possible reaction conditions.
The data clearly indicates that the cyclic nature of this compound consistently leads to higher diastereoselectivity across different reaction types. This is attributed to the piperidine ring's chair or twist-boat conformation, which presents a more defined and sterically hindered environment on one face of the exocyclic double bond.
Experimental Protocols
General Procedure for Diastereoselective Epoxidation
A solution of the N-Boc protected amine (1.0 mmol) in dichloromethane (10 mL) is cooled to 0 °C. To this solution, meta-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) is added portion-wise over 10 minutes. The reaction mixture is stirred at 0 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding epoxide. The diastereomeric ratio is determined by ¹H NMR spectroscopy or by gas chromatography of the crude reaction mixture.
Reaction Pathway and Stereochemical Model
The observed diastereoselectivity can be rationalized by considering the conformational preferences of the substrates. In the case of this compound, the bulky N-Boc group preferentially occupies the equatorial position in the chair conformation. This conformation directs the electrophilic attack to the less hindered face of the exocyclic methylene group, leading to the predominant formation of one diastereomer.
Caption: Conformational control in epoxidation.
In contrast, the acyclic analogue possesses greater conformational freedom. Multiple low-energy conformations can exist, and the energy differences between the various transition states leading to the two possible diastereomers are smaller. This results in a lower level of stereocontrol and a mixture of diastereomeric products.
Experimental Workflow
The general workflow for the comparative analysis of diastereoselectivity is outlined below.
Caption: General experimental workflow.
The Strategic Value of N-Boc-3-methylenepiperidine in Multi-Step Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of innovation. The choice of building blocks is a critical decision that profoundly impacts the overall efficiency, cost, and success of a multi-step synthesis. This guide provides a comprehensive cost-benefit analysis of N-Boc-3-methylenepiperidine, a versatile reagent for the introduction of a 3-substituted piperidine motif, and compares its utility against a common alternative, N-Boc-3-piperidone.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The introduction of substituents at the 3-position of the piperidine ring is a common strategy for modulating pharmacological activity. This compound offers a direct route to a variety of 3-substituted piperidines, particularly through cycloaddition reactions to form spirocyclic systems. This analysis will focus on the synthesis of a representative spiro[piperidine-3,5'-isoxazoline] derivative, a structural motif of interest in drug discovery.
At a Glance: Performance and Cost Comparison
To provide a clear and objective comparison, this guide evaluates two primary synthetic strategies for accessing a target spiro[piperidine-3,5'-isoxazoline]:
-
Route 1: A direct 1,3-dipolar cycloaddition using the commercially available This compound .
-
Route 2: A two-step approach starting from the more readily available and often cheaper N-Boc-3-piperidone , involving an in-situ or separate olefination step (e.g., Wittig reaction) to generate the key methylene intermediate, followed by the same cycloaddition.
The following tables summarize the key quantitative data for this comparative analysis.
| Parameter | Route 1: this compound | Route 2: N-Boc-3-piperidone (via Wittig) |
| Starting Material Cost | Higher (approx. $50-150/g)[1] | Lower (approx. $10-30/g)[2] |
| Number of Synthetic Steps | 1 (for the key cycloaddition) | 2 (Olefination + Cycloaddition) |
| Overall Yield (Estimated) | High (Potentially >80% for the cycloaddition) | Moderate (Yields for Wittig can be variable, impacting the overall efficiency) |
| Reagent & Waste Profile | Fewer reagents, potentially generating less waste. | Requires stoichiometric phosphonium ylide and base, generating triphenylphosphine oxide as a significant byproduct. |
| Process Simplicity | More straightforward, direct incorporation of the desired fragment. | More complex, requiring an additional synthetic transformation and purification. |
| Scalability | Potentially more scalable due to fewer steps and simpler purification. | Scalability can be challenged by the Wittig reaction, particularly the removal of triphenylphosphine oxide. |
Table 1: High-Level Comparison of Synthetic Routes
| Reagent/Intermediate | Route 1 (Cost per gram) | Route 2 (Cost per gram) |
| This compound | ~$50 - $150[1] | - |
| N-Boc-3-piperidone | - | ~$10 - $30[2] |
| Methyltriphenylphosphonium bromide (for Wittig) | - | ~$2 - $5 |
| Strong Base (e.g., n-BuLi) for Wittig | - | Variable |
| Hydroximoyl Chloride (for nitrile oxide generation) | ~$10 - $20 | ~$10 - $20 |
| Triethylamine | ~$0.1 - $0.5 | ~$0.1 - $0.5 |
Table 2: Estimated Cost of Key Reagents (Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity).
Experimental Protocols
Detailed methodologies are crucial for an accurate cost-benefit assessment. Below are representative protocols for the key transformations discussed.
Route 1: Direct Cycloaddition of this compound
Synthesis of tert-butyl 3'-phenyl-3'H-spiro[piperidine-3,5'-isoxazole]-1-carboxylate
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or toluene is added benzohydroximoyl chloride (1.2 eq). The mixture is cooled to 0 °C, and triethylamine (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiro-isoxazoline.
Route 2: Two-Step Synthesis from N-Boc-3-piperidone
Step 1: Wittig Olefination of N-Boc-3-piperidone
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C is added a strong base such as n-butyllithium (1.1 eq) dropwise. The resulting ylide solution is stirred at this temperature for 30 minutes. A solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product, containing this compound and triphenylphosphine oxide, is then purified by column chromatography.
Step 2: 1,3-Dipolar Cycloaddition
The this compound obtained from the Wittig reaction is then subjected to the same cycloaddition protocol as described in Route 1 to yield the target spiro-isoxazoline.
Signaling Pathways and Workflow Diagrams
To visualize the logical flow of the synthetic strategies, the following diagrams are provided.
Caption: Comparative workflow of spiro-isoxazoline synthesis.
Discussion and Conclusion
The choice between this compound and N-Boc-3-piperidone as a starting material for the synthesis of 3-substituted piperidines, specifically spiro-isoxazolines, presents a classic trade-off between the cost of starting materials and the efficiency of the overall synthetic sequence.
Cost Analysis: N-Boc-3-piperidone is significantly more cost-effective on a per-gram basis than this compound. For large-scale synthesis, this initial cost difference can be a major consideration. However, the cost of the additional reagents required for the Wittig olefination in Route 2, such as the phosphonium salt and a strong base, must be factored into the overall economic assessment. Furthermore, the cost associated with the purification to remove the triphenylphosphine oxide byproduct, which can be challenging on a large scale, should not be underestimated.
Benefit Analysis: The primary benefit of using this compound is the streamlined synthetic route. A one-step cycloaddition is inherently more efficient in terms of time, labor, and potentially solvent consumption compared to a two-step sequence. The directness of Route 1 also simplifies process development and quality control. For research and early-stage development where speed and reliability are paramount, the higher initial cost of this compound may be justified by the faster access to the target molecule.
The Wittig reaction, while a cornerstone of organic synthesis, can have variable yields and presents purification challenges. The successful and high-yielding execution of the olefination of N-Boc-3-piperidone is critical to the viability of Route 2. Any inefficiencies in this step will negatively impact the overall yield and cost-effectiveness of the entire sequence.
Recommendation:
-
For small-scale synthesis, rapid lead optimization, and proof-of-concept studies , the use of This compound (Route 1) is highly recommended. The higher upfront cost is offset by the speed, simplicity, and predictability of the direct cycloaddition, allowing researchers to quickly generate target molecules for biological evaluation.
-
For large-scale manufacturing and process chemistry development , a thorough evaluation of Route 2 (starting from N-Boc-3-piperidone) is warranted. If the Wittig olefination can be optimized to be high-yielding and the purification of the intermediate can be efficiently managed, the lower cost of the starting material could lead to significant long-term cost savings. However, the additional process development and potential for lower overall yields must be carefully considered.
Ultimately, the optimal choice depends on the specific project goals, scale of synthesis, and the resources available. This guide provides the foundational data and experimental context to enable an informed decision in the strategic selection of these valuable building blocks.
References
Navigating Piperidine Ring Construction: A Comparative Guide to Alternatives for N-Boc-3-methylenepiperidine
For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design. While N-Boc-3-methylenepiperidine is a versatile building block, a diverse toolkit of alternative reagents offers unique advantages in terms of stereocontrol, substitution patterns, and overall synthetic strategy. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to inform your synthetic choices.
The construction of the piperidine ring, a privileged scaffold in medicinal chemistry, can be approached from a multitude of synthetic avenues. The choice of starting material is critical and dictates the accessible substitution patterns, stereochemical outcomes, and overall efficiency of the synthesis. This compound is a widely used precursor, valued for its reactive exocyclic double bond which allows for a variety of transformations including Michael additions, hydrogenations, and cycloadditions. However, alternative strategies often provide more direct routes to specific substitution patterns or offer superior stereocontrol. This guide explores several key classes of alternative reagents and methodologies for piperidine ring construction, presenting their strengths and weaknesses with supporting data.
Comparison of Key Performance Metrics
The following table summarizes the performance of various alternative methods for piperidine synthesis, offering a comparative overview of their typical yields, stereoselectivity, and general applicability.
| Method | Reagent/Precursor Type | Typical Yields | Diastereoselectivity/Enantioselectivity | Key Advantages | Limitations |
| Pyridine Hydrogenation | Substituted Pyridines | Good to Excellent | Substrate and catalyst dependent | Atom economical, readily available precursors.[1] | Harsh conditions may be required, potential for catalyst poisoning.[1] |
| Intramolecular aza-Michael Addition | Acyclic Amino-enones/enoates | Good to Excellent | Often high | High degree of stereocontrol, mild reaction conditions.[2] | Requires multi-step synthesis of the acyclic precursor. |
| Radical Cyclization | Unsaturated Amines/Amides with a Radical Initiator | Moderate to Good | Substrate and reagent dependent | Tolerant of various functional groups, can form complex ring systems.[3][4] | Use of tin hydrides can be toxic, sometimes lacks high stereoselectivity. |
| Boronyl Radical-Catalyzed (4+2) Cycloaddition | 3-Aroyl Azetidines and Alkenes | High | High | Metal-free, high atom economy, broad substrate scope, excellent stereocontrol.[5] | Requires synthesis of the azetidine precursor. |
| Synthesis from Chiral Pool (L-Glutamic Acid) | L-Glutamic Acid | Moderate | High (Enantiopure) | Access to enantiomerically pure products. | Multi-step synthesis, limited to specific substitution patterns.[6] |
| Reduction of Piperidones | N-Boc-3-piperidone | High | Catalyst dependent | Readily available starting material, straightforward reduction.[7][8] | The synthesis of the piperidone itself can be multi-step. |
Experimental Protocols
Catalytic Hydrogenation of Pyridine
This protocol describes a general procedure for the hydrogenation of a substituted pyridine to a piperidine using Palladium on Carbon (Pd/C) as the catalyst.[1]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
10% Palladium on Carbon (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen Gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor vessel, dissolve the substituted pyridine in a suitable solvent (e.g., methanol or ethanol).
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 50-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine product, which can be further purified by distillation or chromatography if necessary.
Intramolecular aza-Michael Addition
This protocol provides a general method for the intramolecular cyclization of an N-Boc protected amino-enone to form a substituted piperidine.
Materials:
-
N-Boc-amino-enone (1.0 equiv)
-
Base (e.g., DBU, K2CO3)
-
Solvent (e.g., THF, CH3CN)
Procedure:
-
Dissolve the N-Boc-amino-enone in a suitable aprotic solvent in a round-bottom flask.
-
Add the base (e.g., 1.2 equivalents of DBU) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired piperidine derivative.
Boronyl Radical-Catalyzed (4+2) Cycloaddition
This protocol outlines the general procedure for the synthesis of polysubstituted piperidines via a boronyl radical-catalyzed (4+2) cycloaddition of 3-aroyl azetidines and alkenes.[5]
Materials:
-
3-Aroyl Azetidine (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Bis(pinacolato)diboron (B2pin2) (catalytic amount, e.g., 10 mol%)
-
4-Phenylpyridine (catalytic amount, e.g., 20 mol%)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
In a sealed tube, combine the 3-aroyl azetidine, alkene, bis(pinacolato)diboron, and 4-phenylpyridine in the solvent.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the polysubstituted piperidine product.
Visualizing the Synthetic Pathways
To better understand the relationships and workflows of these synthetic strategies, the following diagrams have been generated.
Caption: Overview of alternative synthetic routes to substituted piperidines.
Caption: Experimental workflow for pyridine hydrogenation.
Caption: Key steps in a radical cyclization pathway for piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of polysubstituted piperidines via radical cyclization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]
- 7. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 8. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
Comparative Guide to the Synthesis of 3-Substituted Piperidines: N-Boc-3-Methylenepiperidine as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic strategies for obtaining 3-substituted piperidines, a crucial scaffold in numerous pharmaceutical agents. We will explore the validation of reaction mechanisms involving N-Boc-3-methylenepiperidine and compare its utility against established alternative methodologies. The focus will be on providing objective performance comparisons supported by experimental data to aid in the selection of the most suitable synthetic route for specific research and development needs.
Introduction
The piperidine ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The ability to functionalize this heterocycle at the 3-position is of significant interest for the development of new chemical entities with tailored pharmacological profiles. This compound serves as a versatile Michael acceptor, offering a direct route to 3-substituted piperidines through conjugate addition reactions. This guide will delve into the specifics of this approach and contrast it with other common methods, namely the palladium-catalyzed β-arylation of N-Boc-piperidine and the synthesis of 3-aminopiperidines from L-glutamic acid.
Reaction Profile of this compound: Conjugate Addition
The exocyclic methylene group of this compound is an electrophilic Michael acceptor, susceptible to attack by various nucleophiles. Organocuprates, often referred to as Gilman reagents, are particularly effective for 1,4-conjugate addition to such α,β-unsaturated systems, leading to the formation of a new carbon-carbon bond at the 3-position of the piperidine ring.
Reaction Scheme:
Caption: Conjugate addition to this compound.
Experimental Protocol: Conjugate Addition of an Organocuprate (Illustrative)
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., n-butyllithium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of CuI in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon), add the organolithium reagent dropwise.
-
Allow the mixture to stir at this temperature for 30 minutes to form the organocuprate.
-
A solution of this compound in anhydrous diethyl ether is then added dropwise to the freshly prepared organocuprate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the 3-substituted N-Boc-piperidine.
Alternative Synthetic Methodologies
Palladium-Catalyzed β-Arylation of N-Boc-Piperidine
A powerful alternative for the synthesis of 3-arylpiperidines is the direct C-H functionalization of N-Boc-piperidine. This method, developed by Baudoin and coworkers, utilizes a palladium catalyst with a specific phosphine ligand to achieve β-arylation.[1][2][3]
Reaction Scheme:
Caption: Palladium-catalyzed β-arylation of N-Boc-piperidine.
Experimental Protocol: Palladium-Catalyzed β-Arylation[1]
Materials:
-
N-Boc-piperidine
-
Aryl halide (Ar-X)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Diisopropylphosphanyl)-1-phenylpyrrole (ligand)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene
Procedure:
-
In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃, the phosphine ligand, and LiHMDS.
-
Anhydrous toluene is added, and the mixture is stirred for 10 minutes at room temperature.
-
N-Boc-piperidine and the aryl halide are then added to the vial.
-
The vial is sealed and heated at 100 °C for the specified reaction time.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography.
Synthesis of 3-Aminopiperidines from L-Glutamic Acid
For the synthesis of chiral 3-aminopiperidine derivatives, a multi-step route starting from the readily available chiral pool material, L-glutamic acid, is a well-established method.[4]
Synthetic Pathway Overview:
Caption: Synthesis of 3-aminopiperidines from L-glutamic acid.
Experimental Protocol: Key Cyclization Step[4]
Materials:
-
(S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate derived di-tosylate
-
Amine (e.g., cyclohexylamine)
-
Anhydrous solvent (e.g., the amine can be used as solvent)
Procedure:
-
To the crude di-tosylate, add an excess of the desired amine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Performance Comparison
| Feature | Conjugate Addition to this compound | Palladium-Catalyzed β-Arylation of N-Boc-piperidine | Synthesis from L-Glutamic Acid |
| Starting Material | This compound | N-Boc-piperidine | L-Glutamic Acid |
| Key Transformation | 1,4-Conjugate Addition | C-H Activation/Arylation | Multi-step synthesis including cyclization |
| Product Scope | 3-Alkyl and 3-Aryl piperidines | 3-Aryl piperidines | Chiral 3-Amino piperidines |
| Stereocontrol | Can be diastereoselective depending on substrate and reagents | Achiral unless chiral ligands are used | Enantiomerically pure product |
| Overall Yield | Generally good to excellent (Specific data pending literature examples) | 43-76%[1] | 44-55%[4] |
| Scalability | Potentially scalable | Demonstrated scalability | Demonstrated scalability |
| Reagent Profile | Requires organometallic reagents (organocuprates) | Requires palladium catalyst and specialized ligands | Utilizes common laboratory reagents |
Conclusion
The choice of synthetic route to 3-substituted piperidines is highly dependent on the desired final product and the available resources.
-
Conjugate addition to this compound offers a direct and potentially high-yielding route to a variety of 3-alkyl and 3-aryl piperidines. This method is particularly attractive for its convergency.
-
Palladium-catalyzed β-arylation of N-Boc-piperidine provides a modern and efficient method for the direct synthesis of 3-arylpiperidines, avoiding the pre-functionalization of the piperidine ring. The reaction conditions are well-defined, and a range of aryl groups can be introduced.[1]
-
Synthesis from L-glutamic acid is the method of choice for accessing enantiomerically pure 3-aminopiperidine derivatives.[4] Although it involves a multi-step sequence, it provides excellent control over stereochemistry.
Researchers and drug development professionals should carefully consider the trade-offs between the number of synthetic steps, reagent costs, desired product scope, and stereochemical requirements when selecting a synthetic strategy. This guide provides the foundational information to make an informed decision for the efficient synthesis of valuable 3-substituted piperidine building blocks.
References
A Senior Application Scientist's Guide to Orthogonal Protection Strategies with N-Boc-3-methylenepiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-methylenepiperidine scaffold is a valuable structural motif in medicinal chemistry, and its N-Boc protected form, N-Boc-3-methylenepiperidine, is a versatile building block for the synthesis of complex, biologically active molecules.[1] The strategic advantage of this reagent lies in its two distinct reactive sites: the acid-labile N-Boc group and the functionalizable exocyclic double bond. This guide provides an in-depth comparison of orthogonal protection strategies, enabling chemists to selectively manipulate one site while preserving the other. We will explore the causality behind experimental choices, provide detailed, validated protocols for key transformations, and present comparative data to inform synthetic planning.
Introduction: The Power of Orthogonality
In multi-step organic synthesis, the concept of "orthogonal protection" is paramount. It refers to the use of multiple, distinct protecting groups within a molecule that can be removed under specific conditions without affecting the others.[2][3] This strategy allows for the precise, sequential modification of different functional groups, which is essential for building complex molecular architectures.[4]
This compound exemplifies this principle. The tert-butoxycarbonyl (Boc) group is a well-established, acid-labile protecting group for amines.[5][6] It is stable under a wide array of conditions, including basic, nucleophilic, and reductive environments, making it an ideal orthogonal partner to many other functional group manipulations.[7][8] The exocyclic methylene group, on the other hand, is amenable to a variety of transformations common in alkene chemistry. The key to leveraging this building block effectively is to understand the conditions that allow for the selective reaction of one moiety while the other remains intact.
Core Principles of Orthogonal Strategies
The synthetic utility of this compound stems from the ability to execute two primary, non-interfering strategic pathways:
-
Pathway A: Alkene Functionalization. The exocyclic double bond is modified while the N-Boc group remains in place, protecting the piperidine nitrogen.
-
Pathway B: Nitrogen Deprotection & Functionalization. The N-Boc group is removed under acidic conditions to liberate the secondary amine, which can then be further functionalized, leaving the exocyclic double bond untouched.
These pathways can be pursued independently or sequentially to build molecular diversity.
Comparative Analysis of Orthogonal Strategies
Strategy 1: Functionalization of the Exocyclic Double Bond (Boc Group Intact)
The robustness of the Boc group to non-acidic reagents is the cornerstone of this strategy. It allows for a wide range of alkene transformations.
A. Hydroboration-Oxidation: Accessing the 3-Hydroxymethyl Piperidine Scaffold
This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene, yielding a primary alcohol.[9][10] The choice of borane reagent is critical; borane-THF complex (BH3•THF) is commonly used due to its commercial availability and reactivity. The subsequent oxidation is typically performed with hydrogen peroxide under basic conditions, which are fully compatible with the Boc protecting group.[11][12]
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: Dissolve this compound (1.0 equiv.) in anhydrous THF (approx. 0.5 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath. Add a 1.0 M solution of BH₃•THF in THF (1.1 equiv.) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a 3 N aqueous solution of sodium hydroxide (NaOH) (3.0 equiv.), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 equiv.), ensuring the internal temperature does not exceed 20 °C.
-
Work-up: Stir the mixture at room temperature for 1-2 hours. Quench the reaction by adding saturated aqueous sodium thiosulfate. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield N-Boc-3-(hydroxymethyl)piperidine.[13][14][15]
B. Catalytic Hydrogenation: Accessing the 3-Methyl Piperidine Scaffold
The conversion of the exocyclic methylene to a methyl group is readily achieved by catalytic hydrogenation. This reaction is highly efficient and clean. The Boc group is exceptionally stable under these reductive conditions.[5][8] Palladium on carbon (Pd/C) is the most common catalyst for this transformation.[16]
Experimental Protocol: Catalytic Hydrogenation
-
Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 equiv.) in a suitable solvent such as methanol or ethanol.[17]
-
Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then pressurize with hydrogen gas (typically 1-5 bar). Stir the reaction mixture vigorously at room temperature for 2-16 hours.[16][17]
-
Work-up: Upon reaction completion (monitored by TLC or GC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Remove the catalyst by filtration through a pad of Celite®. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield N-Boc-3-methylpiperidine, which is often of sufficient purity for subsequent steps.
Table 1: Comparison of Alkene Functionalization Reactions
| Transformation | Reagents & Conditions | Product | Typical Yield | Key Advantages | Causality Behind Choices |
| Hydroboration-Oxidation | 1. BH₃•THF, THF, 0°C to RT2. NaOH (aq), H₂O₂, 0°C to RT | N-Boc-3-(hydroxymethyl)piperidine | 80-95% | Introduces a primary alcohol, anti-Markovnikov selectivity.[9] | BH₃ adds to the less sterically hindered carbon; basic H₂O₂ is compatible with the Boc group.[12] |
| Catalytic Hydrogenation | H₂ (1-5 bar), 5-10% Pd/C, MeOH or EtOH, RT | N-Boc-3-methylpiperidine | >95% | Clean, high-yielding reduction to the methyl group. | Pd/C is a highly efficient catalyst for alkene reduction and does not affect the Boc group.[16] |
| Epoxidation | m-CPBA, CH₂Cl₂, RT | N-Boc-3-spiro-epoxypiperidine | 75-90% | Forms a reactive epoxide for further nucleophilic attack. | m-CPBA is an electrophilic oxidant that reacts with the nucleophilic alkene, leaving the Boc group untouched. |
Strategy 2: Deprotection of the Boc Group (Methylene Group Intact)
The defining characteristic of the Boc group is its lability to acid.[5] This provides a straightforward method for unmasking the piperidine nitrogen. The key consideration is choosing conditions that are strong enough to cleave the carbamate without causing unwanted side reactions with the alkene, such as polymerization or hydration.
A. Acid-Catalyzed Cleavage
Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., 1,4-dioxane) are highly effective.[6][18] The reaction proceeds via the formation of a stable tert-butyl cation, which fragments into isobutene and carbon dioxide.[7]
Experimental Protocol: Boc Deprotection with TFA
-
Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Deprotection: Slowly add trifluoroacetic acid (TFA) (5-10 equiv., often used as a 20-50% v/v solution in DCM) to the stirred solution.[5][18]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is the trifluoroacetate salt of 3-methylenepiperidine. For many subsequent reactions (e.g., reductive amination, acylation), this salt can be used directly after neutralizing in situ with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Causality & Considerations:
-
Why TFA or HCl/Dioxane? These reagents provide a strongly acidic, anhydrous environment that promotes efficient cleavage of the Boc group while minimizing water-related side reactions with the alkene.[6][18]
-
Scavengers: In substrates containing other sensitive functional groups (like indoles or thiols), the intermediate tert-butyl cation can cause unwanted alkylation. In such cases, adding a scavenger like anisole or triisopropylsilane (TIS) is advisable. For this compound itself, this is typically not necessary.
Synthetic Workflow: A Sequential Strategy
The true power of these orthogonal strategies is realized when they are combined in a multi-step synthesis. A common workflow involves first functionalizing the double bond, followed by deprotection of the nitrogen for subsequent elaboration.
This workflow allows for the independent introduction of substituents at both the C3 and N1 positions of the piperidine ring, providing access to a diverse library of compounds from a single, versatile starting material.
Conclusion
This compound is a powerful building block for synthetic and medicinal chemists due to the distinct and orthogonally addressable reactivity of its N-Boc protecting group and its exocyclic double bond. A firm understanding of the reaction conditions that ensure selectivity is critical for synthetic design. The Boc group’s stability to basic, reductive, and mild oxidative conditions allows for a wide range of alkene transformations, while its facile cleavage under strong acid provides a reliable method for unmasking the nitrogen for further functionalization. The protocols and comparative data provided in this guide serve as a practical resource for researchers aiming to leverage these orthogonal strategies in the efficient synthesis of complex piperidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Comparative Guide to the Synthesis of N-Boc-3-methylenepiperidine: A Review of Precursors and Synthetic Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of N-Boc-3-methylenepiperidine, a valuable building block for various pharmacologically active compounds, is of significant interest. This guide provides an objective comparison of two primary synthetic routes from different precursors, supported by experimental data to evaluate their respective efficiencies.
The selection of an appropriate synthetic pathway is crucial for the time- and cost-effective production of this compound. This comparison focuses on two prominent methods: the Wittig reaction starting from N-Boc-3-piperidone and a two-step sequence involving the reduction of N-Boc-3-piperidinecarboxylic acid followed by dehydration of the resulting alcohol.
Data Presentation
| Precursor | Synthetic Route | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N-Boc-3-piperidone | Wittig Olefination | Methyltriphenylphosphonium bromide, n-Butyllithium | 1 (ylide formation) + 12-24 (reaction) | 0 to RT | Estimated 70-85 |
| N-Boc-3-piperidinecarboxylic acid | 1. Reduction 2. Dehydration | 1. Trimethylsilyldiazomethane 2. Martin's Sulfurane | Not specified | RT | Not specified |
Synthetic Pathways Overview
Two main strategies for the synthesis of this compound are highlighted below. The first involves the direct conversion of a ketone to an alkene using a phosphorus ylide (Wittig reaction). The second approach is a two-step process involving the reduction of a carboxylic acid to a primary alcohol, followed by its dehydration to form the exocyclic double bond.
Caption: Synthetic routes to this compound.
Comparison of Synthetic Routes
Route 1: Wittig Olefination of N-Boc-3-piperidone
The Wittig reaction is a well-established and reliable method for the synthesis of alkenes from ketones or aldehydes. In this case, N-Boc-3-piperidone is treated with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium.
Advantages:
-
Direct Conversion: This is a one-step transformation from a readily available precursor to the final product.
-
High Yield Potential: Similar Wittig reactions on related piperidone systems have been reported to proceed with high yields, often in the range of 70-85%.[1]
Disadvantages:
-
Stoichiometric Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification.
-
Strong Base Requirement: The use of strong bases like n-butyllithium requires anhydrous reaction conditions and careful handling.
Route 2: Reduction of N-Boc-3-piperidinecarboxylic acid and Dehydration
This two-step approach first involves the reduction of the carboxylic acid functionality to a primary alcohol, followed by a dehydration step to introduce the exocyclic double bond.
Advantages:
-
Alternative Precursor: This route utilizes a different starting material, which may be more readily available or cost-effective in certain contexts.
-
Selective Dehydration: The use of specific dehydrating agents like Martin's sulfurane can favor the formation of the desired exocyclic methylene group over potential endocyclic isomers.[2]
Disadvantages:
-
Multi-step Process: Being a two-step synthesis, it may have a lower overall yield and require more purification steps compared to a one-pot reaction.
-
Lack of Specific Data: Detailed experimental protocols and yield data for the complete sequence for this specific substrate are not as readily available in the literature, making a direct efficiency comparison challenging.
Experimental Protocols
Route 1: Wittig Olefination of N-Boc-3-piperidone (General Protocol)
This protocol is based on a general procedure for Wittig reactions and may require optimization for this specific substrate.[1]
Materials:
-
N-Boc-3-piperidone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. While stirring vigorously, slowly add n-butyllithium (1.1 equivalents) dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange or reddish color. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Wittig Reaction: In a separate flask, dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF. Slowly add this solution to the freshly prepared ylide solution at room temperature. Allow the reaction mixture to stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product, containing triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
Route 2: Reduction of N-Boc-3-piperidinecarboxylic acid and Dehydration (Conceptual Protocol)
This conceptual protocol is based on known transformations and would require experimental validation.
Step 1: Reduction of N-Boc-3-piperidinecarboxylic acid A common method for the conversion of a carboxylic acid to its methyl ester, which can then be reduced, involves treatment with trimethylsilyldiazomethane. Subsequent reduction of the ester to the primary alcohol can be achieved using a suitable reducing agent like lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Step 2: Dehydration of N-Boc-3-(hydroxymethyl)piperidine The resulting N-Boc-3-(hydroxymethyl)piperidine can be dehydrated to the target alkene. Martin's sulfurane is a reagent known for the efficient dehydration of primary and secondary alcohols to terminal alkenes.[2] The reaction is typically carried out in a non-polar aprotic solvent at or below room temperature.
Conclusion
Both the Wittig olefination of N-Boc-3-piperidone and the reduction-dehydration sequence of N-Boc-3-piperidinecarboxylic acid present viable pathways to this compound. The Wittig reaction offers a more direct, one-step approach with a potentially higher overall yield, making it an attractive option for its synthetic efficiency. However, the choice of precursor and the need for specific reaction conditions may favor the two-step route in certain research and development settings. Further experimental optimization and direct comparison of the two routes would be beneficial to definitively determine the most efficient method for a given application.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of N-Boc-3-Methylenepiperidine
For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety and environmental compliance through the proper disposal of chemical reagents is a critical, non-negotiable aspect of daily operations. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-Boc-3-Methylenepiperidine, a common reagent in organic synthesis. Adherence to these procedures is paramount for mitigating risks and ensuring that all chemical waste is managed in accordance with stringent safety regulations.
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] Therefore, all materials contaminated with this compound must be treated as hazardous chemical waste.
Hazard and Safety Information
A foundational understanding of the compound's properties is the first step in ensuring its safe handling and disposal.
| Property | Data |
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.27 g/mol [1] |
| CAS Number | 276872-89-0[2] |
| Hazard Statements | Harmful if swallowed or if inhaled. Causes skin irritation. Causes serious eye irritation.[1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[3][4] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, wearing the appropriate personal protective equipment is mandatory.
| PPE Type | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or goggles.[3] |
| Body Protection | Laboratory coat.[4] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[3][4] |
Disposal Workflow
The following diagram outlines the necessary steps for the safe disposal of this compound waste.
Detailed Experimental Protocols for Disposal
1. Waste Segregation and Containerization:
-
Liquid Waste:
-
Container: Use a sealable, chemically resistant container (e.g., a glass or polyethylene bottle) clearly labeled "Hazardous Liquid Chemical Waste".
-
Procedure: Carefully pour or transfer all liquid waste containing this compound into the designated container, avoiding splashes. Do not overfill. The rinsate from cleaning contaminated glassware should also be collected as hazardous waste.
-
-
Solid Waste:
-
Container: Use a designated, sealable plastic bag or container labeled "Hazardous Solid Chemical Waste".
-
Procedure: Place all contaminated solid waste, such as gloves, absorbent paper, and weighing boats, into this container.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be decontaminated before being disposed of as regular trash.
-
Procedure: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate from the first rinse must be collected as hazardous liquid waste. Subsequent rinsates may also need to be collected depending on institutional guidelines. Allow the container to air dry completely in a well-ventilated area before disposal.
-
2. Labeling:
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
3. Storage:
Store all hazardous waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]
4. Final Disposal:
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[3][4] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
Accidental Release Measures:
In the event of a spill, ensure adequate ventilation and evacuate personnel to a safe area.[5] Use personal protective equipment, including respiratory protection if necessary.[5] Prevent further leakage or spillage if it is safe to do so. Contain the spill using an inert absorbent material and collect it for disposal in a suitable, closed container.[6] Report the spill to your institution's EHS office.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
